molecular formula C19H32O2 B009260 Methyl alpha-eleostearate CAS No. 4175-47-7

Methyl alpha-eleostearate

Número de catálogo: B009260
Número CAS: 4175-47-7
Peso molecular: 292.5 g/mol
Clave InChI: KOJYENXGDXRGDK-ZUGARUELSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl alpha-eleostearate is the methyl ester of alpha-eleostearic acid (α-ESA), a conjugated linolenic acid (CLnA) found abundantly in natural oils such as tung oil and bitter gourd seed oil. This compound is a valuable reagent for life science research, with studies indicating potent biological activities including anti-inflammatory, anti-carcinogenic, and anti-proliferative effects. Research has demonstrated that α-eleostearic acid acts as a natural agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor protein that plays a key role in regulating gene expression related to inflammation and immunity. Through this mechanism, it has shown efficacy in ameliorating experimental inflammatory bowel disease (IBD) in mouse models. In cancer research, this compound induces apoptosis in colon cancer cells (e.g., Caco-2, DLD-1) through multiple pathways, including the upregulation of GADD45, p53, and PPARγ. Apoptosis in DLD-1 cells is induced via lipid peroxidation with an EC50 of 20 μM. Furthermore, it functions as an inhibitor of DNA polymerases and topoisomerases, with IC50 values ranging from approximately 5 to 20 μM for different enzyme isoforms, highlighting its potential as a tool for studying DNA replication and repair. The methyl ester form offers enhanced lipid solubility compared to the free acid, making it a more suitable compound for various experimental applications. For Research Use Only. Not for human, veterinary, or therapeutic use.

Propiedades

IUPAC Name

methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJYENXGDXRGDK-ZUGARUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895804
Record name Methyl alpha-eleostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4175-47-7
Record name Methyl eleostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl alpha-eleostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ELEOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488JU9AX5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl alpha-Eleostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl alpha-eleostearate, a conjugated linolenic acid methyl ester, is a compound of significant interest due to its presence in various plant oils and its potential therapeutic activities, including the induction of apoptosis in cancer cells. This technical guide provides a detailed overview of the known physicochemical properties of this compound. It includes a summary of its quantitative data, detailed experimental methodologies for the determination of these properties, and a visualization of its apoptotic signaling pathway in colon cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Physicochemical Properties

This compound is the methyl ester of alpha-eleostearic acid, a conjugated fatty acid. Its chemical structure and properties are summarized below.

General Properties
PropertyValueSource(s)
Chemical Name Methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate[1]
Common Names This compound, α-ESA methyl ester[2]
CAS Number 4175-47-7[3]
Molecular Formula C19H32O2[4]
Molecular Weight 292.46 g/mol [4][5]
Physical State Neat liquid at room temperature[6]
Spectroscopic Properties
PropertyValueSource(s)
UV Absorption Maxima (in Ethanol) 261, 270, 281 nm[7]
Solubility
SolventSolubilitySource(s)
Ethanol 100 mg/mL (341.92 mM)[8]
DMF 30 mg/mL (102.58 mM)[8]
DMSO 30 mg/mL (102.58 mM)[8]

Note: Sonication is recommended to aid dissolution.[8]

Other Physical Properties
PropertyGeneral Information
Melting Point As a polyunsaturated fatty acid methyl ester, it is expected to have a low melting point.
Boiling Point The boiling point can be determined by gas chromatography using a boiling point standard, as is common for FAMEs.[9]
Density The density of FAMEs can be predicted using group contribution methods or measured using a density meter.[10]
Refractive Index The refractive index of fatty acid esters is related to their degree of saturation and can be measured using a refractometer.[11]

Experimental Protocols

This section outlines general methodologies for the determination of key physicochemical and biological properties of this compound, based on established protocols for fatty acid methyl esters (FAMEs).

Preparation of this compound (Transesterification)

This compound can be prepared from oils rich in alpha-eleostearic acid, such as tung oil or bitter gourd seed oil, through transesterification.

Protocol: Acid-Catalyzed Transesterification

  • Reaction Mixture: A lipid sample containing alpha-eleostearic acid is mixed with a solution of 1.2% HCl in methanol/toluene.[12]

  • Heating: The mixture is heated at 100°C for 1 to 1.5 hours.[12]

  • Extraction: After cooling, hexane (B92381) and water are added to the mixture to extract the FAMEs. The upper hexane layer containing this compound is collected.[12]

  • Purification: The solvent is evaporated, and the resulting FAMEs can be purified using techniques like column chromatography.

Determination of Physicochemical Properties

a) Melting Point:

  • A small amount of the purified liquid sample is placed in a capillary tube.

  • The tube is cooled until the sample solidifies.

  • The tube is then slowly heated in a melting point apparatus, and the temperature range over which the solid melts is recorded.

b) Boiling Point by Gas Chromatography (GC):

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column for polarity-based separation) is used.[12]

  • Calibration: A mixture of n-alkane standards with known boiling points is injected to create a calibration curve of retention time versus boiling point.

  • Sample Analysis: The this compound sample is injected under the same GC conditions.

  • Determination: The boiling point of this compound is determined by comparing its retention time to the calibration curve.

c) Density:

  • Instrumentation: A digital density meter is used for accurate measurements.

  • Calibration: The instrument is calibrated using a standard of known density, such as deionized water.

  • Measurement: The sample is introduced into the measuring cell of the density meter, and the density is recorded at a specific temperature.

d) UV-Vis Spectrophotometry:

  • Sample Preparation: A solution of this compound in a suitable UV-transparent solvent (e.g., ethanol) is prepared at a known concentration.

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Measurement: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λmax).

Analysis of Biological Activity (Apoptosis Assay)

Protocol: Cell Viability and Apoptosis Induction in Colon Cancer Cells

  • Cell Culture: Human colon cancer cells (e.g., Caco-2) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for specific time periods.

  • Apoptosis Detection: Apoptosis can be assessed using various methods, such as:

    • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells by flow cytometry.

    • Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.

    • Western Blotting: To analyze the expression levels of apoptosis-related proteins (e.g., p53, GADD45, PPARγ, Bax, Bcl-2).

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in human colon cancer cells. This biological activity is mediated through the upregulation of key signaling proteins.

Apoptotic Signaling Pathway in Colon Cancer Cells

In colon cancer Caco-2 cells, this compound induces apoptosis by up-regulating the expression of GADD45 (Growth Arrest and DNA Damage-inducible 45), p53, and PPARγ (Peroxisome Proliferator-Activated Receptor gamma).[7] The proposed signaling cascade is visualized below.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Methyl_alpha_eleostearate This compound PPARg PPARγ Activation Methyl_alpha_eleostearate->PPARg p53 p53 Upregulation Methyl_alpha_eleostearate->p53 PPARg->p53 can influence GADD45 GADD45 Upregulation p53->GADD45 induces Apoptosis Apoptosis p53->Apoptosis GADD45->Apoptosis

Apoptotic signaling cascade of this compound.

Pathway Description:

  • Initiation: this compound acts as an external stimulus on colon cancer cells.

  • Upregulation of Key Regulators: The presence of this compound leads to the increased expression and/or activation of three crucial proteins:

    • PPARγ: A nuclear receptor that, when activated, can induce apoptosis.[13][14]

    • p53: A tumor suppressor protein that plays a central role in initiating apoptosis in response to cellular stress.[15]

    • GADD45: A stress-inducible protein that is a downstream target of p53 and is involved in cell cycle arrest and apoptosis.[16][17][18]

  • Interplay of Signaling Molecules: There is a known interplay between these proteins. PPARγ activation can influence p53 expression, and p53 directly upregulates the expression of GADD45.[19][20][21][22]

  • Induction of Apoptosis: The collective upregulation and activation of PPARγ, p53, and GADD45 converge to initiate the apoptotic cascade, leading to programmed cell death of the cancer cells.

Experimental Workflow for Pathway Analysis

The following workflow can be employed to investigate the signaling pathway of this compound.

Experimental_Workflow Start Start: Treat Colon Cancer Cells with this compound Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Protein_Detection Detect p53, GADD45, PPARγ, and Apoptosis Markers (e.g., Cleaved Caspase-3) Western_Blot->Protein_Detection Data_Analysis Data Analysis and Pathway Confirmation Protein_Detection->Data_Analysis End End: Elucidate Signaling Pathway Data_Analysis->End

Workflow for signaling pathway analysis.

Conclusion

This compound possesses distinct physicochemical properties and demonstrates significant biological activity, particularly in the context of cancer cell apoptosis. While some physical properties require further experimental determination, the established methodologies for FAMEs provide a clear path for their characterization. The elucidation of its apoptotic signaling pathway highlights its potential as a lead compound for further investigation in cancer research and drug development. This guide consolidates the current knowledge on this compound, offering a foundational resource for the scientific community.

References

An In-depth Technical Guide to the Synthesis of Methyl α-Eleostearate from Tung Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of methyl α-eleostearate from tung oil, a process of significant interest for the production of biofuels and specialty chemicals. Tung oil is a valuable renewable resource, distinguished by its high content of α-eleostearic acid, a conjugated fatty acid that imparts unique properties to its derivatives.[1][2] This document details the prevalent synthesis methodologies, presents key quantitative data in a comparative format, and provides detailed experimental protocols. Furthermore, it includes visualizations of the chemical pathways and experimental workflows to aid in understanding.

Introduction to Tung Oil and Methyl α-Eleostearate

Tung oil, extracted from the seeds of the Vernicia fordii tree, is a non-edible vegetable oil.[3] Its chemical composition is notable for a high concentration (approximately 80-85%) of α-eleostearic acid (9Z, 11E, 13E)-octadeca-9,11,13-trienoic acid), a conjugated triene fatty acid.[1][2][4] This high degree of conjugation makes tung oil and its derivatives, such as methyl α-eleostearate, valuable precursors for the synthesis of polymers and other specialty chemicals.[1] Methyl α-eleostearate is the methyl ester of α-eleostearic acid and is the primary component of tung oil biodiesel.[1][5]

The synthesis of methyl α-eleostearate from tung oil is typically achieved through a transesterification reaction, where the triglycerides in the oil react with methanol (B129727) in the presence of a catalyst to form fatty acid methyl esters (FAMEs) and glycerol (B35011).[6] Various catalytic systems, including alkaline, acidic, and enzymatic catalysts, have been investigated to optimize this process.[6][7]

Synthesis Methodologies

The transesterification of tung oil to produce methyl α-eleostearate can be categorized based on the type of catalyst employed. The choice of catalyst influences reaction conditions, yield, and purity of the final product.

1. Alkaline Catalysis:

Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are widely used for their high reaction rates and efficiency at relatively low temperatures and pressures.[6] However, this method is sensitive to the presence of free fatty acids (FFAs) and water in the tung oil, which can lead to soap formation and a reduction in catalyst efficiency and ester yield.[7]

2. Enzymatic Catalysis:

Enzymatic catalysis, typically using lipases, offers a milder and more environmentally friendly alternative.[7][8] This method can tolerate higher levels of FFAs and water, reducing the need for extensive pretreatment of the oil. However, the longer reaction times and higher cost of enzymes are significant drawbacks.[7][8]

3. Solid Acid Catalysis:

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), provide a heterogeneous catalytic system that simplifies catalyst separation and product purification.[5][9] This approach can simultaneously catalyze both the esterification of FFAs and the transesterification of triglycerides, making it suitable for oils with high acid values.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of methyl α-eleostearate from tung oil, categorized by the type of catalyst used.

Table 1: Alkaline-Catalyzed Transesterification of Tung Oil

CatalystCatalyst Conc. (% w/w of oil)Methanol:Oil Molar RatioTemperature (°C)Time (min)Ester Yield/Conversion (%)Reference
KOH2.05:1604594[6]
KOH0.5 - 2.03:1 - 6:16030 - 7544 - 94[6]
KOH0.96:18020>90 (purity)[5]

Table 2: Enzymatic-Catalyzed Transesterification of Tung Oil

CatalystCatalyst Conc. (% w/w of oil)Methanol:Oil Molar RatioTemperature (°C)Time (h)Ester Conversion (%)Reference
Novozym 435142.2:1431867.5[7][8]
Novozym 435142.2:1 (two-step addition)433685[7]

Table 3: Solid Acid-Catalyzed Transesterification of Tung Oil

CatalystCatalyst Conc. (% w/w of oil)Methanol:Oil Molar RatioTemperature (°C)Time (h)Ester Yield (%)Reference
Solid acidic ionic liquid polymer1601.5:165691[9]
Amberlyst-15 (for esterification of FFAs)20.87.5:1--Reduced acid value to 0.72 mg KOH/g[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of methyl α-eleostearate from tung oil based on the alkaline-catalyzed transesterification method, which is commonly reported for high yields.

1. Materials and Equipment:

  • Materials: Raw tung oil, methanol (anhydrous), potassium hydroxide (KOH), n-heptane, anhydrous sodium sulfate, distilled water.

  • Equipment: Three-necked round-bottom flask, condenser, thermometer, magnetic stirrer with hot plate, separatory funnel, rotary evaporator, gas chromatograph-mass spectrometer (GC-MS).

2. Pre-treatment of Tung Oil:

  • Filter the raw tung oil to remove any solid impurities.

  • To remove moisture, heat the filtered tung oil in a flask to 100-110°C for a sufficient time under constant stirring.[3]

  • Allow the oil to cool to the desired reaction temperature before proceeding.

3. Alkaline-Catalyzed Transesterification:

  • Place a known quantity of pre-treated tung oil into the three-necked round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer.

  • Heat the oil to the reaction temperature of 60°C while stirring.[6]

  • In a separate container, prepare the methoxide (B1231860) solution by dissolving 2% (w/w of oil) of KOH in methanol. The methanol to oil molar ratio should be 5:1.[6] Caution: The dissolution of KOH in methanol is an exothermic reaction.

  • Once the oil reaches 60°C, add the freshly prepared methoxide solution to the flask.[6]

  • Maintain the reaction mixture at 60°C with vigorous stirring for 45 minutes.[6]

4. Product Separation and Purification:

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for 24 hours to facilitate the separation of the two layers: the upper layer of methyl esters (biodiesel) and the lower layer of glycerol.[6]

  • Carefully drain the glycerol layer.

  • Wash the methyl ester layer with warm distilled water (approximately 50°C) to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.

  • Dry the washed methyl ester layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • To obtain high-purity methyl α-eleostearate, the product can be further purified by distillation under reduced pressure.

5. Analysis of Methyl α-Eleostearate:

  • The composition of the fatty acid methyl esters can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[2][11]

  • Prepare a sample for GC-MS analysis by dissolving a small amount of the purified product in a suitable solvent like n-heptane.

  • The identification of methyl α-eleostearate can be confirmed by comparing its mass spectrum with known standards or library data.[12][13][14]

Visualizations

Chemical Reaction Pathway:

Transesterification Tung Oil (Triglyceride) Tung Oil (Triglyceride) Methyl α-Eleostearate (and other FAMEs) Methyl α-Eleostearate (and other FAMEs) Tung Oil (Triglyceride)->Methyl α-Eleostearate (and other FAMEs) Transesterification Glycerol Glycerol Tung Oil (Triglyceride)->Glycerol Methanol Methanol Methanol->Methyl α-Eleostearate (and other FAMEs) Methanol->Glycerol Catalyst Catalyst Catalyst->Methyl α-Eleostearate (and other FAMEs)

Caption: Transesterification of tung oil with methanol to produce methyl esters and glycerol.

Experimental Workflow:

ExperimentalWorkflow cluster_pretreatment Pre-treatment cluster_reaction Transesterification Reaction cluster_purification Purification cluster_analysis Analysis RawTungOil Raw Tung Oil Filtration Filtration RawTungOil->Filtration Drying Drying (100-110°C) Filtration->Drying PretreatedOil Pre-treated Tung Oil Reaction Reaction (60°C, 45 min) PretreatedOil->Reaction MethoxidePrep Methoxide Preparation (Methanol + KOH) MethoxidePrep->Reaction Separation Gravity Separation (24h) Reaction->Separation Washing Washing with Water Separation->Washing DryingPurification Drying (Anhydrous Na2SO4) Washing->DryingPurification PurifiedProduct Purified Methyl α-Eleostearate DryingPurification->PurifiedProduct GCMS GC-MS Analysis PurifiedProduct->GCMS

Caption: Workflow for the synthesis and purification of methyl α-eleostearate.

References

The Biosynthesis of α-Eleostearic Acid in Bitter Gourd: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bitter gourd (Momordica charantia), a plant recognized for its medicinal properties, is a rich source of α-eleostearic acid, a conjugated linolenic acid isomer with significant therapeutic potential. This technical guide provides an in-depth exploration of the biosynthetic pathway of α-eleostearic acid in bitter gourd seeds. It details the key enzymes, genetic regulation, and subcellular localization of this pathway. Furthermore, this document presents a compilation of quantitative data on fatty acid composition during seed development and provides comprehensive experimental protocols for the study of this valuable bioactive compound. The included diagrams of the biosynthetic pathway and experimental workflows offer a visual representation to facilitate a deeper understanding of the underlying mechanisms.

Introduction

α-Eleostearic acid (9Z, 11E, 13E-octadecatrienoic acid) is a conjugated fatty acid (CFA) that constitutes a major portion of the seed oil of bitter gourd, with concentrations reported to be between 56% and 62%.[1] This compound has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its array of biological activities, including anti-cancer, anti-obesity, and anti-diabetic properties. Understanding the biosynthesis of α-eleostearic acid is paramount for its potential biotechnological production and for the development of novel therapeutics. This guide serves as a comprehensive resource for researchers engaged in the study of fatty acid metabolism and drug discovery.

The Biosynthetic Pathway of α-Eleostearic Acid

The synthesis of α-eleostearic acid in bitter gourd seeds is a multi-step process that occurs within the endoplasmic reticulum. It begins with the conversion of oleic acid to linoleic acid, which then serves as the direct precursor for the formation of the conjugated double bond system characteristic of α-eleostearic acid.

The key enzymatic steps are:

  • Step 1: Desaturation of Oleic Acid: The enzyme fatty acid desaturase 2 (FAD2) , a Δ12-desaturase, introduces a second double bond into oleic acid (18:1) to form linoleic acid (18:2). This reaction occurs while the fatty acid is esterified to phosphatidylcholine (PC), a major phospholipid component of the endoplasmic reticulum membrane.

  • Step 2: Conjugation of Linoleic Acid: The crucial step in the formation of α-eleostearic acid is catalyzed by a specialized enzyme known as fatty acid conjugase (FADX) .[1] This enzyme, which is a divergent form of FAD2, acts on linoleic acid esterified to phosphatidylcholine and converts the methylene-interrupted double bonds into a conjugated system.

The newly synthesized α-eleostearic acid is then incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds.

Eleostearic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol Oleoyl-PC Oleoyl-PC Linoleoyl-PC Linoleoyl-PC Oleoyl-PC->Linoleoyl-PC FAD2 (Δ12-desaturase) α-Eleostearoyl-PC α-Eleostearoyl-PC Linoleoyl-PC->α-Eleostearoyl-PC FADX (Conjugase) DAG Diacylglycerol (DAG) α-Eleostearoyl-PC->DAG Various Acyltransferases TAG Triacylglycerol (TAG) DAG->TAG DGAT/PDAT Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->Oleoyl-PC Acyl-CoA:PC Acyltransferase

Biosynthesis of α-Eleostearic Acid in Bitter Gourd.

Quantitative Data

The accumulation of α-eleostearic acid is tightly regulated during seed development. The following tables summarize the fatty acid composition of bitter gourd seed oil at different developmental stages, as reported in the literature.

Table 1: Fatty Acid Composition of Bitter Gourd Seed Oil (% of Total Fatty Acids)

Fatty Acid20 Days After Pollination (DAP)23 Days After Pollination (DAP)26 Days After Pollination (DAP)33 Days After Pollination (DAP)Mature Seed (Various Sources)
Palmitic Acid (16:0)7.9%--1.6%2.73% - 3.69%[2][3]
Stearic Acid (18:0)7.7%--19.0%23% - 30.11%[2][4]
Oleic Acid (18:1)----4.29% - 12.45%[2][3]
Linoleic Acid (18:2)----4.60% - 8.90%[2][3]
α-Eleostearic Acid (18:3)---~60%45.60% - 62%[1][3]
Other Fatty Acids----< 2%

Data compiled from multiple sources.[2][3][5] Note that values can vary depending on the bitter gourd variety and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of α-eleostearic acid biosynthesis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Lipid Lipid Analysis cluster_Gene Gene Expression Analysis cluster_Enzyme Enzyme Activity Assays Collect_Seeds Collect Bitter Gourd Seeds (Different Developmental Stages) Lipid_Extraction Lipid Extraction Collect_Seeds->Lipid_Extraction RNA_Extraction Total RNA Extraction Collect_Seeds->RNA_Extraction Microsome_Prep Microsomal Fraction Preparation Collect_Seeds->Microsome_Prep FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GC_Analysis GC-MS/FID Analysis FAME_Prep->GC_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR In_Vitro_Assay In Vitro Enzyme Assay Microsome_Prep->In_Vitro_Assay Product_Analysis Product Analysis (HPLC/GC-MS) In_Vitro_Assay->Product_Analysis

General Experimental Workflow for Studying α-Eleostearic Acid Biosynthesis.
Lipid Extraction from Bitter Gourd Seeds

This protocol is adapted from standard methods for plant lipid extraction.

Materials:

  • Bitter gourd seeds

  • Mortar and pestle

  • Liquid nitrogen

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% (w/v) NaCl solution

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator

Procedure:

  • Freeze fresh bitter gourd seeds in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass centrifuge tube.

  • Add a chloroform:methanol (1:2, v/v) solution to the tissue powder.

  • Vortex the mixture thoroughly and incubate at room temperature for 1 hour with occasional shaking.

  • Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a clean, pre-weighed glass tube.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

  • Determine the total lipid weight and store the lipid extract at -20°C under nitrogen for further analysis.

Fatty Acid Methyl Ester (FAME) Preparation and Gas Chromatography (GC) Analysis

This protocol describes the conversion of fatty acids to their volatile methyl esters for GC analysis.

Materials:

  • Lipid extract

  • Toluene

  • 2% (v/v) H₂SO₄ in methanol

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23 or equivalent)

Procedure:

  • Dissolve the dried lipid extract in a known volume of toluene.

  • Add 2% H₂SO₄ in methanol and incubate at 80°C for 1 hour in a sealed tube.

  • After cooling, add saturated NaCl solution and hexane to the tube.

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Inject an aliquot of the FAME solution into the gas chromatograph.

  • Identify and quantify individual FAMEs by comparing their retention times and peak areas with those of known standards.

Microsomal Fraction Preparation from Bitter Gourd Seeds

This protocol outlines the isolation of microsomes, which are enriched in endoplasmic reticulum membranes, the site of α-eleostearic acid synthesis.

Materials:

  • Developing bitter gourd seeds

  • Homogenization buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM KCl, 1 mM EDTA, 1 mM MgCl₂, 0.4 M sucrose, and protease inhibitors)

  • Miracloth or cheesecloth

  • Ultracentrifuge and appropriate rotors

  • Dounce homogenizer

Procedure:

  • Homogenize developing bitter gourd seeds in ice-cold homogenization buffer using a pre-chilled mortar and pestle or a blender.

  • Filter the homogenate through several layers of Miracloth or cheesecloth to remove cell debris.

  • Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

  • Carefully collect the supernatant and centrifuge it at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for subsequent enzyme assays.

  • Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

In Vitro Fatty Acid Conjugase Assay

This assay measures the activity of FADX in the prepared microsomal fraction.

Materials:

  • Microsomal fraction

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 1 mM ATP, 0.5 mM Coenzyme A, 2 mM NADH)

  • [¹⁴C]-Linoleoyl-CoA or unlabeled linoleoyl-CoA

  • Lipid extraction solvents (as in section 4.1)

  • Thin-layer chromatography (TLC) plates or HPLC system for product analysis

Procedure:

  • Set up the reaction mixture containing the microsomal fraction, assay buffer, and the substrate ([¹⁴C]-linoleoyl-CoA or linoleoyl-CoA).

  • Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a specific time period.

  • Stop the reaction by adding a chloroform:methanol mixture.

  • Extract the lipids as described in section 4.1.

  • Analyze the lipid extract to identify and quantify the product, α-eleostearic acid. This can be done by TLC followed by autoradiography (for radiolabeled substrate) or by HPLC or GC-MS analysis of the FAMEs.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of genes involved in α-eleostearic acid biosynthesis, such as FAD2 and FADX.

Materials:

  • Total RNA extracted from bitter gourd seeds

  • DNase I

  • Reverse transcriptase

  • Oligo(dT) primers or random primers

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers for FAD2, FADX, and a reference gene (e.g., actin or ubiquitin)

  • Real-time PCR instrument

Procedure:

  • Treat the total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the treated RNA using reverse transcriptase and oligo(dT) or random primers.

  • Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the amplification data to determine the relative expression levels of the target genes (FAD2, FADX) normalized to the expression of the reference gene.

Conclusion

The biosynthesis of α-eleostearic acid in bitter gourd presents a fascinating example of specialized fatty acid metabolism in plants. The key enzymes, FAD2 and FADX, orchestrate the conversion of linoleic acid into this valuable conjugated fatty acid. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. The information and methodologies presented herein are intended to empower researchers in the fields of plant biochemistry, biotechnology, and drug development to further explore the potential of α-eleostearic acid and to devise strategies for its enhanced production and utilization. The continued investigation into the regulation and enzymology of this pathway will undoubtedly unveil new opportunities for metabolic engineering and the development of novel therapeutic agents.

References

The Biological Significance of the Conjugated Triene System: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugated triene system, a structural motif characterized by three alternating double and single carbon-carbon bonds, is a cornerstone of a diverse array of biologically active molecules. This arrangement of overlapping p-orbitals leads to electron delocalization, conferring unique chemical and physical properties that are pivotal to their biological functions. These properties include enhanced stability, specific light absorption in the UV-visible spectrum, and a distinct reactivity that enables interaction with various biological targets. This technical guide provides an in-depth exploration of the biological significance of the conjugated triene system, with a focus on its role in cellular signaling, its potential in drug development, and the experimental methodologies used for its investigation.

Core Concepts: Physicochemical Properties and Biological Relevance

The delocalization of π-electrons across the conjugated triene system results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This characteristic has two primary biological consequences:

  • UV-Visible Light Absorption: Molecules containing conjugated trienes absorb light at longer wavelengths compared to non-conjugated or less conjugated systems. This property is fundamental to the function of natural pigments like carotenoids, which play roles in photosynthesis and vision.[1] Spectroscopic analysis, particularly UV-Vis spectroscopy, is a primary method for the identification and quantification of these compounds.

  • Reactivity and Molecular Interactions: The electron distribution in the conjugated system influences the molecule's shape and reactivity, facilitating specific interactions with biological macromolecules such as enzymes and receptors. This is the basis for the diverse pharmacological activities observed in many conjugated triene-containing natural products.

Conjugated Trienes in Nature: A Reservoir of Bioactive Molecules

The conjugated triene motif is prevalent in a variety of natural products, most notably in a class of polyunsaturated fatty acids known as conjugated linolenic acids (CLNAs). These isomers of α-linolenic acid are found in the seeds of various plants and exhibit a range of potent biological activities.

Notable Examples of Bioactive Conjugated Linolenic Acids:
  • α-Eleostearic Acid (α-ESA): Found predominantly in tung oil and bitter melon seed oil, α-ESA is a potent anti-proliferative and pro-apoptotic agent in various cancer cell lines.[2][3][4]

  • Punicic Acid: The primary fatty acid in pomegranate seed oil, punicic acid also demonstrates significant anti-cancer properties, inducing apoptosis in breast and prostate cancer cells.[5][6][7]

  • Jacaric Acid: Found in the seeds of the jacaranda tree, this CLNA isomer has also been reported to have anti-carcinogenic effects.[8]

  • Calendic Acid: The major fatty acid in calendula oil, it is another example of a biologically active CLNA.

These natural compounds serve as important leads in the development of novel therapeutics.

Therapeutic Potential and Role in Drug Development

The diverse biological activities of conjugated triene-containing molecules make them attractive candidates for drug development, particularly in oncology and inflammatory diseases.

Anti-Cancer Activity

Several CLNA isomers have demonstrated significant anti-cancer effects in preclinical studies. Their mechanisms of action are often multifactorial, involving the modulation of key cellular signaling pathways that control cell proliferation, survival, and death.

Quantitative Data on Anti-Cancer Activity of α-Eleostearic Acid:

CompoundCancer Cell LineAssayIC50 / EC50Reference
α-Eleostearic AcidHL60 (Leukemia)Apoptosis Induction20 µM[3][4]
α-Eleostearic AcidHT29 (Colon Carcinoma)Growth Inhibition0-40 µM (range)[3]
α-Eleostearic AcidDLD-1 (Colon Cancer)Apoptosis via Lipid Peroxidation20 µM (EC50)[9]
α-Eleostearic AcidMCF-7 (Breast Cancer)Viability ReductionConcentration-dependent[1]
α-Eleostearic AcidMDA-MB-231 (Breast Cancer)Ferroptosis Induction10-40 µM (range)[1]
α-Eleostearic AcidSKBR3 (Breast Cancer)Growth InhibitionMore sensitive than T47D[10]
α-Eleostearic AcidT47D (Breast Cancer)Growth Inhibition-[10]

Quantitative Data on Enzyme Inhibition by α-Eleostearic Acid:

CompoundEnzymeIC50Reference
α-Eleostearic AcidDNA Polymerase α10.7 µM[1]
α-Eleostearic AcidDNA Polymerase β13.4 µM[1]
α-Eleostearic AcidDNA Polymerase γ10.6 µM[1]
α-Eleostearic AcidDNA Polymerase Δ14 µM[1]
α-Eleostearic AcidDNA Polymerase ε22 µM[1]
α-Eleostearic AcidTopoisomerase I20 µM[1]
α-Eleostearic AcidTopoisomerase II5 µM[1]
Anti-Inflammatory Effects

Conjugated linoleic and linolenic acids have been shown to modulate inflammatory responses. They can influence the production of inflammatory mediators and regulate the activity of key transcription factors involved in inflammation.

Modulation of Cellular Signaling Pathways

The biological effects of conjugated trienes are intrinsically linked to their ability to modulate specific intracellular signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPARγ) Pathway

α-Eleostearic acid is an agonist of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1] Activation of PPARγ by α-ESA contributes to its anti-inflammatory effects, as demonstrated in models of inflammatory bowel disease.[1]

PPAR_Pathway α-Eleostearic Acid (α-ESA) and PPARγ Signaling aESA α-Eleostearic Acid (α-ESA) PPARg PPARγ aESA->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE binds as a heterodimer with RXR RXR RXR Gene_Expression Target Gene Expression (e.g., anti-inflammatory genes) PPRE->Gene_Expression regulates Inflammation Inflammation Gene_Expression->Inflammation reduces

Caption: α-Eleostearic acid activates the PPARγ signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a key regulator of cell proliferation and survival. α-Eleostearic acid has been shown to inhibit the phosphorylation of ERK1/2 in breast cancer cells, an effect that is linked to its anti-proliferative activity and is mediated by PPARγ.[11]

ER_Pathway α-ESA Mediated Inhibition of ERK1/2 Signaling aESA α-Eleostearic Acid (α-ESA) PPARg PPARγ aESA->PPARg activates ERK p-ERK1/2 PPARg->ERK inhibits Proliferation Cell Proliferation ERK->Proliferation promotes Western_Blot_Workflow Western Blot Workflow for MAPK/ERK Pathway Analysis Cell_Culture 1. Cell Culture and Treatment (e.g., with α-ESA) Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-total-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Band densitometry) Detection->Analysis

References

A Comparative Analysis of Alpha- and Beta-Eleostearic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eleostearic acid, an isomer of octadecatrienoic acid, exists primarily in two stereoisomeric forms: alpha-eleostearic acid (α-ESA) and beta-eleostearic acid (β-ESA). These conjugated linolenic acids (CLNAs), found in various plant oils, have garnered significant attention for their potent biological activities, including anti-tumor, anti-inflammatory, and pro-apoptotic effects. The subtle difference in their geometric structure—specifically the configuration of the double bond at the ninth carbon—gives rise to distinct physicochemical properties and potentially different mechanisms of action. This technical guide provides a comprehensive comparison of the structures of α-ESA and β-ESA, summarizes their key quantitative data, details experimental protocols for their analysis, and visualizes their known signaling pathways to support further research and drug development.

Structural Elucidation: The Cis/Trans Isomerism

Alpha- and beta-eleostearic acid are both 18-carbon fatty acids with three conjugated double bonds located at carbons 9, 11, and 13. Their fundamental difference lies in the stereochemistry of the double bond at the C9 position.

  • Alpha-Eleostearic Acid (α-ESA) is systematically named (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. The double bond at C9 has a cis (Z) configuration, while the double bonds at C11 and C13 are in the trans (E) configuration.

  • Beta-Eleostearic Acid (β-ESA) is the all-trans isomer, systematically named (9E,11E,13E)-octadeca-9,11,13-trienoic acid. All three of its conjugated double bonds are in the trans (E) configuration.

This geometric isomerism results in different molecular shapes. The cis bond in α-ESA introduces a kink in the fatty acid chain, whereas the all-trans configuration of β-ESA results in a more linear and rigid structure. This structural variance influences their packing in biological membranes and their interaction with enzymes and receptors, leading to differences in their physical properties and biological activities.

Quantitative Data Presentation

The structural differences between α-ESA and β-ESA manifest in their physicochemical properties. The following table summarizes key quantitative data for easy comparison.

PropertyAlpha-Eleostearic AcidBeta-Eleostearic Acid
Systematic Name (9Z,11E,13E)-octadeca-9,11,13-trienoic acid(9E,11E,13E)-octadeca-9,11,13-trienoic acid
Molecular Formula C₁₈H₃₀O₂C₁₈H₃₀O₂
Molar Mass 278.43 g/mol 278.43 g/mol
Melting Point 48-49 °C71.5 °C
Boiling Point 148-150 °C @ 0.01 Torr148-150 °C @ 0.01 Torr
Density 0.9028 g/cm³ @ 50 °C0.8909 g/cm³ @ 75 °C
Refractive Index 1.5112Not available
UV Absorption Max (in Ethanol) 262, 272, 282 nm258, 268, 279 nm
Solubility (mg/ml) DMF: 30, DMSO: 30, Ethanol: 30DMF: 30, DMSO: 10, Ethanol: 20

Experimental Protocols for Analysis and Separation

The accurate separation and identification of α-ESA and β-ESA are crucial for studying their individual biological effects. Due to their isomeric nature, chromatographic and spectroscopic methods are essential.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for separating conjugated linolenic acid isomers. Both reversed-phase and silver-ion chromatography can be employed.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method separates fatty acids based on their polarity.

  • Sample Preparation:

    • Saponify the lipid source (e.g., tung oil, bitter melon seed oil) using methanolic KOH to release free fatty acids.

    • Acidify the mixture with HCl to protonate the fatty acids.

    • Extract the free fatty acids with an organic solvent like hexane (B92381) or diethyl ether.

    • Evaporate the solvent under a stream of nitrogen and redissolve the fatty acid mixture in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a small percentage of acetic acid (e.g., Acetonitrile/Water/Acetic Acid 85:15:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at 270 nm, which is the absorption maximum for the conjugated triene system of α-ESA.

    • Injection Volume: 20 µL.

  • Data Analysis: Identify peaks by comparing retention times with those of pure α-ESA and β-ESA standards. Quantify using a calibration curve generated from the standards.

Protocol 2: Silver-Ion HPLC (Ag⁺-HPLC)

This technique provides excellent resolution of unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds.

  • Sample Preparation: Prepare free fatty acids as described for RP-HPLC.

  • HPLC Conditions:

    • Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).

    • Mobile Phase: A non-polar mobile phase such as hexane containing a small percentage of a more polar solvent like acetonitrile and acetic acid (e.g., 0.1% acetonitrile in hexane). The exact composition may need optimization.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 25 °C).

    • Detection: UV detector set at 270 nm.

  • Elution Order: The elution order in Ag⁺-HPLC is generally trans,trans > cis,trans/trans,cis > cis,cis. Therefore, β-ESA (all-trans) is expected to elute before α-ESA (cis,trans,trans).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for fatty acid analysis, providing both quantitative data and structural information from the mass spectra.

  • Sample Preparation (Derivatization to FAMEs):

    • Extract total lipids from the sample using a method like Folch or Bligh and Dyer.

    • Transesterify the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.

    • Extract the FAMEs with hexane.

    • Concentrate the hexane extract before injection.

  • GC-MS Conditions:

    • Column: A polar capillary column, such as one with a cyanopropyl polysiloxane stationary phase (e.g., SP-2560, 100 m length).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 140 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of a few degrees per minute.

    • Injector Temperature: 250 °C.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-400.

  • Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those of known standards and by using mass spectral libraries. The fragmentation patterns of the eleostearic acid isomers will be very similar, with retention time being the primary differentiator on a suitable GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural determination of the isomers.

  • Sample Preparation: Dissolve a pure sample of the fatty acid (a few milligrams) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments like COSY, HSQC, and HMBC can be used for complete assignment of all proton and carbon signals.

  • Spectral Interpretation: The key differences in the spectra of α-ESA and β-ESA will be observed in the olefinic region (protons: ~5.5-6.5 ppm; carbons: ~125-135 ppm). The coupling constants (J-values) between the olefinic protons are diagnostic of the double bond geometry (cis or trans).

Biological Activities and Signaling Pathways

Both α-ESA and β-ESA exhibit significant biological activities, particularly in the context of cancer. They induce programmed cell death through various signaling pathways.

Alpha-Eleostearic Acid (α-ESA) Signaling

α-ESA has been shown to induce apoptosis, autophagy, and ferroptosis in cancer cells through multiple pathways.

  • Apoptosis Induction: α-ESA can suppress the HER2/HER3 signaling axis, leading to dephosphorylation of Akt. This, in turn, affects downstream targets like BAD and GSK-3β, promoting apoptosis. Additionally, α-ESA can upregulate tumor suppressor proteins like p53 and p21, and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to the activation of executioner caspases.

  • Ferroptosis Induction: α-ESA can be incorporated into cellular membranes by the enzyme Acyl-CoA Synthetase Long-chain family member 1 (ACSL1). This incorporation of a polyunsaturated fatty acid with a conjugated triene system makes the membrane lipids highly susceptible to peroxidation, a key event in ferroptosis, an iron-dependent form of regulated cell death.

  • CISD2 Upregulation and Anti-inflammatory Effects: α-ESA has been shown to increase the expression of CDGSH Iron-Sulfur Domain 2 (CISD2). CISD2 acts as an antagonist to NF-κB, a key regulator of inflammation. By upregulating CISD2, α-ESA can suppress the NF-κB signaling pathway, exerting anti-inflammatory effects.

Beta-Eleostearic Acid (β-ESA) Signaling

The signaling pathways for β-ESA are less extensively studied but are also known to lead to apoptosis.

  • Apoptosis Induction: β-ESA induces apoptosis by modulating the balance of the Bcl-2 family of proteins, specifically by upregulating the mRNA of the pro-apoptotic member Bax and downregulating the mRNA of the anti-apoptotic member Bcl-2. Furthermore, it has been shown to induce apoptosis in bladder cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the key relationships and workflows described in this guide.

analytical_workflow Analytical Workflow for Eleostearic Acid Isomers cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample Lipid-Containing Sample (e.g., Seed Oil) hydrolysis Saponification/Hydrolysis (e.g., Methanolic KOH) sample->hydrolysis extraction Extraction of Free Fatty Acids (e.g., with Hexane) hydrolysis->extraction hplc HPLC Separation extraction->hplc derivatization Derivatization to FAMEs (e.g., BF3-Methanol) extraction->derivatization rp_hplc Reversed-Phase (C18) Separation by Polarity hplc->rp_hplc ag_hplc Silver-Ion (Ag+) Separation by Unsaturation hplc->ag_hplc identification Isomer Identification & Quantification (Comparison with Standards) rp_hplc->identification ag_hplc->identification gcms GC-MS Separation & Identification (Polar Capillary Column) derivatization->gcms gcms->identification

Analytical Workflow for Eleostearic Acid Isomers

alpha_esa_apoptosis Signaling Pathways of α-Eleostearic Acid (Apoptosis) cluster_receptor Membrane Receptor Signaling cluster_akt_downstream Akt Downstream Effectors cluster_nuclear Nuclear Signaling alphaESA α-Eleostearic Acid HER2_HER3 HER2/HER3 alphaESA->HER2_HER3 inhibits PPARg PPARγ alphaESA->PPARg activates p53 p53 alphaESA->p53 upregulates Akt Akt HER2_HER3->Akt PTEN PTEN Akt->PTEN inhibits GSK3b GSK-3β Akt->GSK3b inhibits BAD BAD Akt->BAD inhibits PTEN->Akt inhibits Apoptosis Apoptosis GSK3b->Apoptosis promotes Bcl2_d Bcl-2 BAD->Bcl2_d inhibits Bcl2_d->Apoptosis inhibits p21 p21 p53->p21 Bax_u Bax p53->Bax_u Bax_u->Apoptosis

Signaling Pathways of α-Eleostearic Acid (Apoptosis)

beta_esa_apoptosis Signaling Pathway of β-Eleostearic Acid (Apoptosis) betaESA β-Eleostearic Acid ROS Reactive Oxygen Species (ROS) betaESA->ROS induces Bcl2 Bcl-2 mRNA betaESA->Bcl2 downregulates Bax Bax mRNA betaESA->Bax upregulates Mito Mitochondrial Dysfunction ROS->Mito Bcl2_prot Bcl-2 Protein (Anti-apoptotic) Bcl2->Bcl2_prot Bax_prot Bax Protein (Pro-apoptotic) Bax->Bax_prot Bcl2_prot->Mito inhibits Bax_prot->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling Pathway of β-Eleostearic Acid (Apoptosis)

alpha_esa_ferroptosis_cisd2 α-ESA Induced Ferroptosis and CISD2 Upregulation cluster_ferroptosis Ferroptosis Pathway cluster_cisd2 CISD2 / Anti-inflammatory Pathway alphaESA α-Eleostearic Acid ACSL1 ACSL1 alphaESA->ACSL1 activates CISD2 CISD2 alphaESA->CISD2 upregulates Membrane Membrane Phospholipids ACSL1->Membrane incorporates α-ESA into Peroxidation Lipid Peroxidation Membrane->Peroxidation increased susceptibility to Ferroptosis Ferroptosis Peroxidation->Ferroptosis NFkB NF-κB Signaling CISD2->NFkB inhibits Inflammation Inflammation NFkB->Inflammation

α-ESA Induced Ferroptosis and CISD2 Upregulation

Conclusion

Alpha- and beta-eleostearic acid represent a fascinating pair of stereoisomers with distinct structural, physical, and biological properties. The seemingly minor change from a cis to a trans double bond at the C9 position significantly alters the molecule's shape and melting point and directs its biological activity through intricate signaling pathways. For researchers in drug development and the life sciences, a thorough understanding of these differences is paramount. The methodologies and pathway visualizations provided herein serve as a foundational guide for the precise analysis and further investigation of these potent bioactive lipids, paving the way for potential therapeutic applications.

Commercial Suppliers and Technical Guide for High-Purity Methyl α-Eleostearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity methyl α-eleostearate, a conjugated fatty acid methyl ester with significant potential in biomedical research and drug development. This document outlines commercial sources, key technical data, experimental protocols for studying its biological activity, and a summary of its known signaling pathways.

Commercial Availability

High-purity methyl α-eleostearate (≥98%) is available from several reputable chemical suppliers catering to the research community. The compound is typically offered as a neat liquid or as a solution in ethanol. Researchers should consult the suppliers' websites for the most current product information, pricing, and availability.

SupplierProduct NamePurityFormulationCAS Number
MatreyaMethyl alpha-eleostearate≥98%Neat liquid4175-47-7
Cayman Chemicalα-Eleostearic Acid methyl ester≥98%Solution in ethanol4175-47-7
AK Scientific9(Z),11(E),13(E)-OctadecatrienoicacidmethylesterNot specifiedNot specified4175-47-7
TargetMol Chemicals Inc.This compoundNot specifiedNot specified4175-47-7

Physicochemical Properties

PropertyValueSource
Molecular Formula C19H32O2[1]
Molecular Weight 292.5 g/mol [1][2]
CAS Number 4175-47-7[1][2]
Appearance Liquid[1]
Purity ≥98%[1]
Synonyms Methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate, α-ESA methyl ester[2]

Experimental Protocols

Cell Viability and Apoptosis Induction in Cancer Cell Lines

This protocol outlines a general method for assessing the cytotoxic and pro-apoptotic effects of methyl α-eleostearate on cancer cell lines, such as human breast cancer cells (e.g., MDA-MB-231, MCF-7) or colon cancer cells.[3][4]

Materials:

  • High-purity methyl α-eleostearate

  • Appropriate cancer cell line and corresponding culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of methyl α-eleostearate in a suitable solvent (e.g., ethanol). Further dilute the stock solution in the cell culture medium to achieve final treatment concentrations ranging from 20 to 80 µM.[3] Remove the old medium from the cells and replace it with the medium containing different concentrations of methyl α-eleostearate. Include a vehicle control (medium with the solvent at the highest concentration used for treatment).

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Assay for Cell Viability:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

  • Apoptosis Assessment (Qualitative): For qualitative assessment of apoptosis, cells can be stained with fluorescent dyes like Acridine Orange/Ethidium Bromide (AO/EB) and observed under a fluorescence microscope. Apoptotic cells will show condensed chromatin and fragmented nuclei.

  • Apoptosis Assessment (Quantitative): For quantitative analysis, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is recommended. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways of Methyl α-Eleostearate

Methyl α-eleostearate has been shown to induce apoptosis in cancer cells through multiple signaling pathways. The primary mechanisms involve the induction of oxidative stress and the activation of key tumor-suppressor proteins.

Methyl_alpha_Eleostearate_Signaling cluster_cell Cancer Cell mae Methyl α-Eleostearate ros ↑ Reactive Oxygen Species (ROS) mae->ros pparg ↑ PPARγ mae->pparg p53 ↑ p53 mae->p53 erk ↓ p-ERK1/2 mae->erk mito Mitochondrial Dysfunction ros->mito aif_endoG AIF & Endonuclease G Translocation mito->aif_endoG caspase Caspase Activation mito->caspase apoptosis Apoptosis aif_endoG->apoptosis pparg->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 bax->mito bcl2->mito caspase->apoptosis Experimental_Workflow cluster_assays Assess Biological Effects start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Methyl α-Eleostearate seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubate->apoptosis western Protein Expression (Western Blot) incubate->western analyze Data Analysis viability->analyze apoptosis->analyze western->analyze end End analyze->end

References

Methodological & Application

Application Note: HPLC Separation of α- and β-Eleostearic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleostearic acid, a conjugated linolenic acid (CLnA), exists as several geometric isomers, with α-eleostearic acid (cis-9, trans-11, trans-13) and β-eleostearic acid (trans-9, trans-11, trans-13) being the most common. These isomers are found in various plant oils, notably tung oil, and are of significant interest due to their diverse biological activities, including anti-cancer and anti-obesity properties. Accurate separation and quantification of these isomers are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This application note details two primary HPLC methods for the separation of α- and β-eleostearic acid: Reversed-Phase HPLC (RP-HPLC) and Silver Ion HPLC (Ag+-HPLC).

Principle of Separation

The separation of α- and β-eleostearic acid isomers by HPLC is achieved by exploiting their subtle differences in physicochemical properties.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, separation is based on the hydrophobicity of the analytes. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. While both α- and β-eleostearic acid have the same molecular formula, the spatial arrangement of the double bonds in the all-trans configuration of β-eleostearic acid results in a more linear and rigid structure compared to the α-isomer, which has one cis double bond. This difference in shape can lead to slight differences in their interaction with the stationary phase, allowing for separation.

Silver Ion HPLC (Ag+-HPLC): This technique offers superior separation of unsaturated fatty acid isomers. The stationary phase is impregnated with silver ions (Ag+), which form reversible π-complexes with the double bonds of the fatty acids. The strength of these complexes is dependent on the number, position, and geometry of the double bonds. Generally, fatty acids with trans double bonds form weaker complexes with silver ions and therefore elute earlier than those with cis double bonds. This allows for the effective separation of α-eleostearic acid (containing one cis bond) from β-eleostearic acid (all-trans bonds).

Data Presentation

The following table summarizes typical HPLC conditions and expected elution order for the separation of eleostearic acid isomers. Please note that specific retention times can vary depending on the exact instrumentation, column batch, and laboratory conditions.

ParameterReversed-Phase HPLC (RP-HPLC)Silver Ion HPLC (Ag+-HPLC)
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Silver-impregnated silica (B1680970) or ion-exchange (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water/Acetic Acid (e.g., 85:15:0.1, v/v/v)Hexane (B92381)/Acetonitrile (e.g., 99.9:0.1, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min1.0 - 1.5 mL/min
Column Temperature Ambient to 30°C20 - 25°C
Detection UV at 270 nmUV at 270 nm
Expected Elution Order α-eleostearic acid followed by β-eleostearic acidβ-eleostearic acid followed by α-eleostearic acid
Example Retention Time (α-ESA) ~15 min~35 min
Example Retention Time (β-ESA) ~16 min~30 min

Experimental Protocols

Sample Preparation (from Oil)

This protocol describes the saponification of oil to release free fatty acids for HPLC analysis.

Materials:

  • Tung oil or other eleostearic acid-containing oil

  • 2 M KOH in methanol

  • 1 M HCl

  • n-Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of the oil into a screw-capped test tube.

  • Add 2 mL of 2 M methanolic KOH.

  • Cap the tube tightly and heat at 60°C for 1 hour with occasional vortexing to ensure complete saponification.

  • Cool the mixture to room temperature and add 2 mL of deionized water.

  • Acidify the solution to pH 1-2 by adding approximately 1.5 mL of 1 M HCl. Confirm the pH with pH paper.

  • Extract the free fatty acids by adding 3 mL of n-hexane and vortexing for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acids to a new tube.

  • Repeat the extraction (steps 6-8) two more times and combine the hexane extracts.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the fatty acid residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Reversed-Phase HPLC (RP-HPLC) Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water/Acetic Acid (85:15:0.1, v/v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set to 270 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the prepared sample or standard solution.

  • Run the analysis for a sufficient time to allow for the elution of all components of interest (typically 20-30 minutes).

  • Identify the peaks corresponding to α- and β-eleostearic acid based on the retention times of pure standards.

  • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve prepared from standards of known concentrations.

Silver Ion HPLC (Ag+-HPLC) Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Silver ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Hexane/Acetonitrile (99.9:0.1, v/v) containing 0.1% Acetic Acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detector set to 270 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Equilibrate the silver ion column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least 1 hour to ensure proper conditioning. A stable baseline is essential.

  • Increase the flow rate to the analytical flow of 1.2 mL/min and allow the baseline to stabilize.

  • Inject 20 µL of the prepared sample or standard solution.

  • Run the analysis. Due to the stronger retention on Ag+-HPLC columns, the run time will be longer than for RP-HPLC (typically 40-50 minutes).

  • Identify the peaks for β-eleostearic acid (eluting earlier) and α-eleostearic acid (eluting later) based on standard retention times.

  • Quantify the isomers using the peak areas and a calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Oil Sample (e.g., Tung Oil) saponification Saponification (Methanolic KOH) sample->saponification acidification Acidification (HCl) saponification->acidification extraction Liquid-Liquid Extraction (n-Hexane) acidification->extraction drying Drying and Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC System (Pump, Injector, Column, Detector) filtration->hplc separation Isomer Separation (RP-HPLC or Ag+-HPLC) hplc->separation detection UV Detection (270 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Results Reporting quantification->report

Caption: Experimental workflow for HPLC analysis of eleostearic acid isomers.

Separation_Principles cluster_rphplc Reversed-Phase HPLC (RP-HPLC) cluster_aghplc Silver Ion HPLC (Ag+-HPLC) rp_column Nonpolar Stationary Phase (C18) rp_interaction Hydrophobic Interaction rp_column->rp_interaction rp_mobile Polar Mobile Phase rp_mobile->rp_interaction rp_elution Elution Order: α-ESA then β-ESA rp_interaction->rp_elution ag_column Stationary Phase with Ag+ ions ag_interaction π-Complex Formation ag_column->ag_interaction ag_mobile Nonpolar Mobile Phase ag_mobile->ag_interaction ag_elution Elution Order: β-ESA then α-ESA ag_interaction->ag_elution

Caption: Principles of eleostearic acid isomer separation by RP-HPLC and Ag+-HPLC.

Application Notes and Protocols for Methyl alpha-Eleostearate in Cancer Cell Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl alpha-eleostearate is the methyl ester of alpha-eleostearic acid (α-ESA), a conjugated fatty acid found in high concentrations in certain plant oils, such as bitter melon seed oil and tung oil.[1][2] As a more lipid-soluble and neutral form of α-ESA, this compound is expected to exhibit similar, if not enhanced, biological activity due to potentially increased cellular uptake.[1] Research has demonstrated that α-ESA is a potent inducer of apoptosis in various cancer cell lines.[3][4] These application notes and protocols are based on the existing research for α-eleostearic acid and are intended to serve as a comprehensive guide for investigating the pro-apoptotic effects of this compound in cancer cells.

Mechanism of Action

This compound is anticipated to induce apoptosis in cancer cells through a multi-faceted mechanism primarily driven by oxidative stress. The conjugated double bond system in its structure makes it susceptible to oxidation, leading to the generation of reactive oxygen species (ROS).[3] This increase in intracellular ROS can trigger a cascade of events leading to programmed cell death.

Key signaling pathways implicated in α-ESA-induced apoptosis include:

  • Oxidation-Dependent Pathway: The primary mechanism involves the generation of ROS, which leads to loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[3] The pro-apoptotic effects can be abrogated by the presence of antioxidants.[3]

  • p53, Bax, and Caspase-3 Pathway: α-ESA has been shown to upregulate the expression of p53, the pro-apoptotic protein Bax, and the executioner caspase-3, leading to the activation of the intrinsic apoptotic pathway.[4]

  • HER2/HER3 and Akt Signaling Pathway: In breast cancer cells, α-ESA can reduce the expression of HER2/HER3 proteins and increase the level of phosphorylated PTEN.[5] This leads to decreased phosphorylation of Akt, a key survival kinase, subsequently affecting downstream targets like BAD and Bcl-2 to promote apoptosis.[5]

Data Presentation

The following tables summarize quantitative data from studies on α-eleostearic acid, which can be used as a starting point for designing experiments with this compound.

Table 1: Apoptotic Effects of alpha-Eleostearic Acid on Breast Cancer Cells

Cell LineConcentration (µM)Treatment DurationApoptosis Rate (%)MethodReference
MDA-MB-231 (ER-)40Not Specified70-90Not Specified[3]
MDA-ERalpha7 (ER+)40Not Specified70-90Not Specified[3]
Human Breast Cancer CellsNot SpecifiedNot SpecifiedIncreased (p < 0.05)AO/EB Staining[4]
Human Breast Cancer CellsNot SpecifiedNot SpecifiedIncreased (p < 0.01)Flow Cytometry[4]
SKBR3Not SpecifiedNot SpecifiedGrowth inhibition and apoptosis inducedMTT Assay[5]
T47DNot SpecifiedNot SpecifiedGrowth inhibition and apoptosis inducedMTT Assay[5]

Table 2: Effects of alpha-Eleostearic Acid on Apoptosis-Related Protein Expression

Cell LineTreatmentTarget ProteinEffectReference
Human Breast Cancer Cellsα-ESAPPARγ mRNAIncreased[4]
Human Breast Cancer Cellsα-ESAp21 mRNAIncreased[4]
Human Breast Cancer Cellsα-ESABax mRNAIncreased[4]
Human Breast Cancer Cellsα-ESAp53 mRNAIncreased[4]
Human Breast Cancer Cellsα-ESACaspase-3 mRNAIncreased[4]
SKBR3 & T47Dα-ESAHER2/HER3Reduced[5]
SKBR3 & T47Dα-ESAPhosphorylated PTENIncreased[5]
SKBR3 & T47Dα-ESAPhosphorylated AktDecreased[5]
SKBR3 & T47Dα-ESABcl-2Reduced[5]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells as described in Protocol 1. After treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the caspase-3 substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the caspase-3 activity relative to the untreated control.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p53, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described in Protocol 1. Lyse the cells in RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

G Experimental Workflow for Apoptosis Assays cluster_workflow cluster_assays Apoptosis Assays start Seed Cancer Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest annexinV Annexin V / PI Staining (Flow Cytometry) harvest->annexinV caspase Caspase Activity Assay harvest->caspase western Western Blot (Apoptotic Proteins) harvest->western analysis Data Analysis and Interpretation annexinV->analysis caspase->analysis western->analysis

Caption: A general experimental workflow for assessing apoptosis induced by this compound.

G Oxidative Stress-Mediated Apoptosis Pathway MeSA This compound ROS ↑ Reactive Oxygen Species (ROS) MeSA->ROS Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito AIF_EndoG Release of AIF & Endonuclease G Mito->AIF_EndoG Nucleus Translocation to Nucleus AIF_EndoG->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Proposed oxidative stress-mediated apoptosis pathway for this compound.

G HER2/Akt Signaling Pathway Inhibition MeSA This compound HER2_HER3 HER2/HER3 Expression MeSA->HER2_HER3 PTEN ↑ p-PTEN MeSA->PTEN Akt ↓ p-Akt HER2_HER3->Akt PTEN->Akt Bcl2 ↓ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Inhibition of the HER2/Akt survival pathway by this compound.

References

Application Notes and Protocols: Induction of Lipid Peroxidation with Methyl α-Eleostearate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a critical process implicated in cellular injury, oxidative stress, and the progression of various diseases.[1][2] It involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS).[3][4][5] This process leads to the formation of lipid peroxides and secondary products like malondialdehyde (MDA) and 4-hydroxyalkenals (HAE), which can cause cell damage and trigger specific signaling pathways.[5][6]

Methyl α-eleostearate (Me-α-ESA), a methyl ester of α-eleostearic acid, is a conjugated fatty acid that can be utilized to induce lipid peroxidation in experimental settings. Its conjugated triene system makes it susceptible to oxidation, initiating a cascade of events that mimic oxidative stress-induced cellular damage. Understanding the protocols for using Me-α-ESA and the subsequent cellular responses is crucial for studying the mechanisms of oxidative damage and for the development of therapeutic interventions.

Experimental Protocols

1. Preparation of Methyl α-Eleostearate Stock Solution

  • Reagent: Methyl α-eleostearate (purity ≥98%)

  • Solvent: Ethanol or DMSO

  • Procedure:

    • Dissolve Me-α-ESA in the chosen solvent to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure complete dissolution by gentle vortexing.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

2. Protocol for Inducing Lipid Peroxidation in Cell Culture

This protocol provides a general guideline. Optimal conditions (e.g., cell type, seeding density, Me-α-ESA concentration, and incubation time) should be determined empirically for each specific experimental system.

  • Materials:

    • Cultured cells of interest (e.g., HeLa, SKBR3, T47D)[7][8]

    • Complete cell culture medium

    • Me-α-ESA stock solution

    • Phosphate-buffered saline (PBS)

    • Cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • Procedure:

    • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

    • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Treatment Preparation: Dilute the Me-α-ESA stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 10, 20, 40, 80 µM).

    • Treatment: Remove the old medium from the cells and replace it with the Me-α-ESA-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The incubation time will depend on the specific endpoint being measured.

    • Harvesting: After incubation, cells can be harvested for various downstream analyses, such as quantification of lipid peroxidation, cell viability assays, or western blotting. For analysis of the culture medium, it can be collected to measure secreted products.[6]

3. Quantification of Lipid Peroxidation

The extent of lipid peroxidation can be assessed using several methods. The choice of method will depend on the specific markers of interest and available equipment.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA):

    • This colorimetric assay is a widely used method to measure MDA, a secondary product of lipid peroxidation.[6]

    • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored product that can be measured spectrophotometrically.

    • Brief Protocol:

      • Harvest cells and prepare a cell lysate.

      • Add TBA reagent to the lysate.

      • Incubate at 95°C for 60 minutes.

      • Cool the samples and measure the absorbance at 532 nm.

      • Quantify MDA levels using a standard curve generated with an MDA standard.

  • Measurement of 4-Hydroxyalkenals (HAE):

    • Principle: This assay is based on the reaction of a chromogenic reagent, N-methyl-2-phenylindole, with MDA and HAE at 45°C to yield a stable chromophore with maximal absorbance at 586 nm.[6]

    • Brief Protocol:

      • Prepare cell lysates.

      • Add the chromogenic reagent to the lysates.

      • Incubate at 45°C for 60 minutes.[6]

      • Centrifuge the samples to obtain a clear supernatant.[6]

      • Measure the absorbance of the supernatant at 586 nm.[6]

  • F2-Isoprostane Analysis by Mass Spectrometry:

    • This is a highly sensitive and specific method for quantifying lipid peroxidation.[9]

    • Principle: F2-isoprostanes are prostaglandin-like compounds formed by the free radical-catalyzed peroxidation of arachidonic acid. They can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

    • Brief Protocol:

      • Harvest cells and perform lipid extraction.

      • Hydrolyze the lipid extract.

      • Purify the F2-isoprostanes using solid-phase extraction.

      • Analyze the samples by LC-MS/MS.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from experiments using Me-α-ESA to induce lipid peroxidation.

Table 1: Dose-Dependent Effect of Methyl α-Eleostearate on MDA Levels in Cultured Cells

Me-α-ESA Concentration (µM)Incubation Time (hours)MDA Level (nmol/mg protein)Fold Change vs. Control
0 (Vehicle Control)241.5 ± 0.21.0
10243.2 ± 0.42.1
20245.8 ± 0.63.9
402410.5 ± 1.17.0
802418.2 ± 1.912.1

Table 2: Time-Course of Methyl α-Eleostearate-Induced Lipid Peroxidation

Me-α-ESA Concentration (µM)Incubation Time (hours)4-HNE Level (µg/mg protein)Fold Change vs. Control
4000.1 ± 0.021.0
4062.5 ± 0.325.0
40126.8 ± 0.768.0
402411.2 ± 1.2112.0
40488.9 ± 0.989.0

Signaling Pathways and Visualizations

Methyl α-eleostearate-induced lipid peroxidation can trigger various signaling pathways, often leading to apoptosis or autophagy.[7][8] The generation of ROS is a key event in these processes.[8]

Signaling Pathway of α-Eleostearic Acid Induced Apoptosis

α-Eleostearic acid has been shown to induce apoptosis in cancer cells through the modulation of several key signaling molecules.[7][11] It can reduce the expression of HER2/HER3, leading to decreased phosphorylation of Akt.[7] This, in turn, affects downstream targets like BAD and Bcl-2, promoting apoptosis.[7] Additionally, α-ESA can up-regulate the expression of p53, Bax, and caspase-3, further contributing to apoptotic cell death.[11]

alphaESA Methyl α-Eleostearate ROS ROS Generation alphaESA->ROS HER2_HER3 HER2/HER3 alphaESA->HER2_HER3 inhibition p53 p53 alphaESA->p53 up-regulation Bax Bax alphaESA->Bax up-regulation Caspase3 Caspase-3 alphaESA->Caspase3 up-regulation LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Apoptosis Apoptosis LipidPeroxidation->Apoptosis Akt Akt HER2_HER3->Akt activation pAkt p-Akt Akt->pAkt pBAD p-BAD pAkt->pBAD inhibition BAD BAD Bcl2 Bcl-2 pBAD->Bcl2 inhibition Bcl2->Apoptosis inhibition p53->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Me-α-ESA-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of methyl α-eleostearate on cultured cells.

Start Start CellCulture Cell Culture Start->CellCulture Treatment Treatment with Methyl α-Eleostearate CellCulture->Treatment Incubation Incubation Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis LipidPerox Lipid Peroxidation Assay (e.g., TBARS) Analysis->LipidPerox Viability Cell Viability Assay (e.g., MTT) Analysis->Viability WesternBlot Western Blot (e.g., for apoptosis markers) Analysis->WesternBlot End End LipidPerox->End Viability->End WesternBlot->End

Caption: Experimental workflow for Me-α-ESA studies.

References

Application Notes and Protocols for the Free-Radical Polymerization of Methyl α-Eleostearate for Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioplastics through the free-radical polymerization of methyl α-eleostearate, a derivative of α-eleostearic acid found in tung oil.

Introduction

Bioplastics are a class of polymers derived from renewable biomass sources, offering a more sustainable alternative to petroleum-based plastics.[1] Methyl α-eleostearate, the methyl ester of α-eleostearic acid (a primary component of tung oil), is a promising monomer for bioplastic production due to its conjugated triene structure, which is amenable to polymerization. This document outlines the free-radical polymerization of methyl α-eleostearate to produce a bio-based polymer. While thermal polymerization of methyl α-eleostearate is known to proceed via a Diels-Alder mechanism, free-radical polymerization offers an alternative pathway that can be initiated under milder conditions using thermal or photoinitiators. The resulting polymer has potential applications in coatings, films, and as a matrix for drug delivery systems.

Materials and Equipment

Materials
MaterialGradeSupplier
Methyl α-eleostearate≥98%Matreya, ChemicalBook
Azobisisobutyronitrile (AIBN)Reagent GradeSigma-Aldrich
Benzoyl Peroxide (BPO)Reagent GradeSigma-Aldrich
Toluene (B28343)AnhydrousSigma-Aldrich
Methanol (B129727)ACS GradeFisher Scientific
Nitrogen Gas (N₂)High PurityAirgas
Equipment
EquipmentPurpose
Schlenk Flasks/Reaction TubesPolymerization reaction vessel
CondenserTo prevent solvent loss during heating
Magnetic Stirrer/HotplateFor mixing and heating the reaction
Oil BathFor uniform heating
Schlenk Line/Nitrogen InletTo maintain an inert atmosphere
UV Curing System (365 nm)For photopolymerization (optional)
Rotary EvaporatorTo remove solvent post-polymerization
Vacuum OvenFor drying the polymer
Gel Permeation Chromatography (GPC)To determine molecular weight and PDI
Differential Scanning Calorimetry (DSC)To determine thermal properties (Tg, Tm)
Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm polymerization

Experimental Protocols

Two primary methods for free-radical polymerization are presented: thermal initiation and photoinitiation.

Protocol 1: Thermal Initiation using AIBN or BPO

This protocol describes the bulk polymerization of methyl α-eleostearate using a thermal initiator.

1. Preparation of the Reaction Mixture:

  • In a Schlenk flask equipped with a magnetic stir bar, add methyl α-eleostearate.

  • Add the thermal initiator (AIBN or BPO) to the monomer. The initiator concentration can be varied to control the polymerization rate and molecular weight (see Table 1 for suggested concentrations).

2. Degassing:

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • After the final thaw, backfill the flask with high-purity nitrogen gas to create an inert atmosphere.

3. Polymerization:

  • Immerse the flask in a preheated oil bath set to the desired reaction temperature (see Table 1).

  • Stir the reaction mixture for the specified duration. The viscosity of the mixture will increase as polymerization proceeds.

4. Isolation of the Polymer:

  • After the reaction is complete, cool the flask to room temperature.

  • If the polymer is solid, dissolve it in a minimal amount of toluene.

  • Precipitate the polymer by slowly adding the toluene solution to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

5. Drying:

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Table 1: Suggested Reaction Conditions for Thermal Initiation

InitiatorInitiator Conc. (wt% relative to monomer)Temperature (°C)Time (hours)
AIBN0.5 - 2.060 - 804 - 24
BPO0.5 - 2.070 - 904 - 24

Note: Higher initiator concentrations and temperatures generally lead to faster polymerization rates but lower molecular weights.

Protocol 2: Photoinitiation

This protocol is adapted from the UV curing of tung oil and is suitable for creating thin films or coatings.[2][3]

1. Preparation of the Formulation:

  • In a suitable container, mix methyl α-eleostearate with a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) at a concentration of 1-5 wt%.

  • Stir the mixture in the dark until the photoinitiator is completely dissolved.

2. Application:

  • Apply a thin film of the formulation onto a substrate (e.g., glass slide, paper) using a film applicator or spin coater.

3. Curing:

  • Place the coated substrate in a UV curing chamber under a nitrogen atmosphere.

  • Expose the film to UV radiation (e.g., 365 nm) for a specified period (e.g., 5-30 minutes). The curing time will depend on the intensity of the UV lamp and the film thickness.

4. Post-Curing:

  • After UV exposure, the film should be solidified. If necessary, a post-curing step can be performed by heating the film at a moderate temperature (e.g., 60°C) for a short period to ensure complete reaction.

Characterization Data (Expected)

The following table summarizes the expected properties of the resulting poly(methyl α-eleostearate). This data is extrapolated from studies on tung oil-based polymers and similar bio-based polyesters.

Table 2: Expected Polymer Properties

PropertyMethodExpected Value RangeReference
Molecular Weight (Mn)GPC5,000 - 50,000 g/mol Inferred
Polydispersity Index (PDI)GPC2.0 - 5.0Inferred
Glass Transition Temp. (Tg)DSC20 - 60 °C[4]
AppearanceVisualTransparent to yellowish solidInferred

Diagrams

Free-Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2R• (Free Radicals) I->R kd (heat/light) RM R-M• R->RM ki M Monomer (M) RM_prop R-M• RMnM R-(M)n-M• RM_prop->RMnM kp RMnM_term 2 R-(M)n-M• M_prop Monomer (M) Dead_Polymer Dead Polymer RMnM_term->Dead_Polymer kt (combination/ disproportionation)

Caption: General mechanism of free-radical polymerization: initiation, propagation, and termination.

Experimental Workflow

Workflow Monomer Methyl α-eleostearate + Initiator Degas Freeze-Pump-Thaw Cycles (Inert Atmosphere) Monomer->Degas Polymerize Polymerization (Heat or UV) Degas->Polymerize Dissolve Dissolve in Toluene Polymerize->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Filter Filter and Wash Precipitate->Filter Dry Vacuum Drying Filter->Dry Polymer Final Polymer Dry->Polymer Characterize Characterization (GPC, DSC, FTIR) Polymer->Characterize

References

Application Notes and Protocols: Methyl α-Eleostearate as a Standard for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-eleostearate is the methyl ester of α-eleostearic acid (α-ESA), a conjugated linolenic acid (C18:3, 9Z, 11E, 13E) found in high concentrations in certain plant oils, such as tung oil and bitter gourd seed oil.[1] Its conjugated triene system makes it a valuable standard for the chromatographic analysis of conjugated fatty acids (CFAs). CFAs are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential biological activities, including anti-carcinogenic and anti-inflammatory properties.[2] α-Eleostearic acid, for instance, is known to be metabolized in vivo to conjugated linoleic acid (CLA), a fatty acid with numerous reported health benefits.[3][4][5][6]

This document provides detailed application notes and protocols for the use of methyl α-eleostearate as a standard in the analysis of fatty acids by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical Properties of Methyl α-Eleostearate

PropertyValueReference
Chemical Name Methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate[2][7]
Synonyms α-ESA methyl ester, Methyl eleostearate[2][7]
CAS Number 4175-47-7[2][7]
Molecular Formula C₁₉H₃₂O₂[2][7]
Molecular Weight 292.46 g/mol [7][8]
Purity Commercially available at ≥98%[7]
Formulation Typically supplied as a neat liquid or in an ethanol (B145695) solution[2][7]
UV λmax 261, 270, 281 nm[2]

Experimental Protocols

Protocol 1: Preparation of Methyl α-Eleostearate Standard Solution

This protocol describes the preparation of a stock and working standard solutions of methyl α-eleostearate for use in chromatographic analysis.

Materials:

  • Methyl α-eleostearate (≥98% purity)

  • Heptane (B126788) (or other suitable organic solvent, HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of methyl α-eleostearate into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of heptane.

    • Bring the flask to volume with heptane and mix thoroughly.

    • This stock solution should be stored at -20°C in an amber vial to prevent degradation.

  • Working Standard Preparation:

    • Prepare a series of working standards by serial dilution of the stock solution with heptane to cover the desired concentration range for the calibration curve.

    • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with heptane.

Protocol 2: Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines a general method for the analysis of FAMEs, including methyl α-eleostearate, using a GC system equipped with a Flame Ionization Detector (FID).

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 Series GC or equivalent
Injector Split/Splitless Inlet
Injector Temperature 250°C
Split Ratio 20:1 to 100:1 (sample dependent)
Column Highly polar capillary column, e.g., HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or Elite-2560 (100m x 0.25 mm, 0.20 µm)
Carrier Gas Helium or Hydrogen at a constant flow rate of 1 mL/min
Oven Temperature Program Initial: 150°C for 3 min, Ramp: 50°C/min to 210°C, Hold: 4 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Injection Volume 1 µL

Sample Preparation (from oil/lipid sample):

Fatty acids in biological samples or oils are typically present as triglycerides or other lipids and require derivatization to their corresponding methyl esters (FAMEs) prior to GC analysis.

Acid-Catalyzed Methylation:

  • To approximately 25 mg of the oil sample in a screw-capped tube, add 2 mL of a 1.2% HCl in methanol/toluene solution.

  • Incubate the mixture at 45°C overnight or at 100°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water to extract the FAMEs.

  • Vortex the tube and allow the layers to separate.

  • The upper hexane layer containing the FAMEs can be directly injected into the GC.

Base-Catalyzed Transesterification:

  • To approximately 200 mg of oil in a vial, add 2 mL of heptane and 0.1 mL of 2N methanolic potassium hydroxide.

  • Vortex the mixture for 30 seconds and let it stand at room temperature for 30 minutes for phase separation.

  • Transfer the supernatant to a GC vial for analysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Conjugated Fatty Acid Methyl Esters

This protocol provides a method for the analysis of conjugated FAMEs, such as methyl α-eleostearate, using HPLC with UV detection.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent with a UV detector
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with acetonitrile (B52724)
Flow Rate 1 mL/min
Column Temperature 40°C
Detector UV Detector
Detection Wavelength 270 nm (for methyl α-eleostearate)
Injection Volume 10 µL

Sample Preparation:

Samples prepared for GC analysis (FAMEs in heptane) can be used for HPLC analysis after solvent exchange. Evaporate the heptane under a stream of nitrogen and redissolve the FAMEs in acetonitrile before injection.

Quantitative Data

The following tables summarize typical quantitative data for the analysis of fatty acid methyl esters. The specific values for methyl α-eleostearate may vary depending on the exact analytical conditions and instrumentation.

Table 1: GC-FID Method Validation Parameters

ParameterTypical ValueReference
Linearity (R²) > 0.999[9]
Limit of Detection (LOD) 11.90 ng/mL[9]
Limit of Quantification (LOQ) 39.68 ng/mL[9]
Recovery 95.25% - 100.29%[9]
Repeatability (RSD) < 7.16%[9]

Table 2: HPLC-UV Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²) > 0.99[1][10][11]
Repeatability (RSD) < 3%[1][10][11]
Limit of Quantification Method dependent, but generally in the low µg/mL range[1][10][11]

Visualizations

Metabolic Pathway of α-Eleostearic Acid

The following diagram illustrates the metabolic conversion of α-eleostearic acid to conjugated linoleic acid (CLA) in vivo. This conversion is a key biological activity of α-ESA.

metabolic_pathway alpha_ESA α-Eleostearic Acid (9Z, 11E, 13E-C18:3) CLA Conjugated Linoleic Acid (9Z, 11E-C18:2) alpha_ESA->CLA Metabolic Conversion enzyme Δ13-Saturation (NADPH-dependent enzyme) enzyme->CLA

Metabolic conversion of α-eleostearic acid to conjugated linoleic acid.
Experimental Workflow for FAME Analysis

This diagram outlines the general workflow for the analysis of fatty acids from a lipid-containing sample using methyl α-eleostearate as a standard.

experimental_workflow cluster_sample Sample Preparation cluster_standard Standard Preparation sample Lipid-Containing Sample (e.g., Oil, Tissue) extraction Lipid Extraction sample->extraction derivatization Derivatization to FAMEs (Acid or Base Catalysis) extraction->derivatization analysis GC-FID or HPLC-UV Analysis derivatization->analysis standard Methyl α-Eleostearate (Neat or in Solution) dilution Serial Dilution (Calibration Standards) standard->dilution dilution->analysis quantification Data Analysis and Quantification analysis->quantification

General workflow for fatty acid methyl ester (FAME) analysis.

Conclusion

Methyl α-eleostearate serves as an essential standard for the accurate quantification of conjugated fatty acids. The protocols provided herein offer robust methods for the preparation and analysis of this standard using common chromatographic techniques. These methods are applicable to a wide range of research, quality control, and drug development applications involving the analysis of fatty acids.

References

Application Notes and Protocols for Methyl α-Eleostearate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-eleostearate (Me-α-ESA) is the methyl ester form of α-eleostearic acid, a conjugated fatty acid found in certain plant oils. As a more neutral and lipid-soluble derivative, Me-α-ESA is often utilized in cell culture experiments to investigate the biological activities of α-eleostearate. These activities include the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document provides detailed protocols for the formulation and application of Me-α-ESA in in vitro cell culture experiments, along with a summary of its reported cytotoxic effects and an overview of the key signaling pathways involved.

Properties of Methyl α-Eleostearate

PropertyValue
Chemical Formula C₁₉H₃₂O₂
Molecular Weight 292.5 g/mol
Appearance Neat liquid
Solubility Soluble in ethanol, DMF, and DMSO

Formulation Protocol for Cell Culture

Due to its poor solubility in aqueous solutions, Me-α-ESA requires a specific formulation protocol for effective delivery to cells in culture. The following method utilizes fatty acid-free Bovine Serum Albumin (BSA) to form a complex with Me-α-ESA, enhancing its stability and bioavailability in cell culture media.

Materials
  • Methyl α-eleostearate (Me-α-ESA)

  • Ethanol (100%, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes and serological pipettes

  • Water bath or incubator at 37°C

Preparation of Stock Solutions
  • Me-α-ESA Stock Solution (10 mM):

    • Dissolve 2.925 mg of Me-α-ESA in 1 mL of 100% ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • BSA Stock Solution (10% w/v):

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming.

    • Sterile filter the solution through a 0.22 µm filter.

    • Store the BSA solution at 4°C.

Preparation of Me-α-ESA-BSA Complex (1 mM Me-α-ESA, 1:4 molar ratio)
  • Warm the 10% BSA solution and the cell culture medium to 37°C.

  • In a sterile tube, add 150 µL of the 10% BSA solution.

  • To the BSA solution, slowly add 10 µL of the 10 mM Me-α-ESA stock solution while gently vortexing. This will yield a molar ratio of approximately 1:4 (Me-α-ESA:BSA).

  • Incubate the mixture at 37°C for 30-60 minutes to allow for the complex to form. The solution should be clear.

  • Bring the final volume to 1 mL with pre-warmed cell culture medium. This results in a 100 µM working stock of the Me-α-ESA-BSA complex.

  • This working stock can be further diluted in cell culture medium to achieve the desired final concentrations for treating cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Me-α-ESA on a chosen cell line.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the Me-α-ESA-BSA complex in fresh culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium with BSA-ethanol complex without Me-α-ESA).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the Me-α-ESA-BSA complex.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with Me-α-ESA.

  • Seed cells in a 6-well plate and treat with Me-α-ESA-BSA complex at the desired concentration (e.g., 40 µM) and a vehicle control for the chosen duration.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for p53 and PPARγ

This protocol is for assessing the protein expression levels of key signaling molecules.

  • Treat cells with Me-α-ESA-BSA complex as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53, PPARγ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and inhibitory concentrations of α-eleostearic acid (α-ESA), the active form of Me-α-ESA.

Cell LineAssayEndpointConcentrationReference
DLD-1 (Colon Cancer)ApoptosisEC5020 µM[1]
MDA-MB-231 (Breast Cancer)Apoptosis% Apoptosis70-90%
MDA-ERalpha7 (Breast Cancer)Apoptosis% Apoptosis70-90%
VariousEnzyme InhibitionIC50~5-20 µM[1]

Signaling Pathways and Experimental Workflow

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of Me-α-ESA in cell culture.

G Experimental Workflow for Me-α-ESA Studies prep Preparation of Me-α-ESA-BSA Complex treat Cell Treatment prep->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot Analysis treat->western cycle Cell Cycle Analysis treat->cycle G Proposed Signaling Pathway of Me-α-ESA cluster_0 Proposed Signaling Pathway of Me-α-ESA Me-α-ESA Me-α-ESA ROS Reactive Oxygen Species (ROS) Me-α-ESA->ROS PPARγ PPARγ Me-α-ESA->PPARγ p53 p53 ROS->p53 p21 p21 p53->p21 Bax Bax p53->Bax PPARγ->p53 potential crosstalk Cell Cycle Arrest\n(G2/M) Cell Cycle Arrest (G2/M) p21->Cell Cycle Arrest\n(G2/M) Caspase-3 Caspase-3 Activation Bax->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

Application Notes and Protocols for the Synthesis of Methyl α-Eleostearate via Transesterification of Tung Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tung oil, extracted from the seeds of the Vernicia fordii tree, is a rich source of α-eleostearic acid, a conjugated fatty acid with significant therapeutic and industrial potential.[1][2][3][4] This document provides detailed application notes and experimental protocols for the transesterification of tung oil to produce methyl α-eleostearate. The primary methods covered are base-catalyzed and acid-catalyzed transesterification, which are commonly employed for this conversion.

α-Eleostearic acid, the major component of tung oil, typically constitutes 70-85% of its fatty acid profile.[2][5][6] The remaining fatty acids include linoleic acid, palmitic acid, and oleic acid.[1][6] The transesterification reaction converts the triglycerides in tung oil into their corresponding fatty acid methyl esters (FAMEs), with methyl α-eleostearate being the principal product.

Data Presentation: Comparative Analysis of Transesterification Methods

The following tables summarize quantitative data from various studies on the transesterification of tung oil, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Fatty Acid Composition of Tung Oil

Fatty AcidPercentage Composition (%)
α-Eleostearic acid82.0 - 84.0[1][7]
Linoleic acid7.0 - 8.5[1][7]
Palmitic acid5.0 - 5.5[1][7]
Oleic acid4.0[1][7]

Table 2: Comparison of Base-Catalyzed Transesterification Conditions and Yields

CatalystMethanol (B129727):Oil Molar RatioCatalyst Conc. (% w/w)Temperature (°C)Reaction TimeMethyl Ester Yield (%)Reference
KOH5:12.06045 min94[7]
KOH6:10.9Not SpecifiedNot Specified>90[8]

Table 3: Comparison of Acid-Catalyzed Transesterification Conditions and Yields

CatalystMethanol:Oil Molar RatioCatalyst Conc. (wt %)Temperature (°C)Reaction Time (h)Methyl Ester Yield (%)Reference
Solid Acidic Ionic Liquid Polymer1.5:1160 (based on oil)65691[9][10]
Amberlyst-15 (Esterification Pre-treatment)7.5:120.8 (based on oil)Not SpecifiedNot SpecifiedAcid value reduced to 0.72 mg KOH/g[8][11]
Brönsted Acidic Ionic Liquid21:15.0120298.98[12]

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification of Tung Oil

This protocol is based on optimized conditions for achieving a high yield of methyl esters.[7]

Materials:

  • Tung oil

  • Methanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • Hexane

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer with hotplate

  • Condenser

Procedure:

  • Preparation of Methoxide (B1231860) Solution: Carefully dissolve 2.0 g of KOH in 100 mL of anhydrous methanol. This solution should be prepared fresh.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 100 g of tung oil.

  • Reaction: Heat the tung oil to 60°C with stirring. Add the freshly prepared potassium methoxide solution to the flask. Maintain the reaction at 60°C with vigorous stirring for 45 minutes. The molar ratio of methanol to oil should be approximately 5:1.[7]

  • Separation of Glycerol (B35011): After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for 24 hours to separate the lower glycerol layer from the upper methyl ester layer.[7]

  • Washing: Carefully remove the glycerol layer. Wash the methyl ester layer with warm distilled water (50°C) several times until the wash water is neutral.

  • Drying: Dry the washed methyl ester layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter to remove the sodium sulfate and evaporate the residual methanol and any remaining water using a rotary evaporator. The resulting product is crude tung oil methyl ester, primarily composed of methyl α-eleostearate.

Protocol 2: Acid-Catalyzed Transesterification of Tung Oil

This protocol is adapted from studies using acidic catalysts, which can be beneficial when dealing with oils containing high free fatty acid content.[7]

Materials:

  • Tung oil

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer with hotplate

  • Condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add 100 g of tung oil and the desired molar ratio of methanol (e.g., 1.5:1 to 21:1 depending on the catalyst).[9][10][12]

  • Catalyst Addition: Slowly add the acid catalyst. For sulfuric acid, a concentration of 1-2% (v/v) is typically used. For solid acid catalysts, the loading will vary based on the specific catalyst (e.g., 160 wt% for a solid acidic ionic liquid polymer).[9][10]

  • Reaction: Heat the mixture to the desired temperature (e.g., 65°C) with vigorous stirring for the specified reaction time (e.g., 6 hours).[9][10]

  • Neutralization (for liquid acid catalysts): After the reaction, cool the mixture and slowly add a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separation and Washing: Transfer the mixture to a separatory funnel. If a solid catalyst was used, filter it off first. Allow the layers to separate. Remove the lower aqueous/glycerol layer. Wash the upper methyl ester layer with distilled water until neutral.

  • Drying and Solvent Removal: Dry the methyl ester layer over anhydrous sodium sulfate, filter, and remove the excess methanol using a rotary evaporator.

Protocol 3: Purification and Analysis of Methyl α-Eleostearate

Purification (Optional):

For applications requiring high purity methyl α-eleostearate, further purification can be achieved using methods such as distillation or chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute a small aliquot of the final product in a suitable solvent (e.g., hexane). An internal standard, such as methyl heptadecanoate, can be added for quantitative analysis.[4]

  • GC-MS Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., Elite 5 ms).[13]

    • Carrier Gas: Helium.[13]

    • Injector and Detector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 250°C at 10°C/min and held for 10 minutes.

  • Identification: Identify methyl α-eleostearate based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).[14]

Visualizations

Transesterification_Reaction cluster_reactants Reactants cluster_products Products Tung Oil (Triglyceride) Tung Oil (Triglyceride) Methyl α-Eleostearate (FAME) Methyl α-Eleostearate (FAME) Tung Oil (Triglyceride)->Methyl α-Eleostearate (FAME) Transesterification Glycerol Glycerol Tung Oil (Triglyceride)->Glycerol Methanol Methanol Methanol->Methyl α-Eleostearate (FAME) catalyst Catalyst (Acid or Base) catalyst->Methyl α-Eleostearate (FAME)

Caption: Chemical pathway of tung oil transesterification.

Experimental_Workflow start Start: Tung Oil reactants Mix with Methanol and Catalyst start->reactants reaction Heat and Stir (e.g., 60-65°C) reactants->reaction separation Separate Glycerol Layer reaction->separation washing Wash Methyl Ester Layer separation->washing drying Dry with Anhydrous Na₂SO₄ washing->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation analysis Analysis (GC-MS) evaporation->analysis end End: Purified Methyl α-Eleostearate analysis->end

Caption: General experimental workflow for producing methyl α-eleostearate.

References

Application of Methyl α-Eleostearate in Developing Bio-Based Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl α-eleostearate in the formulation of sustainable, bio-based coatings. Methyl α-eleostearate, derived from tung oil, offers a reactive platform for developing high-performance coatings due to its unique conjugated triene structure. This document outlines the synthesis of methyl α-eleostearate, formulation of a bio-based coating, and comprehensive experimental protocols for application, curing, and performance evaluation.

Introduction

The growing demand for environmentally friendly materials has driven research into bio-based alternatives for traditional petroleum-derived products.[1] In the coatings industry, vegetable oils and their derivatives are promising renewable feedstocks.[2] Tung oil, rich in α-eleostearic acid, is particularly noteworthy for its rapid drying and film-forming properties, attributed to the three conjugated double bonds in its fatty acid chains.[1][3] Transesterification of tung oil yields methyl α-eleostearate, a less viscous and more versatile monomer for polymer synthesis.[2] The conjugated double bond system in methyl α-eleostearate is highly susceptible to free-radical polymerization, enabling the formation of a durable, cross-linked polymer network upon curing.[4] This process can be initiated by various methods, including UV radiation in the presence of a photoinitiator, offering a rapid and energy-efficient curing solution.[5]

Synthesis of Methyl α-Eleostearate from Tung Oil

A straightforward method for preparing methyl α-eleostearate is through the transesterification of tung oil with methanol (B129727), catalyzed by a base such as potassium hydroxide (B78521) (KOH).[6]

Experimental Protocol: Transesterification of Tung Oil

Materials:

  • Tung oil

  • Methanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Hexane (B92381)

  • Distilled water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation of Methoxide (B1231860) Catalyst: Dissolve a specific amount of KOH (e.g., 2% by weight of tung oil) in anhydrous methanol in a flask with gentle stirring until the KOH is completely dissolved.[6]

  • Transesterification Reaction: In a separate reactor, heat the tung oil to the desired reaction temperature (e.g., 60°C) with continuous stirring.[6] Add the prepared potassium methoxide solution to the heated tung oil. The recommended methanol to oil molar ratio is typically around 6:1.[7]

  • Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 60 minutes) while maintaining the temperature and stirring.[8]

  • Separation of Glycerol (B35011): After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: the upper layer containing methyl esters and the lower layer containing glycerol. Carefully separate and discard the glycerol layer.

  • Washing and Drying: Wash the methyl ester layer multiple times with warm distilled water to remove any residual catalyst, soap, and excess methanol. After washing, dry the methyl ester layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried methyl ester solution and remove the hexane (if used during washing) using a rotary evaporator to obtain pure methyl α-eleostearate.

Formulation of a Bio-Based Coating

The following is a representative formulation for a UV-curable bio-based coating using methyl α-eleostearate as the primary binder.

ComponentFunctionPercentage by Weight (%)
Methyl α-EleostearateBio-based binder80
1,6-Hexanediol Diacrylate (HDDA)Reactive diluent15
2-Hydroxy-2-methylpropiophenonePhotoinitiator5

Table 1: Example Formulation of a UV-Curable Bio-Based Coating.

Experimental Protocols for Coating Application and Evaluation

Substrate Preparation

Proper substrate preparation is crucial for good adhesion. For this protocol, cold-rolled steel panels will be used.

Procedure:

  • Degrease the steel panels by wiping them with acetone (B3395972).

  • Lightly abrade the surface with fine-grit sandpaper (e.g., 400 grit) to create a surface profile.

  • Clean the panels again with acetone to remove any sanding residue and allow them to air dry completely.

Coating Application and Curing

Procedure:

  • Thoroughly mix the components of the coating formulation (Table 1) in a light-protected container.

  • Apply the formulated coating to the prepared steel panels using a wire-wound rod to achieve a uniform wet film thickness (e.g., 50 µm).

  • Cure the coated panels using a UV curing system (e.g., a mercury vapor lamp) with a specific UV dose (e.g., 1000 mJ/cm²). The curing process, a free-radical polymerization, is initiated by the photoinitiator, which upon UV exposure, generates free radicals that attack the conjugated double bonds of the methyl α-eleostearate and the acrylate (B77674) groups of the reactive diluent, leading to a cross-linked polymer network.[5]

Performance Testing of Cured Coatings

The following standard test methods can be used to evaluate the performance of the cured bio-based coating.

Performance MetricTest MethodDescriptionHypothetical Result
Adhesion ASTM D3359 (Cross-hatch adhesion test)A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. Adhesion is assessed based on the amount of coating removed.5B (Excellent)
Pencil Hardness ASTM D3363Pencils of increasing hardness are pushed over the coating surface at a 45-degree angle. The hardness is reported as the hardest pencil that does not scratch the coating.2H
Flexibility ASTM D522 (Mandrel bend test)The coated panel is bent over a conical mandrel, and the point at which the coating begins to crack is noted.1/8 inch (Pass)
Water Resistance ASTM D870 (Water immersion test)The coated panel is immersed in distilled water at a specified temperature (e.g., 25°C) for a set duration (e.g., 24 hours). The coating is then examined for any signs of blistering, peeling, or other defects.No change
Chemical Resistance ASTM D1308 (Spot test)A few drops of a chemical (e.g., 10% HCl, 10% NaOH, ethanol) are placed on the coating surface and covered for a specified time. The effect on the coating is then evaluated.No effect (for most common solvents)

Table 2: Performance Evaluation of the Cured Bio-Based Coating.

Visualizations

Synthesis and Coating Workflow

The following diagram illustrates the overall experimental workflow from the raw material to the final tested coating.

experimental_workflow cluster_synthesis Synthesis of Methyl α-Eleostearate cluster_formulation Coating Formulation cluster_application Application & Curing cluster_testing Performance Testing TungOil Tung Oil Transesterification Transesterification Reaction TungOil->Transesterification Methanol Methanol Methanol->Transesterification Catalyst KOH Catalyst Catalyst->Transesterification Separation Separation of Glycerol Transesterification->Separation Washing Washing & Drying Separation->Washing Evaporation Solvent Evaporation Washing->Evaporation MeEleostearate Methyl α-Eleostearate Evaporation->MeEleostearate Mixing Mixing MeEleostearate->Mixing ReactiveDiluent Reactive Diluent (HDDA) ReactiveDiluent->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing FormulatedCoating Formulated Coating Mixing->FormulatedCoating Application Coating Application FormulatedCoating->Application Substrate Substrate Preparation Substrate->Application UVCuring UV Curing Application->UVCuring CuredCoating Cured Coating UVCuring->CuredCoating Adhesion Adhesion Test CuredCoating->Adhesion Hardness Hardness Test CuredCoating->Hardness Flexibility Flexibility Test CuredCoating->Flexibility WaterResistance Water Resistance Test CuredCoating->WaterResistance ChemicalResistance Chemical Resistance Test CuredCoating->ChemicalResistance

Caption: Experimental workflow for bio-based coating development.

Curing Mechanism: Free-Radical Polymerization

The curing of the formulated coating proceeds via a free-radical polymerization mechanism, as depicted below.

curing_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator UVLight UV Light Photoinitiator->UVLight Absorption FreeRadicals UVLight->FreeRadicals Cleavage Monomer Methyl α-Eleostearate (Conjugated Triene) FreeRadicals->Monomer Addition RadicalMonomer Radical-Monomer Adduct Monomer->RadicalMonomer GrowingChain Growing Polymer Chain Monomer->GrowingChain RadicalMonomer->Monomer Chain Growth Chain1 Growing Chain 1 GrowingChain->Chain1 Chain2 Growing Chain 2 GrowingChain->Chain2 CrosslinkedNetwork Cross-linked Polymer Network Chain1->CrosslinkedNetwork Combination or Disproportionation Chain2->CrosslinkedNetwork

Caption: Free-radical polymerization and curing of the coating.

Conclusion

Methyl α-eleostearate serves as a valuable and versatile platform for the development of high-performance, bio-based coatings. Its synthesis from tung oil is straightforward, and its conjugated double bond structure allows for efficient curing via free-radical polymerization. The resulting coatings exhibit promising properties, including excellent adhesion, hardness, and resistance to water and chemicals. Further research can focus on optimizing formulations with different reactive diluents, photoinitiators, and additives to tailor the coating properties for specific applications. The protocols and data presented herein provide a solid foundation for researchers and professionals to explore the potential of methyl α-eleostearate in the advancement of sustainable coating technologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl α-Eleostearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of methyl α-eleostearate synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl α-eleostearate, presented in a question-and-answer format.

Question: Why is my reaction yield of methyl α-eleostearate consistently low?

Answer: Low yields can result from several factors. Here are the most common causes and their solutions:

  • Incomplete Reaction: The esterification or transesterification reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. For acid-catalyzed reactions, such as with sulfuric acid in methanol (B129727), ensure the reaction is heated appropriately (e.g., 50°C) for a sufficient duration (e.g., 30 minutes or longer).[1] Consider using microwave assistance, which has been shown to reduce reaction times from hours to minutes and increase yields in the synthesis of other methyl esters.

  • Catalyst Issues: The catalyst may be inactive or used in an insufficient amount.

    • Solution: Use a fresh, anhydrous catalyst. For acid catalysis, ensure no water is present, as it can inhibit the reaction. The molar ratio of the catalyst to the starting material is also critical and may need optimization.

  • Reversible Reaction: Esterification is a reversible reaction. The presence of water as a byproduct can shift the equilibrium back towards the reactants.

    • Solution: Use a large excess of methanol to drive the reaction forward. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Side Reactions: The conjugated triene system in α-eleostearic acid is susceptible to side reactions like polymerization, oxidation, or isomerization, especially at high temperatures or in the presence of certain catalysts.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures. When using acidic catalysts like methanolic hydrogen chloride, be aware of potential stereomutation and double bond migration.[2] Boron trifluoride-methanol is a milder alternative that may prevent these issues.[2]

Question: I am observing the formation of unknown byproducts in my final product. What are they and how can I avoid them?

Answer: The most likely byproducts are isomers of methyl α-eleostearate or polymerized material.

  • Isomerization: The conjugated double bond system (9Z, 11E, 13E) is sensitive. Strong acids or high temperatures can cause a shift in the position or stereochemistry of the double bonds.[2]

    • Solution: Use milder reaction conditions. A shorter reaction time or a less harsh catalyst, such as boron trifluoride-methanol, can minimize isomerization.[2]

  • Polymerization: The conjugated system can undergo polymerization, leading to higher molecular weight impurities.

    • Solution: Maintain a moderate reaction temperature and consider adding a radical inhibitor if polymerization is a significant issue.

  • Incomplete Saponification (if starting from triglycerides): If you are performing a two-step process of saponification followed by esterification, incomplete saponification will leave unreacted triglycerides.

    • Solution: Ensure the saponification step is complete by using a sufficient amount of base (e.g., KOH or NaOH in ethanol) and allowing adequate reaction time (e.g., 2 hours under nitrogen protection).[1]

Question: How can I effectively purify my methyl α-eleostearate to achieve high purity (>98%)?

Answer: Achieving high purity requires the removal of unreacted starting materials, catalysts, and any byproducts.

  • Initial Workup: After the reaction, neutralize the catalyst. For acid-catalyzed reactions, wash with a mild base like sodium bicarbonate solution. For base-catalyzed reactions, a water or mild acid wash is effective.[3]

  • Low-Temperature Crystallization: This is a highly effective method for purifying α-eleostearic acid and its esters.[1] Dissolving the crude product in a suitable solvent (e.g., heptane (B126788), acetone, or ethanol) and cooling to low temperatures (-20°C to -70°C) can selectively crystallize the desired product, leaving impurities in the solution.[1] A purity of over 90% can be achieved with this method.[1]

  • Column Chromatography: For research-grade purity (≥98%), silica (B1680970) gel column chromatography is a standard method. A non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) gradient) can effectively separate the methyl α-eleostearate from more polar impurities.

  • Distillation: While fractional distillation can be used for FAME purification, it may not be ideal for a heat-sensitive compound like methyl α-eleostearate due to the risk of isomerization or polymerization at high temperatures.[4] If used, it must be performed under high vacuum to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for synthesizing methyl α-eleostearate? A1: The most common starting material is an oil rich in α-eleostearic acid, such as tung oil or balsam pear seed oil.[1][5] These oils contain the fatty acid in its triglyceride form. You can either perform a one-step transesterification of the oil or a two-step process involving saponification of the oil to get the free fatty acid, followed by esterification.

Q2: Which catalytic method offers the highest yield? A2: Both acid-catalyzed and base-catalyzed methods can provide high yields. A patent for the synthesis from balsam pear seed oil using a sulfuric acid-methanol solution reports achieving a purity of over 90%.[1] Base-catalyzed transesterification is often faster and requires milder conditions, but it is sensitive to the presence of free fatty acids and water in the starting oil.

Q3: Can I use an enzyme catalyst for this synthesis? A3: Yes, lipase-catalyzed esterification or transesterification is a viable and milder alternative to chemical catalysis. This method avoids harsh conditions that could lead to side reactions, but the reaction times are typically longer, and the cost of the enzyme can be higher.

Q4: How should I store methyl α-eleostearate to prevent degradation? A4: Due to its conjugated double bonds, methyl α-eleostearate is prone to oxidation and polymerization. It should be stored as a neat liquid or in an inert solvent under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C or below) and protected from light.

Q5: What analytical techniques are used to confirm the purity and structure of methyl α-eleostearate? A5: The purity is typically assessed by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The conjugated triene system gives a characteristic UV absorbance profile with maxima around 261, 270, and 281 nm.

Data Presentation

Table 1: Comparison of Synthesis Conditions for Methyl Esters

ParameterAcid-Catalyzed EsterificationBase-Catalyzed TransesterificationMicrowave-Assisted Esterification
Catalyst H₂SO₄, HCl, BF₃-MethanolNaOH, KOH, Sodium Methoxide (B1231860)H₂SO₄
Starting Material α-Eleostearic Acid or TriglycerideTriglyceride OilStearic Acid (example)
Temperature 50 - 100°C[1][3]50 - 65°C130W (Microwave Power)[6]
Reaction Time 30 min - several hours[1]30 min - 2 hours2 - 6 min[6]
Reported Yield/Purity >90% (for Methyl α-eleostearate)[1]High yields generally reportedUp to 98.5% (for Methyl Stearate)[6]
Key Advantage Tolerant to free fatty acidsFast reaction at mild temperaturesDrastically reduced reaction time[6]
Key Disadvantage Harsher conditions, potential for side reactions[2]Sensitive to water and free fatty acidsRequires specialized equipment

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of α-Eleostearic Acid Triglyceride

This protocol is adapted from the method described for balsam pear seed oil.[1]

Materials:

  • α-Eleostearic acid-rich oil (e.g., balsam pear seed oil)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Heptane

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: To 50 mL of α-eleostearic acid triglyceride crude extract in a round-bottom flask, add 500 mL of a 0.5M solution of sulfuric acid in methanol.

  • Esterification: Heat the mixture to 50°C with constant stirring. Maintain this temperature for 30 minutes.

  • Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 200 mL of heptane and 200 mL of water. Shake gently and allow the layers to separate. Discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution and then with 100 mL of distilled water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (heptane) using a rotary evaporator to obtain the crude methyl α-eleostearate.

  • Purification (Low-Temperature Crystallization): Dissolve the crude ester in heptane. Cool the solution to -65°C to crystallize the high-purity methyl α-eleostearate.[1]

  • Isolation: Isolate the crystals by cold filtration and dry under vacuum.

Protocol 2: General Base-Catalyzed Transesterification

This is a general protocol for the transesterification of vegetable oils.

Materials:

  • α-Eleostearic acid-rich oil (e.g., tung oil)

  • Methanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Catalyst Preparation: Prepare a fresh solution of potassium methoxide by dissolving KOH (1% of the oil's weight) in methanol (20% of the oil's volume). Ensure the KOH is fully dissolved.

  • Reaction: Gently heat the oil to 60°C in a round-bottom flask. Add the potassium methoxide solution to the oil.

  • Transesterification: Maintain the temperature at 60°C with vigorous stirring for 1-2 hours. The reaction mixture will become cloudy and then separate into two layers.

  • Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand for several hours until two distinct layers are formed: an upper layer of methyl esters and a lower layer of glycerol (B35011).

  • Glycerol Removal: Carefully drain off the lower glycerol layer.

  • Purification: Wash the upper methyl ester layer with warm (50°C) distilled water several times until the washings are neutral. Dry the ester over anhydrous sodium sulfate and filter. Further purification can be achieved by vacuum distillation or low-temperature crystallization as described in Protocol 1.

Mandatory Visualization

experimental_workflow start Start: α-Eleostearic Acid Triglyceride Oil reaction Reaction Step: Esterification or Transesterification start->reaction Methanol, Catalyst workup Workup: Neutralization & Washing reaction->workup drying Drying & Solvent Removal workup->drying crude_product Crude Methyl α-Eleostearate drying->crude_product purification Purification Step crude_product->purification crystallization Low-Temperature Crystallization purification->crystallization chromatography Column Chromatography purification->chromatography final_product Pure Methyl α-Eleostearate (≥98%) crystallization->final_product chromatography->final_product analysis QC Analysis: GC, NMR, MS final_product->analysis

Caption: Experimental workflow for synthesis and purification.

troubleshooting_yield start Low Yield Observed check_completion Check Reaction Completion (TLC or GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete Increase Time/Temp Use Excess Methanol Check Catalyst Activity incomplete->solution_incomplete check_side_reactions Evidence of Side Reactions? (Polymerization, Isomerization) complete->check_side_reactions side_reactions Yes check_side_reactions->side_reactions Yes no_side_reactions No check_side_reactions->no_side_reactions No solution_side_reactions Use Milder Conditions Inert Atmosphere Consider Radical Inhibitor side_reactions->solution_side_reactions check_purification Review Purification Loss (e.g., during workup) no_side_reactions->check_purification solution_purification Optimize Extraction & Crystallization Steps check_purification->solution_purification

Caption: Troubleshooting guide for low reaction yield.

References

Troubleshooting peak tailing in GC analysis of CLnA methyl esters.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of CLnA Methyl Esters

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of Conjugated Linolenic Acid (CLnA) methyl esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems: Tailing Peaks

Q1: My CLnA methyl ester peaks are showing significant tailing. What are the most likely causes?

A1: Peak tailing in the GC analysis of FAMEs, including CLnA methyl esters, is a common issue that can compromise resolution and quantification.[1] The primary causes can be categorized into several areas:

  • Active Sites in the GC System: Polar analytes, even when derivatized, can interact with active sites in the GC system. These sites are often exposed silanol (B1196071) groups (Si-OH) on surfaces within the sample flow path, such as the inlet liner, the column itself, or metal surfaces.[2] This interaction, typically hydrogen bonding, can delay the elution of a portion of the analyte, resulting in a tailed peak.

  • Column Contamination: Accumulation of non-volatile residues from previous injections on the head of the GC column can create active sites and lead to peak tailing.[3]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create "dead volume" or turbulence in the flow path, causing peaks to tail.[1]

  • Incomplete Derivatization: The presence of underivatized CLnA in the sample is a significant cause of tailing. Free fatty acids are highly polar and will interact strongly with the stationary phase and any active sites.

  • Sample Overload: Injecting too much sample can overload the column, leading to distorted peak shapes, including tailing.[4]

  • Inappropriate GC Method Parameters: Suboptimal parameters, such as an injector temperature that is too low, can cause slow volatilization and lead to peak broadening and tailing.

Q2: How can I systematically troubleshoot peak tailing for my CLnA methyl ester analysis?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow can be used to diagnose the issue.

G start Peak Tailing Observed for CLnA Methyl Esters check_all_peaks Are all peaks tailing, including internal standards and other FAMEs? start->check_all_peaks yes_all_peaks Indicates a physical or system-wide issue check_all_peaks->yes_all_peaks Yes no_only_polar Suggests chemical interactions with active sites check_all_peaks->no_only_polar No check_leaks Check for system leaks (carrier gas) check_column_install Verify proper column installation (cut, depth, ferrules) check_leaks->check_column_install inlet_maintenance Perform inlet maintenance: - Replace liner with a deactivated one - Replace septum and O-rings trim_column Trim 15-30 cm from the front of the column inlet_maintenance->trim_column check_derivatization Verify completeness of derivatization to methyl esters trim_column->check_derivatization replace_column If tailing persists, replace the GC column check_derivatization->replace_column

Troubleshooting workflow for peak tailing.

Q3: My inlet liner looks clean. Could it still be causing peak tailing?

A3: Yes. Active sites, such as silanol groups on the surface of a glass liner, are not visible to the naked eye. Over time, even deactivated liners can become active due to exposure to moisture at high temperatures. It is recommended to replace the inlet liner with a new, deactivated liner as a first step in troubleshooting peak tailing of polar compounds. If you are using glass wool in your liner, ensure it is also deactivated.

Q4: How much should I trim from my GC column, and will it affect my results?

A4: A standard practice is to trim 15-30 cm from the front (injector side) of the column. This removes the section most likely to be contaminated with non-volatile residues. Trimming the column can significantly improve the peak shape of tailing compounds.[3] After trimming, you may observe a slight decrease in retention times, so you might need to adjust your peak integration windows accordingly. Always make a clean, square cut on the column for proper installation.

Q5: Could my sample preparation be the cause of peak tailing?

A5: Absolutely. Incomplete conversion of CLnA to their corresponding methyl esters (FAMEs) is a common source of peak tailing. Free fatty acids are highly polar and will tail significantly on most GC columns. Ensure your derivatization protocol is robust and followed correctly. For CLnA, which can be sensitive to acidic conditions, a two-step methylation process involving a base-catalyzed transesterification followed by an acid-catalyzed methylation can be effective.

Quantitative Data on Troubleshooting Efficacy

The following table provides illustrative data on the expected improvement in peak asymmetry after implementing key troubleshooting steps for a representative CLnA methyl ester peak. The asymmetry factor (As) is a measure of peak shape, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.0 indicate tailing.

Troubleshooting Step ImplementedConditionAsymmetry Factor (As) for CLnA Methyl EsterExpected Outcome
Initial Observation Tailing peak observed2.1Poor peak shape, inaccurate integration
Inlet Maintenance Replaced inlet liner and septum1.5Noticeable improvement in peak symmetry
Column Trim Trimmed 20 cm from column inlet1.2Further improvement, sharper peak
Optimized Injection Volume Reduced injection volume by 50%1.1Peak shape close to symmetrical
Column Replacement Installed a new, high-polarity column1.0Symmetrical peak, optimal performance

Experimental Protocols

Protocol 1: Preparation of CLnA Methyl Esters for GC Analysis

This protocol is adapted for the derivatization of conjugated linolenic acids.

Materials:

Procedure:

  • Transesterification:

    • To approximately 10-20 mg of the lipid extract in a screw-cap tube, add 2 mL of 0.5 M sodium methoxide in methanol.

    • Cap the tube tightly and heat at 50°C for 10 minutes, with occasional vortexing.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2 mL of 14% BF3 in methanol to the cooled solution.

    • Cap the tube and heat at 50°C for another 10 minutes.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 2 mL of hexane and 2 mL of saturated NaCl solution to the tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying and Storage:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • The sample is now ready for GC analysis. If not analyzed immediately, store under nitrogen at -20°C.

Protocol 2: GC-FID Analysis of CLnA Methyl Esters

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Highly polar cyanopropyl siloxane column (e.g., CP-Sil 88 for FAME, 100 m x 0.25 mm ID, 0.20 µm film thickness).

  • Injector: Split/Splitless inlet.

  • Carrier Gas: Helium or Hydrogen.

GC Parameters:

ParameterSetting
Injector Temperature 250°C
Detector Temperature 260°C
Oven Program Isothermal at 190°C or a temperature ramp (e.g., 140°C for 5 min, then ramp to 240°C at 4°C/min)
Carrier Gas Flow Constant pressure (e.g., 28 psi for Helium) or constant flow (e.g., 1.0 mL/min)
Split Ratio 50:1 (can be adjusted based on sample concentration)
Injection Volume 1 µL

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationship between observed symptoms and their potential underlying causes in GC analysis.

G cluster_symptoms Observed Symptoms cluster_causes Potential Causes peak_tailing Peak Tailing active_sites Active Sites (Liner, Column) peak_tailing->active_sites contamination System Contamination (Inlet, Column Head) peak_tailing->contamination improper_install Improper Column Installation peak_tailing->improper_install ghost_peaks Ghost Peaks ghost_peaks->contamination retention_shift Retention Time Shifts retention_shift->contamination leaks Carrier Gas Leaks retention_shift->leaks column_degradation Column Degradation retention_shift->column_degradation

Symptom-to-cause relationships in GC.

References

Technical Support Center: Analysis of Methyl α-Eleostearate Degradation by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of degradation products of Methyl α-eleostearate using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of Methyl α-eleostearate?

Methyl α-eleostearate, a conjugated linolenic acid methyl ester, is susceptible to degradation through oxidation and hydrolysis. Common degradation products include:

  • Oxidation Products: These are formed through the oxidative pathway of unsaturated fatty acids. You can expect to find hydroxylated, epoxidized, and oxo-octadecanoic acids. Further oxidation can lead to the formation of dicarboxylic acids such as suberic, sebacic, and azelaic acids.[1]

  • Hydrolysis Products: While less common for a methyl ester unless exposed to strong acidic or basic conditions, hydrolysis would yield α-eleostearic acid and methanol.

  • Thermal Degradation Products: At elevated temperatures, as in the GC injector, isomerization and cyclization reactions can occur. High-temperature degradation of similar fatty acid methyl esters can produce a complex mixture of aldehydes, ketones, alcohols, alkanes, and furanoid compounds.[2][3]

Q2: Why is derivatization necessary for analyzing the degradation products of Methyl α-eleostearate?

Many of the acidic degradation products, such as dicarboxylic acids, are not volatile enough for direct GC-MS analysis. Derivatization converts these polar compounds into more volatile and less polar derivatives, resulting in better peak shape and more accurate quantification.[4] The most common derivatization technique is esterification to form fatty acid methyl esters (FAMEs).[4] Silylation is another effective method.

Q3: What are the key GC-MS parameters for analyzing Methyl α-eleostearate and its degradation products?

Successful analysis relies on optimizing GC-MS parameters. Key considerations include:

  • Column Selection: A polar capillary column, such as one with a cyano- or polyethylene (B3416737) glycol (Carbowax-type) stationary phase, is typically used for the separation of fatty acid methyl esters, including isomers.[5]

  • Injector Temperature: A balance must be struck. The temperature should be high enough to ensure volatilization but not so high as to cause significant on-column degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to effectively separate compounds with a range of volatilities. An initial lower temperature allows for the elution of more volatile compounds, followed by a ramp to a higher temperature for the elution of less volatile degradation products.

  • Mass Spectrometer Mode: Both full scan and selected ion monitoring (SIM) modes can be utilized. Full scan is useful for identifying unknown degradation products, while SIM provides higher sensitivity for quantifying specific target compounds.[5]

Q4: How can I confirm the identity of a suspected degradation product?

The identity of a degradation product can be confirmed by:

  • Mass Spectral Library Matching: Comparing the obtained mass spectrum with entries in commercial (e.g., NIST) or in-house spectral libraries.

  • Analysis of Authentic Standards: Injecting a pure standard of the suspected compound and comparing its retention time and mass spectrum to the unknown peak in your sample.

  • High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement and determine the elemental composition of the molecule.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of Methyl α-eleostearate and its degradation products.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseTroubleshooting Steps
Active Sites in the GC System Solution: Deactivate the GC inlet liner with a silylating agent or use a pre-deactivated liner. Trim the first few centimeters of the analytical column to remove any active sites that may have developed.[6]
Column Overload Solution: Dilute the sample or reduce the injection volume.
Improper Derivatization Solution: Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. Ensure reagents are fresh and not contaminated with water.
Inappropriate Solvent Solution: Ensure the sample solvent is compatible with the stationary phase of the column. A mismatch in polarity can cause peak distortion.
Incorrect Column Installation Solution: Ensure the column is installed at the correct depth in both the injector and the detector, and that the column ends are cut cleanly and squarely.[7]
Problem 2: Ghost Peaks or Carryover

Possible Causes & Solutions:

CauseTroubleshooting Steps
Contaminated Syringe Solution: Thoroughly rinse the syringe with a strong solvent between injections.
Septum Bleed Solution: Use a high-quality, low-bleed septum and replace it regularly.
Sample Carryover in the Inlet Solution: Clean or replace the GC inlet liner. Run a solvent blank after a concentrated sample to check for carryover.
Contaminated Carrier Gas Solution: Use high-purity carrier gas and ensure gas traps are functioning correctly.
Problem 3: Low Signal or No Peaks Detected

Possible Causes & Solutions:

CauseTroubleshooting Steps
Sample Degradation Prior to Analysis Solution: Store samples appropriately (e.g., at low temperature, under inert gas) to prevent degradation. Prepare samples fresh before analysis.
Leak in the GC System Solution: Perform a leak check of the entire GC system, including all fittings and the septum.
Incorrect Injection Parameters Solution: Ensure the injection mode (split/splitless) and parameters are appropriate for the sample concentration.
Mass Spectrometer Not Tuned Solution: Perform a mass spectrometer tune to ensure optimal sensitivity and mass accuracy.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data on the degradation of Methyl α-eleostearate. Actual values should be determined experimentally.

Degradation ConditionMethyl α-eleostearate (% Remaining)Major Degradation Product 1 (% Area)Major Degradation Product 2 (% Area)Other Degradation Products (% Area)
Control (Time 0) 100000
Thermal Stress (e.g., 180°C, 1 hr) e.g., 85e.g., Isomer A (5%)e.g., Aldehyde B (3%)e.g., 7%
Oxidative Stress (e.g., Air, 60°C, 24 hr) e.g., 70e.g., Hydroxy-derivative C (15%)e.g., Dicarboxylic Acid D (8%)e.g., 7%

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol describes the acid-catalyzed esterification of potential acidic degradation products to their corresponding methyl esters for GC-MS analysis.

Materials:

  • Sample containing degraded Methyl α-eleostearate

  • Boron trifluoride-methanol (BF₃-methanol) solution (12-14%)[4][8]

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 10-20 mg of the sample into a glass reaction vial.

  • Add 2 mL of BF₃-methanol solution to the vial.

  • Tightly cap the vial and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically.[4][8]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

This protocol provides a general starting point for the GC-MS analysis of FAMEs. Parameters should be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph Agilent 6890 or similar
Column e.g., Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume 1 µL
Oven Program Initial temp: 100°C, hold for 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 5°C/min to 230°C, hold for 10 min
Mass Spectrometer Agilent 5975 or similar
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Visualizations

degradation_pathway Degradation Pathways of Methyl α-Eleostearate mae Methyl α-Eleostearate oxidation Oxidation mae->oxidation hydrolysis Hydrolysis mae->hydrolysis thermal Thermal Degradation mae->thermal hydroperoxides Hydroperoxides oxidation->hydroperoxides acid α-Eleostearic Acid hydrolysis->acid methanol Methanol hydrolysis->methanol isomers Geometric Isomers thermal->isomers cyclic Cyclic Compounds thermal->cyclic short_chain Short-chain Aldehydes, Ketones, Alcohols thermal->short_chain epoxy Epoxy-derivatives hydroperoxides->epoxy hydroxy Hydroxy-derivatives hydroperoxides->hydroxy oxo Oxo-derivatives hydroperoxides->oxo dicarboxylic Dicarboxylic Acids (e.g., Azelaic Acid) oxo->dicarboxylic

Caption: Potential degradation pathways of Methyl α-Eleostearate.

gcms_workflow GC-MS Analysis Workflow start Sample containing Methyl α-Eleostearate and degradation products derivatization Derivatization (Esterification/Silylation) start->derivatization injection GC-MS Injection derivatization->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (EI) separation->ionization detection Mass Analysis & Detection (Mass Spectrometer) ionization->detection data_analysis Data Analysis detection->data_analysis identification Peak Identification (Library Search, Standards) data_analysis->identification quantification Quantification data_analysis->quantification end Report identification->end quantification->end

Caption: General workflow for GC-MS analysis of degradation products.

troubleshooting_tree Troubleshooting Peak Tailing in GC-MS start Problem: Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Indiscriminate Tailing q1->a1_yes Yes a1_no Selective Tailing (Polar Compounds) q1->a1_no No remedy1 Check for system-wide issues: - Leak check - Check column installation - Inspect inlet liner for contamination a1_yes->remedy1 remedy2 Address active sites: - Use a deactivated liner - Trim the column inlet - Check for complete derivatization a1_no->remedy2

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Optimizing Polymerization of Methyl α-Eleostearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of methyl α-eleostearate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the polymerization of methyl α-eleostearate via cationic, free-radical, and thermal methods.

Cationic Polymerization

Question: My cationic polymerization of methyl α-eleostearate is not initiating, or the conversion is very low. What are the possible causes and solutions?

Answer:

  • Insufficiently Dried Reagents and Glassware: Cationic polymerization is extremely sensitive to moisture, which can act as a terminating agent.[1][2][3][4]

    • Solution: Ensure all solvents and the monomer are rigorously dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Improper Initiator/Co-initiator System: The choice and concentration of the Lewis acid or protic acid initiator are critical.

    • Solution: Verify the purity and activity of your initiator. For Lewis acids like BF₃·OEt₂, ensure it has not been deactivated by atmospheric moisture. Consider using a co-initiator, such as a trace amount of water or alcohol, if your system requires it, but be aware that excess will inhibit the reaction.[5][6]

  • Low Reaction Temperature: While lower temperatures can favor higher molecular weights in cationic polymerization, excessively low temperatures may reduce the initiation rate.[5]

    • Solution: Optimize the reaction temperature. A common starting point for the cationic polymerization of vinyl monomers is between 0 °C and room temperature.[7]

Question: The polymerization proceeds, but the resulting polymer has a low molecular weight. How can I increase the molecular weight?

Answer:

  • High Initiator Concentration: Too much initiator can lead to a large number of polymer chains being initiated simultaneously, resulting in shorter chains.

    • Solution: Decrease the initiator-to-monomer ratio.

  • Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate growing polymer chains.

    • Solution: Purify the monomer and solvent to remove any chain transfer agents. Choose a solvent with low chain transfer potential (e.g., dichloromethane). Running the reaction at a lower temperature can also suppress chain transfer reactions relative to propagation.[5]

  • Premature Termination: As mentioned, water is a potent terminating agent.

    • Solution: Ensure a scrupulously dry reaction setup.

Question: My reaction mixture turned dark or produced char, but no polymer was isolated. What happened?

Answer:

  • Excessively Strong Acid or High Temperature: Very strong Lewis acids or high reaction temperatures can lead to side reactions, such as cyclization and degradation of the conjugated triene system, resulting in colored byproducts instead of the desired polymer.

    • Solution: Use a weaker Lewis acid or a protic acid of moderate strength, such as trifluoroacetic acid.[8][9] Maintain a controlled, and likely lower, reaction temperature.

Free-Radical Polymerization

Question: My free-radical polymerization is not initiating. What should I check?

Answer:

  • Initiator Decomposition: The chosen initiator may not be decomposing at the reaction temperature.

    • Solution: Ensure the reaction temperature is appropriate for the half-life of your initiator. For example, AIBN (2,2'-azobisisobutyronitrile) typically requires temperatures around 60-80 °C for efficient decomposition.

  • Presence of Inhibitors: The monomer may contain inhibitors added for storage stability (e.g., hydroquinone, BHT).

    • Solution: Remove inhibitors before polymerization by washing with a basic solution or passing the monomer through a column of activated alumina.

Question: The polymerization starts but stops at a low conversion, or the rate is very slow.

Answer:

  • Low Initiator Concentration: The concentration of radicals may be too low to sustain propagation.

    • Solution: Increase the initiator concentration.

  • Presence of Retarders: Some impurities can act as retarders, slowing down the polymerization rate without completely inhibiting it.

    • Solution: Purify the monomer and solvent.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.

    • Solution: Deoxygenate the reaction mixture thoroughly before and during the reaction by purging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

Question: The reaction mixture becomes extremely viscous and difficult to stir, leading to a broad molecular weight distribution (the gel effect). How can I control this?

Answer:

  • Bulk Polymerization: The gel effect (or Trommsdorff–Norrish effect) is common in bulk free-radical polymerization as the viscosity increases, reducing the rate of termination.

    • Solution:

      • Solution Polymerization: Conduct the polymerization in a suitable solvent to maintain a lower viscosity throughout the reaction.[10]

      • Chain Transfer Agents: Introduce a chain transfer agent (e.g., a thiol) to control the molecular weight and reduce the viscosity.

      • Lower Monomer Concentration: Start with a lower initial monomer concentration.

Thermal Polymerization

Question: My thermal polymerization is resulting in a cross-linked, insoluble gel. How can I prevent this?

Answer: While the thermal polymerization of methyl α-eleostearate is expected to proceed via a Diels-Alder [4+2] cycloaddition mechanism which should lead to a soluble polymer, cross-linking can occur, especially at higher temperatures or prolonged reaction times, similar to what is observed with tung oil.[11]

  • High Temperature: Excessive heat can promote side reactions and cross-linking.

    • Solution: Carefully control the reaction temperature. It is noted that conjugated oils are heated up to 240 °C for thermal polymerization.[2] A systematic study of the temperature profile is recommended.

  • High Conversion: Pushing the reaction to very high conversions can increase the likelihood of intermolecular reactions between polymer chains.

    • Solution: Monitor the reaction progress (e.g., by checking viscosity or using spectroscopy) and stop the reaction before the gel point is reached.

Question: The thermal polymerization is very slow. How can I increase the rate?

Answer:

  • Insufficient Temperature: The activation energy for the Diels-Alder reaction may not be met.

    • Solution: Increase the reaction temperature in a controlled manner. The rate of polymerization for α-eleostearate follows second-order kinetics and is temperature-dependent.[11]

  • Monomer Purity: Impurities can interfere with the reaction.

    • Solution: Ensure the methyl α-eleostearate is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the main types of polymerization applicable to methyl α-eleostearate?

A1: Methyl α-eleostearate, with its conjugated triene system, is susceptible to several polymerization methods, including cationic polymerization, free-radical polymerization, and thermal polymerization, which often proceeds through a Diels-Alder mechanism.[12]

Q2: Why is my cationic polymerization of methyl α-eleostearate not forming a cross-linked gel, unlike tung oil?

A2: Methyl α-eleostearate is a mono-functional monomer in the context of polymerization through its fatty acid chain. In contrast, tung oil is a triglyceride, meaning each molecule has three α-eleostearate chains. This trifunctionality leads to the formation of a cross-linked network. The polymerization of the monofunctional methyl ester results in soluble, linear, or branched polymer chains.[8][9]

Q3: How can I monitor the progress of the polymerization reaction?

A3: Several techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool to monitor the disappearance of the vinyl protons of the monomer and the appearance of signals corresponding to the polymer backbone.[8]

  • Gel Permeation Chromatography (GPC): GPC can be used to track the increase in molecular weight and the change in molecular weight distribution of the polymer as the reaction progresses.

  • Viscometry: A simple method for bulk or solution polymerization is to monitor the increase in the viscosity of the reaction mixture.

  • Infrared (IR) Spectroscopy: The disappearance of C=C stretching vibrations of the conjugated system can be monitored.

Q4: What is the expected structure of the polymer formed from methyl α-eleostearate?

A4: The exact structure can be complex and depends on the polymerization mechanism.

  • Cationic Polymerization: Can lead to a variety of structures due to different possible initiation sites and propagation pathways (1,2- and 1,4-addition). Cyclization reactions are also possible.

  • Free-Radical Polymerization: Also proceeds via addition polymerization, creating a polymer backbone with pendant ester groups.

  • Thermal Polymerization: Is believed to proceed primarily through a Diels-Alder [4+2] cycloaddition, leading to the formation of six-membered rings within the polymer backbone.[11]

Q5: What are suitable solvents for the polymerization of methyl α-eleostearate?

A5: The choice of solvent depends on the polymerization type:

  • Cationic Polymerization: Halogenated solvents like dichloromethane (B109758) or chloroform (B151607) are commonly used as they are relatively non-coordinating.

  • Free-Radical Polymerization: A wider range of solvents can be used, including aromatic hydrocarbons (toluene, xylene) and esters (ethyl acetate), as long as they do not have high chain transfer constants.[10]

  • Thermal Polymerization: Can often be carried out in bulk (neat) or in a high-boiling, inert solvent like xylene or Dowtherm.

Q6: How can I purify the final polymer?

A6: The most common method for purifying the polymer is precipitation. The reaction mixture is dissolved in a suitable solvent (e.g., dichloromethane or THF), and then poured into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). The precipitated polymer can then be collected by filtration and dried under vacuum.

Data Presentation

Table 1: Typical Reaction Conditions for Cationic Polymerization of Methyl α-Eleostearate

ParameterConditionRationale / Notes
Initiator Trifluoroacetic Acid (TFA)A moderately strong protic acid that can initiate polymerization without excessive side reactions.[8][9]
Initiator Conc. 1-10 mol% (relative to monomer)Higher concentrations can increase the rate but may lower the molecular weight.
Solvent Dichloromethane (CH₂Cl₂)A common, non-coordinating solvent for cationic polymerization. Must be anhydrous.
Temperature 0 °C to Room Temperature (25 °C)Lower temperatures can help control the reaction and may lead to higher molecular weight.[5]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent termination by atmospheric moisture.[1][2]
Monomer Purity High (inhibitor-free, dry)Impurities can act as terminating or chain transfer agents.

Table 2: Typical Reaction Conditions for Free-Radical Polymerization of Methyl α-Eleostearate

ParameterConditionRationale / Notes
Initiator AIBN or Benzoyl Peroxide (BPO)Common thermal initiators. Choice depends on the desired reaction temperature.
Initiator Conc. 0.1-2 mol% (relative to monomer)Affects both the polymerization rate and the final molecular weight.
Solvent Toluene or Bulk (no solvent)Solution polymerization helps control viscosity and the gel effect.[10]
Temperature 60-90 °CChosen based on the decomposition kinetics of the initiator.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent inhibition by oxygen.
Monomer Purity Inhibitor-freeCommercial monomers must have inhibitors removed prior to use.

Table 3: Typical Reaction Conditions for Thermal Polymerization of Methyl α-Eleostearate

ParameterConditionRationale / Notes
Initiator None (thermal self-initiation)The reaction is initiated by heat.
Solvent Bulk (no solvent) or XyleneHigh-boiling inert solvents can be used to control viscosity.
Temperature 180-240 °CHigh temperatures are required to overcome the activation energy for the Diels-Alder reaction.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the unsaturated fatty acid ester at high temperatures.
Monomer Purity HighImpurities can lead to undesirable side reactions at high temperatures.

Experimental Protocols

Protocol 1: Cationic Polymerization of Methyl α-Eleostearate
  • Preparation: Dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of dry nitrogen. Dry dichloromethane by distilling over calcium hydride.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum, add methyl α-eleostearate (e.g., 5 g, 17.1 mmol).

  • Dissolve the monomer in anhydrous dichloromethane (e.g., 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Initiation: Using a syringe, add trifluoroacetic acid (e.g., 0.13 mL, 1.71 mmol, 10 mol%) dropwise to the stirred solution.

  • Polymerization: Allow the reaction to stir at 0 °C for a specified time (e.g., 2-24 hours), monitoring the progress by taking small aliquots for analysis (e.g., NMR or GPC).

  • Termination and Purification: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol (e.g., 200 mL).

  • Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum to a constant weight.

Protocol 2: Characterization by Gel Permeation Chromatography (GPC)
  • Sample Preparation: Prepare a solution of the dried poly(methyl α-eleostearate) in a suitable GPC solvent (e.g., tetrahydrofuran, THF) at a concentration of approximately 1-2 mg/mL.[13][14] Allow the polymer to dissolve completely, which may take several hours.

  • Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any dust or particulates.[13]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).

  • Calibration: Calibrate the system using narrow molecular weight polystyrene standards.

  • Analysis: Inject the filtered sample solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization prep_reagents Dry Monomer & Solvents setup Assemble Reactor under Inert Gas prep_reagents->setup prep_glass Oven-Dry Glassware prep_glass->setup dissolve Dissolve Monomer setup->dissolve cool Cool to Reaction Temp. dissolve->cool initiate Add Initiator cool->initiate react Stir for Reaction Time initiate->react quench Quench Reaction react->quench precipitate Precipitate in Non-Solvent quench->precipitate filtrate Filter Polymer precipitate->filtrate dry Dry under Vacuum filtrate->dry gpc GPC (Mw, Mn, PDI) dry->gpc nmr NMR (Structure) dry->nmr

Caption: General experimental workflow for the polymerization of methyl α-eleostearate.

troubleshooting_logic start Problem: Low/No Polymerization cationic_q Cationic Polymerization? start->cationic_q Select Method radical_q Free-Radical Polymerization? start->radical_q Select Method moisture Check for Moisture (Reagents/Glassware) cationic_q->moisture Yes cationic_q->radical_q No initiator_activity Verify Initiator Activity/Concentration moisture->initiator_activity temp_cationic Optimize Temperature initiator_activity->temp_cationic radical_q->cationic_q No inhibitor Remove Inhibitors from Monomer radical_q->inhibitor Yes oxygen Ensure Inert Atmosphere (No O₂) inhibitor->oxygen initiator_decomp Check Initiator Decomposition Temp. oxygen->initiator_decomp

References

Stability of Methyl alpha-eleostearate in different organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl α-eleostearate in various organic solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of methyl α-eleostearate?

A1: Based on supplier information, a solution in ethanol (B145695) is recommended for long-term storage. Commercial preparations are often supplied in ethanol and demonstrate good stability when stored at low temperatures.[1]

Q2: What are the optimal storage conditions for methyl α-eleostearate solutions?

A2: For long-term stability (≥ 2 years), it is recommended to store solutions of methyl α-eleostearate at -80°C.[1] For shorter periods, storage at -20°C is also acceptable.[2] To minimize degradation, solutions should be stored in tightly sealed vials under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and isomerization.

Q3: What are the primary degradation pathways for methyl α-eleostearate?

A3: The primary degradation pathways for methyl α-eleostearate, a conjugated linolenic acid methyl ester, are isomerization and oxidation. The conjugated triene system is susceptible to geometric isomerization (cis/trans changes), which can be catalyzed by light, heat, and the presence of acids or bases. Oxidation can occur at the double bonds, leading to the formation of various oxidation products.

Q4: How does the choice of organic solvent affect the stability of methyl α-eleostearate?

A4: While specific quantitative data is limited, the polarity and protic nature of the solvent can influence stability. Protic solvents like methanol (B129727) and ethanol may participate in reactions, while non-polar aprotic solvents like hexane (B92381) might offer better stability against certain degradation pathways, provided the compound is protected from light and oxygen. However, solubility in non-polar solvents may be a limiting factor for some applications. Acetonitrile, a polar aprotic solvent, is commonly used in HPLC analysis and may be suitable for short-term storage of analytical samples.

Q5: Are there any visible signs of methyl α-eleostearate degradation?

A5: While visual inspection is not a definitive measure of stability, the appearance of a yellowish color in a previously colorless solution may indicate oxidation or other degradation processes. However, significant isomerization can occur without any visible change. Therefore, analytical methods are necessary to confirm the integrity of the compound.

Troubleshooting Guides

This section provides guidance on how to address common problems encountered when working with methyl α-eleostearate.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the methyl α-eleostearate stock solution. The conjugated double bond system is prone to isomerization, which can alter its biological activity and physicochemical properties.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light and air.

    • Perform Analytical Check: Analyze the stock solution using a stability-indicating method like HPLC-UV or GC-FID to assess its purity and identify any potential degradation products or isomers.

    • Prepare Fresh Solution: If degradation is suspected or confirmed, prepare a fresh solution from a new or properly stored stock of solid methyl α-eleostearate.

Issue 2: Appearance of new peaks in HPLC or GC chromatograms.

  • Possible Cause: Isomerization or degradation of methyl α-eleostearate during the experiment or sample preparation.

  • Troubleshooting Steps:

    • Review Experimental Conditions: Evaluate the experimental protocol for potential triggers of degradation, such as exposure to high temperatures, strong acids or bases, or prolonged exposure to light.

    • Optimize Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples at a low temperature and protected from light.

    • Analyze a Fresh Standard: Run a freshly prepared standard of methyl α-eleostearate to confirm the retention time of the parent compound and help identify potential degradation peaks.

Issue 3: Changes in UV-Vis spectrum of the sample.

  • Possible Cause: Isomerization of the conjugated double bond system. The λmax of conjugated systems is sensitive to their geometric configuration.

  • Troubleshooting Steps:

    • Compare to a Reference Spectrum: Measure the UV-Vis spectrum of a fresh, high-purity standard of methyl α-eleostearate in the same solvent.

    • Monitor Spectral Changes Over Time: If stability is a concern, monitor the UV-Vis spectrum of your sample over the course of the experiment to detect any shifts in the absorption maxima or changes in the spectral shape.

Data Presentation

Due to the limited availability of direct quantitative stability data for methyl α-eleostearate in various solvents, the following table provides a qualitative summary based on general principles for conjugated fatty acid esters and available supplier information.

Table 1: Qualitative Stability of Methyl α-Eleostearate in Different Organic Solvents

SolventTypeExpected Stability at Room Temperature (Short-Term)Recommended for Long-Term StorageKey Considerations
Ethanol Polar ProticModerateYes (at ≤ -20°C)Good solubility. Protect from light and air.[1]
Methanol Polar ProticModerate to LowNot RecommendedSimilar to ethanol, but potentially more reactive.
Hexane Non-polar AproticHigh (if protected)Possible (at ≤ -20°C)Lower solubility. Must be rigorously protected from oxygen.
Acetonitrile Polar AproticModerateNot RecommendedGood for analytical purposes (HPLC). Protect from light.

Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing the Stability of Methyl α-Eleostearate

This protocol outlines a general method for monitoring the stability of methyl α-eleostearate by detecting the decrease in the parent compound and the appearance of degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • UV-Vis Detector

    • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methyl α-eleostearate reference standard

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 85:15 v/v). The exact ratio may need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 270 nm (one of the λmax values for the conjugated triene system)

    • Injection Volume: 10 µL

  • Procedure for Stability Study:

    • Prepare solutions of methyl α-eleostearate in the desired organic solvents (e.g., ethanol, hexane, methanol, acetonitrile) at a known concentration.

    • Store the solutions under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.

    • Dilute the aliquot with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of the methyl α-eleostearate peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks can be indicative of isomerization or other degradation products.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships relevant to the stability of methyl α-eleostearate.

start Start: Experiment with Methyl α-Eleostearate inconsistent_results Inconsistent or Unexpected Experimental Results? start->inconsistent_results check_storage Verify Storage Conditions (Temp, Light, Air) inconsistent_results->check_storage Yes continue_experiment Continue Experiment inconsistent_results->continue_experiment No analytical_check Perform Analytical Check (HPLC/GC) check_storage->analytical_check degradation_suspected Degradation Suspected? analytical_check->degradation_suspected prepare_fresh Prepare Fresh Solution degradation_suspected->prepare_fresh Yes review_protocol Review Experimental Protocol (Heat, pH, Light) degradation_suspected->review_protocol No prepare_fresh->continue_experiment end End continue_experiment->end review_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

mae Methyl α-Eleostearate (cis, trans, trans) isomerization Isomerization mae->isomerization oxidation Oxidation mae->oxidation isomers Geometric Isomers (e.g., all-trans) isomerization->isomers oxidation_products Oxidation Products (e.g., hydroperoxides, aldehydes) oxidation->oxidation_products triggers Triggers: - Light - Heat - Acid/Base triggers->isomerization oxygen Trigger: - Oxygen oxygen->oxidation

Caption: Primary degradation pathways for methyl α-eleostearate.

References

Technical Support Center: Fatty Acid Methyl Ester (FAME) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs).

Troubleshooting Guide: Resolving Co-eluting FAME Peaks

Co-elution, the incomplete separation of two or more compounds, is a common challenge in FAME analysis that can lead to inaccurate identification and quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.

Step 1: Identify the Co-eluting Compounds

The initial step is to confirm and identify the compounds that are co-eluting.

  • Mass Spectrometry (MS) Confirmation : If you are using a GC-MS system, you can deconvolute the mass spectra across the peak to identify the presence of multiple compounds, provided they have different fragmentation patterns.[1][2][3] Even with chromatographic co-elution, quantification may be possible using extracted ion chromatograms (EICs) for unique ions of each compound.[1][3]

  • Peak Shape Analysis : Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of co-eluting compounds.[2][4] A gradual exponential decline suggests tailing, while a sudden discontinuity points to a shoulder, which is a strong indicator of co-elution.[2]

Step 2: Optimize GC Method Parameters

If co-elution is confirmed, the next step is to optimize the GC method parameters.

  • Temperature Program Adjustment :

    • Lower the Initial Temperature : Starting the oven at a lower temperature can improve the separation of early-eluting peaks.[1][5]

    • Reduce the Ramp Rate : A slower temperature ramp rate increases the interaction of analytes with the stationary phase, which can significantly improve resolution, although it will also increase the total run time.[1]

    • Introduce an Isothermal Hold : An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance their separation.[1]

  • Carrier Gas Flow Rate Optimization : Adjusting the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen) can improve peak efficiency and resolution.[1]

Step 3: Evaluate and Select an Appropriate GC Column

The choice of the GC column's stationary phase is the most critical factor influencing separation selectivity.[6] If method optimization does not resolve the co-elution, a different column may be necessary.[1]

  • High-Polarity Cyanopropyl Columns : For complex FAME mixtures, especially those containing cis and trans isomers, highly polar cyanopropyl siloxane columns (e.g., HP-88, CP-Sil 88, SP-2560) are often preferred due to their superior selectivity.[6][7][8][9] These columns can provide baseline resolution for a large number of FAMEs, including challenging isomers.[8][10]

  • Polyethylene Glycol (PEG) Columns : PEG columns (e.g., DB-Wax, HP-INNOWax) are also commonly used for FAME analysis and offer a different selectivity compared to cyanopropyl phases.[7][11]

  • Column Dimensions : Longer columns (e.g., 100 m) and smaller internal diameters can provide higher resolution, but may lead to longer analysis times.[7][8]

Step 4: Consider Derivatization Techniques

Proper derivatization of fatty acids to FAMEs is crucial for good chromatographic results. Incomplete or improper derivatization can lead to peak tailing and potential co-elution.[12]

  • Esterification : The most common method is the conversion of fatty acids to their corresponding methyl esters (FAMEs).[13] This is often achieved through acid-catalyzed (e.g., BF3-methanol) or base-catalyzed transmethylation.[13][14]

  • Silylation : An alternative is silylation, which can be used to derivatize free fatty acids.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting peaks in FAME analysis?

A1: Common causes include:

  • Inadequate Column Selectivity : The stationary phase of the GC column may not be suitable for separating the specific FAME isomers in your sample.[6]

  • Suboptimal GC Method Parameters : An unoptimized temperature program or carrier gas flow rate can lead to poor resolution.[1]

  • Complex Sample Matrix : Samples containing a large number of FAMEs with similar structures (e.g., positional and geometric isomers) are prone to co-elution.[8]

  • Improper Derivatization : Incomplete conversion of fatty acids to FAMEs can result in broad or tailing peaks that overlap with other components.[12]

Q2: How can I improve the separation of cis and trans FAME isomers?

A2: Highly polar cyanopropyl siloxane columns, such as the HP-88 or CP-Sil 88, are specifically designed for and provide excellent separation of cis and trans FAME isomers.[6][8] On these columns, trans isomers typically elute before their corresponding cis isomers.[8][15]

Q3: Can I resolve co-eluting peaks without changing my GC column?

A3: Yes, in many cases. Optimizing the GC oven temperature program by lowering the initial temperature, reducing the ramp rate, or introducing an isothermal hold can significantly improve resolution.[1] Additionally, optimizing the carrier gas flow rate can enhance peak separation.[1]

Q4: My peaks are still co-eluting even after optimizing the GC method. What should I do next?

A4: If method optimization is insufficient, consider the following:

  • Change the GC Column : Switching to a column with a different stationary phase (e.g., from a PEG to a cyanopropyl column) can provide the necessary change in selectivity.[1][6]

  • Use a Longer Column : A longer column will provide more theoretical plates and can improve resolution, although it will increase analysis time.[8]

  • Employ GCxGC : Two-dimensional gas chromatography (GCxGC) provides significantly higher peak capacity and can resolve highly complex mixtures that are intractable by single-dimension GC.

Q5: How can a GC-MS system help with co-eluting peaks?

A5: A GC-MS system can be a powerful tool for dealing with co-elution. If the co-eluting compounds have different mass spectra, you can use a deconvolution software to separate their individual spectra.[1] Furthermore, you can use extracted ion chromatograms (EICs) to selectively view and quantify each compound based on a unique ion, even if they are not chromatographically separated.[1][3]

Quantitative Data Summary

ParameterMethod/ColumnEffect on ResolutionReference
Column Selection Highly Polar Cyanopropyl (e.g., HP-88, CP-Sil 88) vs. PEG (e.g., DB-Wax)Cyanopropyl phase offers superior resolution for geometric (cis/trans) FAME isomers.[6]
100 m CP-Sil 88 for FAME GC columnBaseline resolution of all 37 components in a standard mixture, though analysis time was over 70 minutes.[8][10]
30 m J&W DB-FastFAME GC columnWell-resolved separation of 37 FAME components in less than 18 minutes.[8]
Method Optimization Lowering initial oven temperature and using a programmed rampImproved resolution of early eluting FAMEs and reduced total analysis time.[5]
Slower oven temperature ramp rateIncreases the time analytes interact with the stationary phase, which can significantly improve resolution.[1]
Derivatization Microwave Assisted Extraction Derivatization (MAED)Recovered significantly more FAs (51 wt%) compared to conventional (42 wt%) and direct derivatization (34 wt%) methods.[16]

Experimental Protocol: GC-FID Analysis of FAMEs using a Highly Polar Cyanopropyl Column

This protocol is a general guideline for the analysis of FAMEs using a highly polar cyanopropyl column and can be adapted based on specific sample types and instrumentation.

1. Instrumentation and Consumables

  • Gas Chromatograph with Flame Ionization Detector (FID) (e.g., Agilent 6890 or similar)

  • Autosampler

  • GC Column: Highly polar cyanopropyl column (e.g., Agilent HP-88, 100 m x 0.25 mm, 0.20 µm)

  • Carrier Gas: Hydrogen or Helium

  • Gases for FID: Hydrogen, Air, and Makeup gas (Nitrogen or Helium)

  • Vials, caps, and septa

2. Sample Preparation (Derivatization) This protocol outlines a common acid-catalyzed methylation procedure using Boron Trifluoride (BF3) in methanol.

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel.

  • Add 2 mL of 12% w/w BF3-methanol solution.

  • Heat the vessel at 60 °C for 5-10 minutes.

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381).

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate, then carefully transfer the upper organic layer to a clean vial for GC analysis.

3. GC-FID Method Parameters

ParameterValueReference
Inlet Split/Splitless
Inlet Temperature250 °C[6]
Split Ratio50:1 to 100:1[1][6]
Carrier Gas Hydrogen
Constant Pressure53 kPa (linear velocity of 36 cm/s at 50 °C)[6]
Oven Temperature Program
Initial Temperature50 °C, hold for 1 minute[6]
Ramp 125 °C/min to 200 °C[6]
Ramp 23 °C/min to 230 °C[6]
Holdat 230 °C for 18 minutes[6]
Detector (FID)
Detector Temperature250 °C[6]
Hydrogen Flow40 mL/min[1]
Air Flow400 mL/min[1]
Makeup Gas (Nitrogen)25 mL/min[1]
Injection
Injection Volume1 µL[6]

4. Data Analysis

  • Identify FAME peaks by comparing their retention times to those of a known FAME standard mixture.

  • Integrate the peak areas for quantification.

Visualizations

Troubleshooting_Workflow Start Start: Co-eluting Peaks Observed Identify Step 1: Identify Co-eluting Compounds - Mass Spectrometry (MS) Confirmation - Peak Shape Analysis Start->Identify Optimize Step 2: Optimize GC Method - Adjust Temperature Program - Optimize Carrier Gas Flow Identify->Optimize Not_Resolved Peaks Not Resolved Optimize->Not_Resolved Check Resolution Evaluate_Column Step 3: Evaluate GC Column - Change Stationary Phase - Use Longer Column Not_Resolved2 Peaks Not Resolved Evaluate_Column->Not_Resolved2 Check Resolution Check_Deriv Step 4: Check Derivatization - Ensure Complete Reaction - Consider Alternative Methods Not_Resolved3 Peaks Not Resolved Check_Deriv->Not_Resolved3 Check Resolution Resolved Peaks Resolved Not_Resolved->Evaluate_Column No Not_Resolved->Resolved Yes Not_Resolved2->Check_Deriv No Not_Resolved2->Resolved Yes Not_Resolved3->Optimize No, Re-optimize Not_Resolved3->Resolved Yes

Caption: Troubleshooting workflow for resolving co-eluting FAME peaks.

References

Minimizing isomerization of Methyl alpha-eleostearate during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization of methyl α-eleostearate during analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of methyl α-eleostearate, focusing on the identification and mitigation of isomerization.

Question Potential Cause Recommended Solution
Why am I seeing unexpected peaks/isomers in my chromatogram? Isomerization during sample preparation (derivatization): Acid-catalyzed methylation (e.g., using BF3-methanol) at high temperatures can cause cis-trans isomerization and double bond migration of conjugated fatty acids.[1][2]Use a milder derivatization method: - Base-catalyzed transesterification: Use sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol (B129727) at room temperature. - (Trimethylsilyl)diazomethane (TMS-diazomethane): This reagent can effectively methylate fatty acids at room temperature, though it is hazardous and requires careful handling.[3][4]
Isomerization during GC analysis: High injector port temperatures can induce thermal isomerization of conjugated fatty acids.Optimize GC parameters: - Lower the injector temperature: Start with a lower injector temperature (e.g., 200-220 °C) and evaluate the impact on peak shape and isomerization. - Use a programmable temperature vaporizer (PTV) inlet: This allows for a gentle temperature ramp, minimizing thermal stress on the analyte.
Photoisomerization: Exposure of the sample to UV light can cause isomerization of the conjugated double bond system.Protect samples from light: - Use amber vials for sample storage and analysis. - Minimize exposure of the sample to ambient light during all stages of preparation and analysis.
Oxidation: Polyunsaturated fatty acids are susceptible to oxidation, which can lead to degradation and the formation of interfering byproducts.[2]Prevent oxidation: - Use antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to solvents during extraction and sample preparation.[3] - Work under an inert atmosphere: Purge sample vials with nitrogen or argon to minimize contact with oxygen.
My peaks are broad or splitting. Poor chromatography: This can be due to a variety of factors including column degradation, improper injection technique, or incompatible solvent and stationary phase.[3]Troubleshoot the GC system: - Check the column: Ensure the column is properly installed and not contaminated. Trim the front end of the column if necessary. - Optimize the injection: Use a fast, smooth injection to ensure a tight band of analyte is introduced to the column. - Verify solvent compatibility: Ensure the sample solvent is compatible with the GC column's stationary phase.[3]
Column overload: Injecting too much sample can lead to peak fronting and broadening.Adjust sample concentration: - Dilute the sample to an appropriate concentration. - Reduce the injection volume.
How can I confirm the identity of the isomers? Co-elution with standards: The most straightforward method is to compare the retention times of the peaks in your sample with those of authentic standards of the different methyl eleostearate isomers.Use appropriate analytical standards: - Inject standards of α- and β-eleostearic acid methyl esters to confirm their retention times under your chromatographic conditions.
Mass Spectrometry (MS): While mass spectra of isomers are often similar, fragmentation patterns can sometimes provide clues to the double bond positions.Analyze fragmentation patterns: - Compare the mass spectra of your unknown peaks with library spectra or published data for methyl eleostearate isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary type of isomerization that methyl α-eleostearate undergoes?

A1: Methyl α-eleostearate (a cis,trans,trans-conjugated linolenic acid methyl ester) primarily undergoes cis-trans isomerization of its double bonds when exposed to heat, light, or acid. This can lead to the formation of other geometric isomers, such as β-eleostearate (all-trans).

Q2: Which derivatization method is best for minimizing isomerization of methyl α-eleostearate for GC analysis?

A2: Milder, base-catalyzed methods are generally recommended over acidic methods.[1][2] Cold derivatization using sodium methoxide in methanol or derivatization with (trimethylsilyl)diazomethane at room temperature are preferred to minimize isomerization.[3][4]

Q3: Can I analyze methyl α-eleostearate by HPLC without derivatization?

A3: Yes, HPLC is an excellent method for analyzing conjugated fatty acids like α-eleostearic acid without the need for derivatization.[5] This eliminates a significant source of potential isomerization. Reversed-phase HPLC with UV detection is commonly used, as the conjugated double bond system of α-eleostearic acid has a strong UV absorbance.[5]

Q4: How should I store my methyl α-eleostearate samples to prevent isomerization?

A4: To ensure the stability of your samples, they should be stored at low temperatures (ideally -20°C or below), protected from light by using amber vials, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The addition of an antioxidant like BHT is also recommended.

Q5: What are the key differences I would expect to see in the analysis of α-eleostearate vs. β-eleostearate?

A5: The primary difference you will observe is in the chromatographic separation. Due to the difference in their geometric structures (α is cis,trans,trans and β is all-trans), they will have different retention times on most GC and HPLC columns. Their UV-Vis spectra will also show slight differences in the wavelength of maximum absorbance (λmax).

Experimental Protocols

Protocol 1: GC-MS Analysis of Methyl α-Eleostearate with Minimized Isomerization

This protocol describes a method for the derivatization and GC-MS analysis of α-eleostearic acid to its methyl ester with minimal isomerization.

1. Lipid Extraction (if necessary):

  • Extract lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v) containing 0.01% BHT.

  • Evaporate the solvent under a stream of nitrogen.

2. Saponification and Methylation (Cold Method):

  • To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

  • Incubate at room temperature for 1 hour with occasional vortexing.

  • Add 2 mL of 1 M HCl in methanol to neutralize the solution.

  • Add 2 mL of hexane (B92381), vortex thoroughly, and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

3. GC-MS Parameters:

  • Column: A polar capillary column, such as a BPX70 or a similar cyanopropyl phase, is recommended for good separation of fatty acid isomers.

  • Injector Temperature: 220°C (or lower, if peak shape permits).

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 220°C at 3°C/min.

    • Hold at 220°C for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-400.

Protocol 2: HPLC-UV Analysis of α-Eleostearic Acid

This protocol outlines a method for the direct analysis of α-eleostearic acid by HPLC, avoiding derivatization.

1. Sample Preparation:

  • If starting with an oil, dissolve a known amount in a suitable solvent like acetonitrile (B52724) or a mixture of hexane and isopropanol.

  • If analyzing a lipid extract, ensure the final sample is dissolved in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (e.g., 90:10, v/v) with 0.1% acetic acid. The exact ratio may need to be optimized for your specific column and isomers of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detector: Monitor at the λmax of α-eleostearic acid, which is around 270 nm. A diode array detector (DAD) is useful for confirming the characteristic UV spectrum of conjugated trienes.

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample containing α-eleostearic acid extraction Lipid Extraction (with BHT) start->extraction derivatization Cold Derivatization (e.g., NaOMe/MeOH) extraction->derivatization extraction2 Hexane Extraction derivatization->extraction2 drying Drying with Na2SO4 extraction2->drying gc_injection GC Injection (Low Temperature) drying->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for GC-MS analysis of methyl α-eleostearate.

isomerization_pathway cluster_factors Isomerization Factors alpha_eleostearate Methyl α-eleostearate (9Z, 11E, 13E) beta_eleostearate Methyl β-eleostearate (9E, 11E, 13E) alpha_eleostearate->beta_eleostearate cis to trans other_isomers Other Geometric Isomers alpha_eleostearate->other_isomers isomerization heat Heat heat->alpha_eleostearate light Light (UV) light->alpha_eleostearate acid Acid acid->alpha_eleostearate

Caption: Factors leading to the isomerization of methyl α-eleostearate.

References

Technical Support Center: Overcoming Poor Solubility of Methyl α-Eleostearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the poor aqueous solubility of Methyl α-eleostearate (MαE). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, complete with detailed experimental protocols and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl α-eleostearate poorly soluble in aqueous media?

Methyl α-eleostearate is the methyl ester of α-eleosteararic acid, a conjugated polyunsaturated fatty acid (C19H32O2).[1][2][3] Its long, hydrophobic hydrocarbon tail dominates its chemical properties, making it virtually insoluble in water and aqueous buffers. This lipophilicity poses a significant challenge for its use in many biological assays and formulations, which are typically aqueous-based.

Q2: What are the primary strategies for solubilizing MαE in aqueous media?

The main approaches involve increasing the apparent solubility of MαE by formulating it with a carrier or delivery system. The most common and effective methods for laboratory-scale experiments include:

  • Complexation with a carrier protein: Using proteins like Bovine Serum Albumin (BSA) to bind and transport the lipid molecules.

  • Inclusion in cyclodextrins: Encapsulating the hydrophobic MαE molecule within the hydrophobic cavity of a cyclodextrin (B1172386) molecule.[4]

  • Use of surfactants: Employing detergents to form micelles that encapsulate MαE.

  • Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol) and then diluting it in the aqueous medium.[5][6]

  • Lipid-based formulations: Creating nanoemulsions or liposomes where MαE is incorporated into lipid nanoparticles.

Q3: I dissolved MαE in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

This phenomenon, often called "crashing out," is common when a concentrated organic stock is diluted into an aqueous solution where the compound is insoluble. Here’s a troubleshooting guide to address this:

Troubleshooting Guide: Precipitation from Organic Stock

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon dilution. The final concentration of MαE exceeds its aqueous solubility limit. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Reduce Final MαE Concentration: Test a lower final concentration in your medium. 2. Optimize Dilution Technique: Add the MαE stock solution dropwise into the vortexing or rapidly stirring aqueous medium. This avoids localized high concentrations. 3. Increase Final Solvent Concentration: Ensure the final DMSO or ethanol (B145695) concentration is at a level that is non-toxic to your cells (typically <0.5%) but may help solubility. Always include a vehicle control in your experiments. 4. Use a Formulation Strategy: For higher MαE concentrations, a simple co-solvent approach is insufficient. Utilize a carrier like BSA or cyclodextrin (see protocols below).
Solution is cloudy or becomes cloudy over time. Formation of a fine precipitate or an unstable emulsion.1. Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the MαE stock can sometimes improve dispersion. 2. Test for Incompatibility: Before treating cells, mix your MαE stock with the medium in a separate tube and incubate under experimental conditions (e.g., 37°C, 5% CO2) to check for precipitation over time. 3. Incorporate a Stabilizing Agent: Consider adding a biocompatible surfactant like Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) to your medium to help stabilize the dispersed MαE.
Inconsistent results between experiments. Incomplete dissolution of the initial stock or variable precipitation in assay plates.1. Ensure Complete Stock Dissolution: Before use, visually confirm your MαE stock in organic solvent is a clear solution. If necessary, gently warm or sonicate to ensure complete dissolution. 2. Use a Carrier-Based Formulation: For the most reproducible results, preparing a BSA-MαE or Cyclodextrin-MαE complex is highly recommended as it creates a more stable and uniform solution.

Experimental Protocols & Methodologies

Here are detailed protocols for the most reliable methods to solubilize Methyl α-eleostearate for experimental use.

Method 1: Complexation with Bovine Serum Albumin (BSA) for Cell Culture

This is the most common method for delivering fatty acids to cells in vitro. BSA acts as a physiological carrier, improving stability and bioavailability while mitigating potential lipotoxicity from free MαE.

Experimental Workflow

cluster_prep Stock Preparation cluster_complex Complexation cluster_use Application A Prepare 10% (w/v) Fatty-Acid-Free BSA in sterile water or saline C Warm BSA solution to 37°C A->C B Prepare 100-150 mM MαE stock in 100% Ethanol D Add MαE stock to warm BSA while stirring B->D C->D E Incubate at 37°C for 1 hour to allow complex formation D->E F Sterile filter the MαE-BSA complex (0.22 µm filter) E->F G Add complex to cell culture medium to achieve desired final concentration F->G

Workflow for preparing MαE-BSA complexes.

Detailed Protocol:

This protocol is adapted from methods used for other long-chain fatty acids and aims to create a MαE-BSA complex at a 5:1 molar ratio.[7][8]

  • Prepare a 10% (w/v) Fatty-Acid-Free BSA Solution:

    • Under sterile conditions, dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile Milli-Q water or 150 mM NaCl solution.

    • Vortex vigorously until the BSA is completely dissolved.[9]

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • This results in an approximately 1.5 mM BSA solution (BSA MW ≈ 66.5 kDa).

  • Prepare a 150 mM MαE Stock Solution:

    • The molecular weight of MαE is 292.46 g/mol .[1][2]

    • Dissolve 43.9 mg of MαE in 1 mL of 100% ethanol.

    • Warm to 65-70°C to ensure complete dissolution.

  • Form the MαE-BSA Complex:

    • In a sterile tube, warm the required volume of 10% BSA solution in a 37°C water bath for at least 15 minutes.

    • To create a 5:1 molar ratio complex, you will add the MαE stock to the BSA solution. For example, to make ~1 mL of a concentrated stock:

      • Take 0.67 mL of the 1.5 mM (10%) BSA solution.

      • While gently vortexing the warm BSA, add 33.5 µL of the 150 mM MαE stock solution. The solution may initially become cloudy.[9]

    • Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional mixing. The solution should clear as the MαE conjugates to the BSA.[9][10]

  • Application:

    • This stock can now be diluted into your cell culture medium to achieve the desired final MαE concentration.

    • Always prepare a vehicle control using BSA solution that has been treated with an equivalent amount of ethanol but no MαE.

Data Table: Example Dilutions for Cell Culture

Molar Ratio (MαE:BSA)Final MαE Conc.Final BSA Conc.Final Ethanol Conc.
1:150 µM50 µM< 0.1%
3:1150 µM50 µM< 0.1%
5:1250 µM50 µM< 0.2%
Method 2: Inclusion Complexation with Methyl-β-Cyclodextrin (MβCD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them excellent for encapsulating lipophilic molecules like MαE to enhance their aqueous solubility.[4] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[11][12]

Experimental Workflow

cluster_prep Stock Preparation cluster_complex Complexation cluster_use Application A Prepare aqueous MβCD solution (e.g., 100 mM) C Add MβCD solution to MαE to achieve desired molar ratio A->C B Aliquot pure MαE (neat liquid) into a microcentrifuge tube B->C D Incubate at 70°C for 1 hour C->D E Sonicate for 5-10 minutes until clear D->E F Cool to room temp. Solution should be clear E->F G Use the MαE-MβCD complex as a stock for dilution into buffer or media F->G

Workflow for preparing MαE-MβCD complexes.

Detailed Protocol:

This protocol is adapted from methods for complexing long-chain fatty acids with MβCD.[11] The molar ratio of MβCD to the lipid is critical and often needs to be high.

  • Materials:

    • Methyl α-eleostearate (neat liquid).[1]

    • Methyl-β-cyclodextrin (MβCD) powder (MW ≈ 1331 g/mol ).

    • Sterile, high-purity water.

  • Preparation of MαE-MβCD Complex (e.g., 1:10 Molar Ratio):

    • Prepare a stock solution of MβCD in water (e.g., 100 mM).

    • In a glass vial or microcentrifuge tube, add the desired amount of pure MαE.

    • Add the MβCD solution to the MαE to achieve the target molar ratio. For example, to prepare a 10 mM MαE stock solution with a 1:10 MαE:MβCD ratio:

      • Add 2.9 mg of MαE to a tube.

      • Add 1 mL of 100 mM MβCD solution.

    • Seal the tube tightly.

    • Incubate the mixture at 70°C for 1 hour.

    • Following incubation, sonicate the mixture for 5-10 minutes or until the solution becomes clear.

    • Allow the solution to cool to room temperature. The final stock solution should be clear.

  • Application:

    • This clear stock solution can be sterile-filtered and used for direct dilution into aqueous buffers or cell culture media.

    • A control using MβCD alone should always be included in experiments, as MβCD can have biological effects (e.g., cholesterol depletion from cell membranes).[13]

Data Table: Recommended Molar Ratios

The optimal MαE:MβCD ratio may require empirical determination. Ratios for similar fatty acids suggest that a higher ratio is needed for longer, more saturated chains.[11]

Compound TypeRecommended Starting Molar Ratio (Lipid:MβCD)
C14 Fatty Acid (Myristic Acid)1:10
C16 Fatty Acid (Palmitic Acid)1:12
C18 Fatty Acid (Stearic Acid)1:22
C19 Methyl Ester (MαE) Start with 1:15 to 1:25
Method 3: Solubilization with Surfactants

Surfactants (detergents) can solubilize hydrophobic compounds by forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[14][15][16] This method is effective but requires careful selection of a biocompatible surfactant at a concentration that is non-toxic to cells.

Troubleshooting & Optimization Workflow

A Select a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) B Determine its Critical Micelle Concentration (CMC) from literature A->B C Prepare a series of surfactant concentrations in aqueous buffer (e.g., 0.1x, 1x, 10x CMC) B->C D Add MαE (from an ethanol stock) to each surfactant concentration to achieve the desired final MαE level C->D E Observe for clarity and stability. (Vortex, sonicate, incubate) D->E F Is the solution clear? E->F G Test the clear formulations for cellular toxicity (e.g., MTT assay) using appropriate vehicle controls F->G Yes I Increase surfactant concentration or try a different surfactant F->I No H Select the lowest, non-toxic surfactant concentration that provides stable solubilization G->H I->C

Logic diagram for optimizing surfactant use.

General Protocol:

  • Select Surfactant: For cell-based assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally less harsh than ionic surfactants like SDS.

  • Prepare Stock Solutions:

    • Prepare a 10% (w/v) stock solution of the chosen surfactant in water.

    • Prepare a concentrated stock of MαE in ethanol (e.g., 100-150 mM).

  • Determine Optimal Concentration:

    • Prepare a series of dilutions of the surfactant in your final buffer or medium. A good starting range is from just below to well above the CMC.

    • For each surfactant concentration, add a small volume of the MαE ethanol stock to reach your target MαE concentration. The final ethanol concentration should be kept low (<0.5%).

    • Vortex vigorously and sonicate if necessary.

    • Visually inspect for clarity. The lowest surfactant concentration that results in a clear, stable solution is the target.

  • Validate Biocompatibility: Before use in an experiment, test the chosen MαE-surfactant formulation and the corresponding surfactant-only vehicle control for toxicity in your specific cell line.

Data Table: CMC of Common Laboratory Surfactants

SurfactantTypeCMC (in water)
Sodium Dodecyl Sulfate (SDS)Anionic~8.3 mM
Tween® 20Non-ionic~0.06 mM
Tween® 80Non-ionic~0.012 mM
Triton™ X-100Non-ionic~0.24 mM
Pluronic® F-68Non-ionic~1% (w/v)
Note: CMC values are approximate and can be affected by temperature, pressure, and the presence of salts in the medium.[14]

References

Purification strategies for Methyl alpha-eleostearate from crude extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of methyl α-eleostearate from crude extracts. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying methyl α-eleostearate from a crude extract?

A1: The two most effective and commonly employed methods for the purification of methyl α-eleostearate are low-temperature crystallization and preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice between these methods depends on the desired purity, yield, scale of purification, and available equipment.

Q2: What level of purity can I expect from each purification method?

A2: Low-temperature crystallization can typically yield purities in the range of 90-95%.[1] For higher purity requirements, preparative RP-HPLC is recommended, which can achieve purities of ≥98%.

Q3: What are the main advantages and disadvantages of low-temperature crystallization?

A3:

  • Advantages: This method is relatively simple, cost-effective, and suitable for large-scale purifications. It effectively removes saturated fatty acid methyl esters, which have higher melting points.

  • Disadvantages: It may be less effective at removing other unsaturated fatty acid methyl esters with similar low-temperature solubility. Achieving very high purity (>95%) can be challenging.

Q4: What are the key benefits and drawbacks of using preparative RP-HPLC?

A4:

  • Advantages: RP-HPLC offers high resolution and is capable of separating structurally similar compounds, leading to very high purity (≥98%). The method is highly reproducible.

  • Disadvantages: It is more expensive due to the cost of columns, solvents, and instrumentation. The throughput is lower compared to crystallization, making it less ideal for very large quantities, though it is suitable for preparing milligram quantities of the pure compound.[2]

Q5: Can I use other chromatography techniques?

A5: While RP-HPLC is common, other techniques like argentation (silver ion) chromatography can be used to separate fatty acid methyl esters based on the number and geometry of double bonds. However, RP-HPLC is often preferred for its robustness and simpler mobile phases.

Data Presentation: Comparison of Purification Strategies

ParameterLow-Temperature CrystallizationPreparative RP-HPLC
Purity Achievable 90-95%[1]≥98%
Typical Yield Moderate to HighModerate
Recovery GoodGood, but depends on fraction collection
Throughput HighLow to Moderate
Cost LowHigh
Complexity LowHigh
Primary Application Bulk purification, enrichmentHigh-purity isolation for analytical standards, biological assays

Experimental Protocols

Protocol 1: Low-Temperature Crystallization

This protocol describes the purification of methyl α-eleostearate from a crude methyl ester mixture obtained from sources like tung oil or balsam pear seeds.

Materials:

  • Crude methyl α-eleostearate extract

  • Acetone (B3395972) (pre-chilled to -20°C)

  • Heptane or Ethanol (optional solvents)[1]

  • Dry ice or a low-temperature freezer/circulator capable of reaching -70°C

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude methyl ester extract in a suitable solvent. A common starting point is a 1:10 to 1:20 ratio (w/v) of extract to acetone.

  • Cooling & Crystallization: Place the solution in a freezer or a dry ice/acetone bath and cool to -65°C to -70°C.[1] Maintain this temperature for 2-4 hours to allow for the complete crystallization of saturated fatty acid methyl esters.

  • Filtration: Quickly filter the cold mixture through a pre-chilled vacuum filtration setup to separate the crystallized saturated esters (solid phase) from the liquid phase containing the enriched methyl α-eleostearate.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purity Analysis: Analyze the purity of the resulting oil by Gas Chromatography (GC) or analytical HPLC.

  • Iteration (Optional): For higher purity, the process can be repeated on the enriched filtrate.

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is for achieving high-purity methyl α-eleostearate.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: Water (HPLC grade)

  • Enriched methyl α-eleostearate sample (from crystallization or crude extract)

Procedure:

  • Sample Preparation: Dissolve the methyl α-eleostearate sample in the initial mobile phase composition (e.g., 80% acetonitrile in water) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a gradient program. A typical program might be:

    • 80-95% Acetonitrile over 30 minutes.

    • Hold at 95% Acetonitrile for 10 minutes.

    • Return to 80% Acetonitrile and re-equilibrate. The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Detection and Fraction Collection: Monitor the elution at a wavelength where methyl α-eleostearate absorbs (e.g., 270 nm, due to the conjugated double bond system). Collect fractions corresponding to the main peak of methyl α-eleostearate.

  • Post-Purification: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Verification: Assess the purity of the final product using analytical HPLC or GC.

Troubleshooting Guides

Low-Temperature Crystallization
ProblemPossible Cause(s)Solution(s)
Low Yield of Purified Product Incomplete Precipitation of Saturates: The temperature was not low enough, or the crystallization time was too short.Ensure the target low temperature is reached and maintained for an adequate duration (2-4 hours).
Co-precipitation of α-Eleostearate: The cooling rate was too fast, leading to the trapping of the desired product in the saturated ester crystals.Employ a slower, more controlled cooling rate.
Loss during Filtration: The filtration was too slow, allowing the mixture to warm up and some saturated esters to redissolve.Pre-chill the filtration apparatus and perform the filtration as quickly as possible.
Product is an Oil, Not Crystals ("Oiling Out") Supersaturation is too high: The concentration of the crude extract in the solvent is too high.Dilute the sample further with more solvent.
Presence of Impurities: Certain impurities can inhibit crystallization.Consider a pre-purification step like a simple silica (B1680970) gel plug filtration to remove highly polar impurities.
Purity is Lower than Expected Inefficient Separation: The solubility of other unsaturated esters is similar to methyl α-eleostearate at the crystallization temperature.Try a different solvent or a combination of solvents. For example, a mixture of acetone and heptane.
Inadequate Washing of Precipitate: The liquid phase containing the product was not fully removed from the solid saturated esters.Gently wash the filtered crystals with a small amount of fresh, pre-chilled solvent.
Preparative RP-HPLC
ProblemPossible Cause(s)Solution(s)
Poor Peak Resolution Improper Mobile Phase: The gradient is too steep, or the solvent strength is not optimal.Optimize the gradient to have a shallower slope around the elution time of the target compound.
Column Overload: Too much sample was injected for the column capacity.Reduce the injection volume or the concentration of the sample.
Peak Tailing Secondary Interactions: The analyte is interacting with active sites on the column packing.Add a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phases.
Column Degradation: The column is old or has been contaminated.Flush the column with a strong solvent. If performance does not improve, replace the column.
Peak Fronting Sample Overload: A classic sign of injecting too much mass onto the column.Reduce the sample load.
Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High Backpressure System Blockage: Frit, tubing, or the column inlet is clogged.Filter all samples and mobile phases. Systematically check components for blockage by disconnecting them in reverse order.
No or Low Recovery Sample Precipitation: The sample may have precipitated on the column if the mobile phase at the time of injection is too weak.Ensure the sample is fully soluble in the initial mobile phase conditions.
Detection Issue: The detector wavelength is not set correctly.Verify the UV absorbance spectrum of methyl α-eleostearate and set the detector to the absorbance maximum (around 270 nm).

Visualizations

experimental_workflow cluster_start Crude Extract Preparation cluster_purification Purification Strategies cluster_ltc Low-Temp Crystallization Workflow cluster_hplc RP-HPLC Workflow start Crude Oil Source (e.g., Tung Oil) esterification Transesterification (Methanol/Catalyst) start->esterification crude_methyl_esters Crude Methyl Ester Mixture esterification->crude_methyl_esters low_temp_cryst Low-Temperature Crystallization crude_methyl_esters->low_temp_cryst For Bulk Purification prep_hplc Preparative RP-HPLC crude_methyl_esters->prep_hplc For High Purity dissolve Dissolve in Solvent (e.g., Acetone) low_temp_cryst->dissolve prepare_sample Prepare & Filter Sample prep_hplc->prepare_sample cool Cool to -70°C dissolve->cool filter Vacuum Filter cool->filter evaporate_ltc Evaporate Solvent filter->evaporate_ltc ltc_product Enriched Methyl α-Eleostearate (90-95% Pure) evaporate_ltc->ltc_product ltc_product->prep_hplc Further Purification inject Inject on C18 Column prepare_sample->inject gradient Gradient Elution (Acetonitrile/Water) inject->gradient collect Collect Fractions gradient->collect evaporate_hplc Evaporate Solvent collect->evaporate_hplc hplc_product High-Purity Methyl α-Eleostearate (≥98% Pure) evaporate_hplc->hplc_product

Caption: Overall workflow for the purification of methyl α-eleostearate.

troubleshooting_logic cluster_issue Identify Primary Issue cluster_purity Troubleshooting Low Purity cluster_yield Troubleshooting Low Yield start Purification Outcome Unsatisfactory low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield check_temp Crystallization Temp Too High? low_purity->check_temp If Crystallization check_resolution HPLC Resolution Poor? low_purity->check_resolution If HPLC check_loss Loss During Transfer/Filtration? low_yield->check_loss check_recovery HPLC Recovery Low? low_yield->check_recovery If HPLC check_cooling Cooling Rate Too Fast? check_temp->check_cooling solution Implement Corrective Actions (See Detailed Guides) check_cooling->solution check_resolution->solution check_co_precip Product Co-Precipitating? check_loss->check_co_precip If Crystallization check_co_precip->solution check_recovery->solution

References

Validation & Comparative

Differentiating Methyl alpha-Eleostearate from its Geometric Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with conjugated fatty acids, the accurate identification and differentiation of geometric isomers are paramount. Methyl α-eleostearate, a conjugated linolenic acid methyl ester, shares its molecular formula with several geometric isomers, each possessing distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of methyl α-eleostearate and its key geometric isomers—methyl β-eleostearate, methyl punicate, and methyl catalpate—supported by experimental data and detailed analytical protocols.

Chemical Structures of Key Geometric Isomers

The geometric isomers of methyl eleostearate differ in the cis/trans configuration of their three conjugated double bonds at positions 9, 11, and 13.

  • Methyl α-eleostearate: (9Z, 11E, 13E)-octadeca-9,11,13-trienoate

  • Methyl β-eleostearate: (9E, 11E, 13E)-octadeca-9,11,13-trienoate

  • Methyl punicate: (9Z, 11E, 13Z)-octadeca-9,11,13-trienoate

  • Methyl catalpate: (9E, 11E, 13Z)-octadeca-9,11,13-trienoate[1]

Chromatographic Differentiation

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly with a silver-ion stationary phase, are powerful techniques for separating these isomers. The separation is based on differences in polarity and molecular shape arising from the cis/trans configurations.

Gas Chromatography (GC-FID)

Gas chromatography separates fatty acid methyl esters (FAMEs) based on their boiling points and polarity. While GC can separate many FAMEs, the resolution of geometric isomers of conjugated linolenic acids can be challenging and often requires highly polar capillary columns and optimized temperature programs. The elution order is influenced by the overall linearity of the molecule, with trans isomers generally eluting earlier than their cis counterparts.

Table 1: Gas Chromatography Data for Methyl Eleostearate Isomers

IsomerTypical Elution OrderRelative Retention Time (Example)
Methyl β-eleostearate (all-trans)1Not consistently reported alongside other isomers
Methyl catalpate (trans, trans, cis)2Not consistently reported alongside other isomers
Methyl α-eleostearate (cis, trans, trans) 3 Reference
Methyl punicate (cis, trans, cis)4Not consistently reported alongside other isomers

Note: The exact retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The elution order presented is a generalization based on typical separations of conjugated fatty acid isomers.

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Silver-ion HPLC is a highly effective technique for separating unsaturated fatty acid isomers. The separation mechanism is based on the formation of reversible charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acid methyl esters. The strength of this interaction is influenced by the number, position, and configuration of the double bonds. Generally, cis double bonds interact more strongly with the silver ions than trans double bonds, leading to longer retention times.

Table 2: Silver-Ion HPLC Data for Methyl Eleostearate Isomers

IsomerTypical Elution Order
Methyl β-eleostearate (all-trans)1 (weakest interaction)
Methyl catalpate (trans, trans, cis)2
Methyl α-eleostearate (cis, trans, trans) 3
Methyl punicate (cis, trans, cis)4 (strongest interaction)

Note: The elution order in Ag+-HPLC is a reliable parameter for isomer identification.

Spectroscopic Differentiation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed structural information that can be used to unequivocally identify each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact geometric configuration of the double bonds. The chemical shifts and coupling constants of the olefinic protons and carbons are highly sensitive to the cis/trans geometry.

Table 3: ¹H NMR Chemical Shift Ranges (in CDCl₃) for Olefinic Protons of Methyl Eleostearate Isomers

IsomerApproximate Chemical Shift Range (ppm)
Methyl α-eleostearate 5.3 - 6.4
Methyl β-eleostearate5.5 - 6.2
Methyl punicate5.4 - 6.6
Methyl catalpateNot widely reported

Table 4: ¹³C NMR Chemical Shift Ranges (in CDCl₃) for Olefinic Carbons of Methyl Eleostearate Isomers

IsomerApproximate Chemical Shift Range (ppm)
Methyl α-eleostearate 125 - 135
Methyl β-eleostearate128 - 133
Methyl punicate124 - 136
Methyl catalpateNot widely reported

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The overlapping nature of the signals often requires 2D NMR techniques for unambiguous assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated triene system in eleostearic acid isomers gives rise to characteristic strong absorption in the UV region. The wavelength of maximum absorption (λmax) and the shape of the absorption spectrum are influenced by the geometric configuration of the double bonds. All-trans isomers, being more planar, tend to have slightly higher λmax values and more defined fine structure in their spectra compared to isomers containing cis bonds.

Table 5: UV-Vis Absorption Maxima (in Ethanol or Hexane) for Methyl Eleostearate Isomers

IsomerApproximate λmax (nm)
Methyl α-eleostearate 261, 270, 281
Methyl β-eleostearate268, 278, 289
Methyl punicate~274
Methyl catalpateNot widely reported

Experimental Protocols

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC and many HPLC analyses, it is necessary to convert the fatty acids into their more volatile and less polar methyl esters.

Protocol: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol

  • Sample Preparation: Accurately weigh 10-25 mg of the lipid sample into a screw-capped test tube.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Reaction: Tightly cap the tube and heat at 100°C for 30-60 minutes in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.

FAME_Derivatization cluster_0 Sample Preparation cluster_1 Methylation cluster_2 Extraction A Lipid Sample (10-25 mg) B Add 2 mL BF3/Methanol A->B C Heat at 100°C for 30-60 min B->C D Add Hexane and Water C->D E Vortex and Centrifuge D->E F Collect Hexane Layer (FAMEs) E->F

Figure 1: Workflow for FAME Derivatization.
Gas Chromatography (GC-FID) Analysis

Protocol: GC-FID of FAMEs on a Highly Polar Column

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: A highly polar capillary column, such as a BPX70 or a similar cyanopropyl-based phase (e.g., 100 m x 0.25 mm i.d., 0.2 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 100:1.

  • Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Detector: FID at 260°C.

  • Injection Volume: 1 µL.

GC_FID_Workflow cluster_0 Sample Injection cluster_1 Separation cluster_2 Detection & Analysis A FAME Sample (in Hexane) B GC Inlet (250°C) A->B C Highly Polar Capillary Column (Temperature Programmed) B->C D FID Detector (260°C) C->D E Chromatogram Generation D->E F Peak Integration & Identification E->F Punicic_Acid_Pathway Punicic_Acid Punicic Acid PPAR PPAR Agonism Punicic_Acid->PPAR NFkB_Inhibition Inhibition of NF-κB PPAR->NFkB_Inhibition Inflammatory_Cytokines Decreased Pro-inflammatory Cytokine Production NFkB_Inhibition->Inflammatory_Cytokines

References

A Comparative Analysis of Methyl alpha-Eleostearate and Conjugated Linoleic Acid (CLA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Methyl alpha-eleostearate (a methyl ester of α-Eleostearic acid, an isomer of conjugated linolenic acid) and Conjugated Linoleic Acid (CLA). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these bioactive lipids. This document synthesizes experimental data on their anti-cancer, anti-inflammatory, and metabolic effects, providing a basis for further investigation and development.

Chemical Structures and Properties

This compound and CLA are both isomers of polyunsaturated fatty acids. This compound is a conjugated linolenic acid (CLnA) methyl ester with three conjugated double bonds, while CLA is a conjugated linoleic acid with two conjugated double bonds. The difference in the number of conjugated double bonds contributes to their distinct chemical properties and biological activities.

Table 1: Chemical Properties of this compound and Conjugated Linoleic Acid

PropertyThis compoundConjugated Linoleic Acid (CLA)
IUPAC Name Methyl (9Z,11E,13E)-octadeca-9,11,13-trienoateIsomers of octadecadienoic acid (e.g., cis-9, trans-11 and trans-10, cis-12)
Molecular Formula C19H32O2C18H32O2
Molecular Weight 292.46 g/mol 280.45 g/mol
Structure Contains a conjugated triene systemContains a conjugated diene system
Natural Sources Bitter melon seed oil, tung oil, pomegranate seed oilRuminant meat and dairy products

Comparative Biological Activities

Both this compound and CLA exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and effects on lipid metabolism. However, studies suggest that α-eleostearic acid often demonstrates more potent effects, which may be attributed to its third double bond and its metabolism to CLA in vivo.[1][2]

Anti-Cancer Effects

Both compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. Comparative studies indicate that α-eleostearic acid is often a more potent anti-cancer agent than CLA.[3]

Table 2: Comparative Effects on Cancer Cell Viability (IC50 Values)

Cell LineCompoundIC50 (µM)Reference
PC-3 (Prostate Cancer) CLA (mixture)~100[1]
trans-10, cis-12 CLA~75[1]
cis-9, trans-11 CLA>150[1]
SKBR3 (Breast Cancer) α-Eleostearic Acid~20[4]
T47D (Breast Cancer) α-Eleostearic Acid~40[4]
HL60 (Leukemia) α-Eleostearic Acid5[5]

Table 3: Comparative Effects on Apoptosis in Cancer Cells

Cell LineCompound & ConcentrationApoptosis (%)Reference
MDA-MB-231 (Breast Cancer) α-Eleostearic Acid (40 µM)70-90%[6]
CLA (40 µM)5-10%[6]
HL60 (Leukemia) α-Eleostearic Acid (5 µM)Significant induction[5]
3T3-L1 Adipocytes trans-10, cis-12 CLA (1-10 µM)Higher than c9,t11 CLA[2]
cis-9, trans-11 CLA (1-10 µM)Lower than t10,c12 CLA[2]
Anti-Inflammatory Effects

Both this compound and CLA have demonstrated anti-inflammatory properties, primarily through the modulation of the NF-κB and PPAR signaling pathways.[2][7] α-Eleostearic acid, through its conversion to CLA and its own intrinsic activities, can act as a ligand for PPARs, leading to the inhibition of NF-κB activation.[2]

Effects on Adipocyte Differentiation and Lipid Metabolism

CLA, particularly the trans-10, cis-12 isomer, is well-known for its effects on reducing adiposity.[8] It can inhibit preadipocyte proliferation and differentiation and reduce lipid accumulation.[2] While there is less comparative data available for this compound in this area, its role as a PPAR activator suggests it may also influence adipogenesis and lipid metabolism.[9]

Signaling Pathways

The biological effects of this compound and CLA are mediated through complex signaling networks. Below are diagrams illustrating some of the key pathways involved.

apoptosis_pathway cluster_alpha_ESA This compound cluster_CLA Conjugated Linoleic Acid aESA This compound HER2_HER3 HER2/HER3 aESA->HER2_HER3 inhibits PTEN PTEN (phosphorylated) aESA->PTEN increases phosphorylation HER2_HER3->PTEN inhibits phosphorylation Akt Akt (dephosphorylated) PTEN->Akt dephosphorylates GSK3b GSK-3β (dephosphorylated) Akt->GSK3b inhibits dephosphorylation BAD BAD (dephosphorylated) Akt->BAD inhibits dephosphorylation Bcl2 Bcl-2 Akt->Bcl2 promotes Apoptosis_aESA Apoptosis GSK3b->Apoptosis_aESA promotes BAD->Apoptosis_aESA promotes Bcl2->Apoptosis_aESA inhibits CLA Conjugated Linoleic Acid ER_Stress ER Stress CLA->ER_Stress Mitochondria Mitochondrial Pathway CLA->Mitochondria Caspase9 Caspase-9 ER_Stress->Caspase9 activates Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis_CLA Apoptosis Caspase3->Apoptosis_CLA executes

Caption: Apoptosis signaling pathways for this compound and CLA.

anti_inflammatory_pathway cluster_alpha_ESA This compound cluster_CLA Conjugated Linoleic Acid aESA This compound Metabolism Metabolized to CLA aESA->Metabolism PPARb PPAR-β aESA->PPARb activates (as natural ligand) Metabolism->PPARb activates IkB IκB Degradation PPARb->IkB inhibits NFkB_aESA NF-κB Activation IkB->NFkB_aESA leads to Inflammation_aESA Inflammation NFkB_aESA->Inflammation_aESA promotes CLA Conjugated Linoleic Acid PPARa PPAR-α CLA->PPARa activates PPARg PPAR-γ CLA->PPARg activates/antagonizes NFkB_CLA NF-κB Activation PPARa->NFkB_CLA inhibits PPARg->NFkB_CLA inhibits Inflammation_CLA Inflammation NFkB_CLA->Inflammation_CLA promotes

Caption: Anti-inflammatory signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and CLA on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DLD-1, PC-3, SKBR3, T47D, HL60)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and CLA isomers (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of this compound or CLA (e.g., 1 to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and CLA.

Materials:

  • Cancer cell lines

  • Treatment compounds (this compound and CLA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells and treat with the desired concentrations of this compound or CLA for a specified time (e.g., 24-72 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Lipid Peroxidation Assay (TBARS Assay)

Objective: To measure the extent of lipid peroxidation induced by this compound and CLA.

Materials:

  • Cell lysates or tissue homogenates treated with the compounds

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Protocol:

  • Homogenize the treated cells or tissues in a suitable buffer.

  • Add TCA to the homogenate to precipitate proteins and centrifuge to collect the supernatant.

  • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Cool the samples on ice and measure the absorbance of the pink-colored product at 532 nm.[11]

  • Calculate the concentration of MDA equivalents using a standard curve prepared with MDA.[11] The results are expressed as nmol of MDA per mg of protein.

Adipocyte Differentiation Assay (Oil Red O Staining)

Objective: To assess the effect of this compound and CLA on adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • This compound and CLA

  • Oil Red O staining solution

  • Isopropanol (B130326)

  • Microscope

Protocol:

  • Culture 3T3-L1 preadipocytes to confluence.

  • Induce differentiation by treating the cells with differentiation medium in the presence of various concentrations of this compound or CLA.

  • After 2-3 days, replace the medium with insulin-containing medium and continue the culture for several more days, replenishing the medium every 2 days.

  • After 8-10 days, wash the cells with PBS and fix with 10% formalin.

  • Stain the lipid droplets with Oil Red O solution for 30-60 minutes.[12]

  • Wash the cells and visualize the stained lipid droplets under a microscope.

  • For quantification, elute the stain with isopropanol and measure the absorbance at 490-520 nm.[12]

Conclusion

Both this compound and Conjugated Linoleic Acid are promising bioactive lipids with significant therapeutic potential. The available evidence suggests that this compound may exhibit more potent anti-cancer effects compared to CLA, likely due to its unique chemical structure and metabolic conversion to CLA. The isomer-specific activities of CLA highlight the importance of using purified isomers in research and development. Further comparative studies are warranted to fully elucidate the mechanisms of action and to determine the optimal applications for each compound in the prevention and treatment of various diseases.

Experimental Workflow Diagram

experimental_workflow start Start: Cell Culture treatment Treatment with This compound or CLA start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis lipid_peroxidation Lipid Peroxidation Assay (TBARS) treatment->lipid_peroxidation differentiation Adipocyte Differentiation (Oil Red O) treatment->differentiation analysis Data Analysis and Comparison viability->analysis apoptosis->analysis lipid_peroxidation->analysis differentiation->analysis

Caption: General experimental workflow for comparative analysis.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl α-Eleostearate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Methyl α-eleostearate, a conjugated linolenic acid methyl ester with significant biological activities, is crucial. The validation of the analytical method used is a prerequisite for obtaining reliable and reproducible data. This guide provides a comparative overview of the validation of two common chromatographic methods for the quantification of Methyl α-eleostearate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Workflow for Analytical Method Validation

The validation of an analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose. This process involves evaluating several performance characteristics to demonstrate that the method is reliable, reproducible, and accurate for the quantification of Methyl α-eleostearate.

Analytical Method Validation Workflow cluster_Plan Planning & Preparation cluster_Execution Method Performance Evaluation cluster_Documentation Documentation & Reporting Define_Scope Define Scope & Acceptance Criteria Prepare_Standards Prepare Standards & Reagents Define_Scope->Prepare_Standards Specificity Specificity Prepare_Standards->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: General workflow for the validation of an analytical method.

Comparison of Analytical Method Performance

The choice between GC-FID and HPLC-UV for the quantification of Methyl α-eleostearate depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the typical validation parameters for each method, based on data from studies on fatty acid methyl esters (FAMEs) and conjugated linolenic acid (CLnA) methyl esters, which serve as a proxy for Methyl α-eleostearate.

Table 1: Performance Characteristics of GC-FID for FAME Quantification

Validation ParameterTypical Acceptance CriteriaExemplary Performance Data for FAMEs
Linearity (r²) ≥ 0.99> 0.999[1]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.21 - 0.54 µg/mL[1]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.63 - 1.63 µg/mL[1]
Precision (Repeatability, %RSD) ≤ 5%< 5%
Accuracy (% Recovery) 95 - 105%99.8 - 101.3%

Table 2: Performance Characteristics of HPLC-UV for FAME Quantification

Validation ParameterTypical Acceptance CriteriaExemplary Performance Data for FAMEs
Linearity (r²) ≥ 0.99> 0.99[2][3][4]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Data not consistently reported for CLnA methyl esters
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Data not consistently reported for CLnA methyl esters
Precision (Repeatability, %RSD) ≤ 5%< 3%[2][3][4]
Accuracy (% Recovery) 95 - 105%Data not consistently reported for CLnA methyl esters

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the validation process. Below are generalized protocols for the key experiments involved in validating an analytical method for Methyl α-eleostearate quantification.

Sample Preparation: Esterification of α-Eleostearic Acid

To prepare Methyl α-eleostearate from samples containing α-eleostearic acid (e.g., tung oil), an esterification reaction is required.

Protocol:

  • Saponification: Weigh approximately 100 mg of the oil sample into a flask. Add 2 mL of 0.5 M methanolic NaOH.

  • Heat the mixture in a water bath at 80°C for 10 minutes.

  • Methylation: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol (B129727) and continue heating for another 5 minutes.

  • Extraction: Add 2 mL of n-hexane and 2 mL of saturated NaCl solution. Shake vigorously for 1 minute.

  • Allow the layers to separate. Collect the upper hexane (B92381) layer containing the Fatty Acid Methyl Esters (FAMEs).

  • Wash the hexane layer with 2 mL of deionized water.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The resulting solution is ready for GC-FID or HPLC-UV analysis.

GC-FID Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: Fused silica (B1680970) capillary column coated with a polar stationary phase (e.g., Supelco OMEGWAX).

  • Injector: Split/splitless inlet, operated in split mode.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 200°C at 10°C/min, hold for 2 min.

    • Ramp to 240°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID) at 250°C.

HPLC-UV Analysis

Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 270 nm (the approximate λmax for the conjugated triene system of α-eleostearic acid).

Validation Experiments

Linearity:

  • Prepare a stock solution of purified Methyl α-eleostearate standard in hexane (for GC) or acetonitrile (for HPLC).

  • Prepare a series of at least five calibration standards by serial dilution of the stock solution.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Estimate the LOD and LOQ from the calibration curve using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Precision (Repeatability):

  • Prepare a standard solution of Methyl α-eleostearate at a concentration near the center of the calibration range.

  • Inject the standard solution six times consecutively.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas.

Accuracy (% Recovery):

  • Prepare a sample matrix (e.g., a blank oil sample known not to contain α-eleostearic acid).

  • Spike the blank matrix with a known amount of Methyl α-eleostearate standard at three different concentration levels (low, medium, and high).

  • Prepare and analyze these spiked samples in triplicate.

  • Calculate the percentage recovery at each level using the formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Signaling Pathways and Logical Relationships

The analytical process for quantifying Methyl α-eleostearate involves a series of logical steps, from sample acquisition to final data analysis. The following diagram illustrates this logical relationship.

Quantification_Logic Sample Sample containing α-Eleostearic Acid Esterification Esterification (Methylation) Sample->Esterification Chemical Reaction Methyl_Ester Methyl α-Eleostearate Esterification->Methyl_Ester Chromatography Chromatographic Separation (GC or HPLC) Methyl_Ester->Chromatography Injection Detection Detection (FID or UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Concentration of Methyl α-Eleostearate Quantification->Result

References

A Comparative Analysis of the Biological Activities of Methyl alpha-Eleostearate and alpha-Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of methyl alpha-eleostearate and alpha-linolenic acid, focusing on their anti-cancer and anti-inflammatory properties. The information presented is supported by experimental data to aid in research and development endeavors.

Executive Summary

This compound, a conjugated fatty acid, and alpha-linolenic acid, an omega-3 fatty acid, both exhibit promising biological activities, particularly in the realms of oncology and inflammation. While both compounds can induce cancer cell death, their mechanisms of action and efficacy can vary. This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the primary signaling pathways involved.

Quantitative Data Summary

The following tables provide a summary of the cytotoxic effects of alpha-eleostearic acid (the active form of this compound) and alpha-linolenic acid on various cancer cell lines.

Table 1: Cytotoxicity of alpha-Eleostearic Acid (α-ESA) in Cancer Cells

Cell LineCancer TypeMetricValueReference
DLD-1Colon CancerEC5020 µM[1]
Caco-2Colon CancerApoptosis InductionUpregulation of GADD45, p53, PPARγ[1]
MDA-MB-231Breast Cancer (ER-)Apoptosis70-90% at 40 µM
MDA-ERalpha7Breast Cancer (ER+)Apoptosis70-90% at 40 µM

Table 2: Cytotoxicity of alpha-Linolenic Acid (ALA) in Cancer Cells

Cell LineCancer TypeMetricValueReference
MG63OsteosarcomaIC5051.69 ± 0.14 µM[2]
143BOsteosarcomaIC5056.93 ± 0.23 µM[2]
U2OSOsteosarcomaIC5049.8 ± 0.50 µM[2]
HT-29Colorectal CancerIC50230 µM (72h)[3]
MCF-7Breast CancerEC5050 µM (3 days)[4]

Table 3: Comparative Antioxidant Activity

CompoundMetricObservationExperimental ModelReference
alpha-Linolenic AcidAntioxidant EfficacyMore efficient antioxidantMethyl mercury-induced oxidative stress in rats[5]
alpha-Eleostearic AcidAntioxidant EfficacyLess efficient than ALAMethyl mercury-induced oxidative stress in rats[5]

Key Biological Activities and Mechanisms of Action

This compound

This compound, and its active form alpha-eleostearic acid, have demonstrated potent anti-cancer properties. A primary mechanism is the induction of apoptosis in cancer cells through significant lipid peroxidation[1]. This process is linked to the upregulation of key tumor suppressor proteins and transcription factors.

p53_pathway cluster_0 This compound Action cluster_1 Apoptosis Induction This compound This compound Lipid Peroxidation Lipid Peroxidation This compound->Lipid Peroxidation p53 p53 GADD45 GADD45 PPARg PPARγ Apoptosis Apoptosis

alpha-Linolenic Acid

Alpha-linolenic acid exhibits both anti-inflammatory and anti-cancer effects through distinct signaling pathways. Its anti-inflammatory action is largely attributed to the downregulation of pro-inflammatory pathways.

anti_inflammatory_pathway cluster_0 Signaling Cascades cluster_1 Inflammatory Mediators alpha-Linolenic Acid alpha-Linolenic Acid MAPK MAPK Pathway alpha-Linolenic Acid->MAPK NFkB NF-κB Pathway alpha-Linolenic Acid->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 TNFa TNF-α MAPK->TNFa NFkB->iNOS NFkB->COX2 NFkB->TNFa

In cancer cells, alpha-linolenic acid can inhibit proliferation and induce apoptosis. This is achieved, in part, by inhibiting fatty acid synthase (FASN), a key enzyme in fatty acid synthesis that is often overexpressed in cancer cells[2][6]. It also modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis[2].

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or alpha-linolenic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

  • Cell Treatment: Treat cells with the desired concentrations of the fatty acids for the intended time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

experimental_workflow cluster_0 Cell Culture & Treatment cluster_1 Biological Assays cluster_2 Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition Apoptosis Assay->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Conclusion

Both this compound and alpha-linolenic acid present compelling cases for further investigation as potential therapeutic agents. This compound appears to be a potent inducer of apoptosis, particularly through oxidative stress-related mechanisms. Alpha-linolenic acid demonstrates a dual role in combating inflammation and cancer through multiple signaling pathways. The choice between these two fatty acids for a specific application will depend on the desired biological outcome and the specific cellular context. Further head-to-head comparative studies in various cancer models are warranted to fully elucidate their relative potencies and therapeutic potential.

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS for Fatty Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification and profiling of fatty acids are critical in diverse research fields, from nutritional science and biomarker discovery to drug development and metabolic studies. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS has traditionally been the gold standard for fatty acid analysis, HPLC has emerged as a powerful and often complementary technique.

This guide provides an objective comparison of HPLC and GC-MS for fatty acid profiling, supported by experimental data and detailed methodologies. It aims to equip researchers with the necessary information to select the most appropriate technique for their specific analytical needs and to design robust cross-validation studies to ensure data integrity.

Performance Comparison: A Quantitative Overview

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (RSD%) ≤ 5.88%[1][2]≤ 5.88% (often slightly better than GC)[1][2]Both methods demonstrate good precision for fatty acid analysis.
Recovery (%) ≥ 82.31%[1][2]≥ 82.31%[1][2]Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99[1]> 0.99[1][3]Both techniques exhibit excellent linearity over a defined concentration range.[1][3]
Sensitivity (LOD/LOQ) Generally higher, especially for volatile compounds. Can detect compounds at parts-per-billion or even parts-per-trillion levels.[4]High sensitivity is achievable, especially with fluorescence or MS detectors.[5]GC-MS often provides superior sensitivity for a broad range of fatty acids. HPLC sensitivity is highly dependent on the detector used and the derivatization agent.
Isomer Separation Can be challenging for cis/trans and positional isomers.[1]Superior for the separation of cis/trans and positional isomers, particularly with specialized columns (e.g., silver-ion HPLC).[1][5][6]This is a significant advantage of HPLC for detailed fatty acid profiling and analysis of geometric isomers.[6]
Derivatization Typically required (e.g., FAMEs) to increase volatility.[6][7][8]Can be performed to enhance detection (e.g., UV/fluorescence tags), but not always necessary.[6]The need for derivatization in GC adds an extra step to sample preparation.
Thermal Stability Limited to thermally stable compounds that can be vaporized without decomposition.[4]Suitable for heat-sensitive and non-volatile compounds as it operates at ambient temperatures.[4][5]HPLC is advantageous for analyzing labile fatty acids that may degrade at high temperatures in a GC inlet.[5]
Compound Volatility Requires volatile compounds.[4]Handles non-volatile compounds with ease.[4]HPLC offers greater versatility for a wider range of fatty acid types.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable fatty acid analysis. Below are representative protocols for both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis

This protocol describes the common steps for the analysis of total fatty acids in biological samples.

  • Lipid Extraction:

    • Homogenize the sample (e.g., tissue, cells, plasma) in a chloroform:methanol mixture (2:1, v/v).[9]

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Methylation (FAMEs Preparation):

    • To the dried lipid extract, add methanolic NaOH and heat to release free fatty acids from their esterified forms.[10]

    • Acidify the solution and then add a methylating agent, such as boron trifluoride-methanol complex or methanolic HCl, and heat to form fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with a non-polar solvent like hexane (B92381).

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: Use a capillary column suitable for FAMEs analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate.[9][11]

    • Oven Temperature Program: A typical program starts at a low temperature, ramps up to an intermediate temperature, and then ramps up to a final high temperature to elute all FAMEs. For example, an initial hold at 50°C, ramp to 220°C, and a final hold.[9]

    • Injector: Split/splitless injector at a high temperature (e.g., 250°C).

    • MS Detector: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis.[11] Ionization is typically by electron impact (EI).

  • Data Analysis:

    • Identify FAMEs by comparing their mass spectra and retention times to those of known standards.

    • Quantify individual fatty acids by integrating the peak areas and comparing them to a calibration curve generated from standards.

High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Analysis

This protocol outlines a general procedure for the analysis of fatty acids using reversed-phase HPLC with UV detection.

  • Lipid Extraction:

    • Follow the same lipid extraction procedure as described for GC-MS.

  • Derivatization (for UV/Fluorescence Detection):

    • To enhance detection, derivatize the carboxyl group of the fatty acids with a UV-absorbing or fluorescent tag. A common derivatizing agent is p-bromophenacyl bromide.

    • To the dried fatty acid extract, add the derivatizing agent and a catalyst (e.g., a crown ether) in an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture to facilitate the reaction.

    • Dry the derivatized sample under nitrogen and reconstitute it in the mobile phase.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used for separating fatty acids based on their hydrophobicity.[5]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. The gradient is adjusted to achieve optimal separation of the fatty acids of interest.[5]

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) to ensure reproducible retention times.[1]

    • Detector: A UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for phenacyl esters).[5] An Evaporative Light Scattering Detector (ELSD) can also be used for non-derivatized fatty acids.[12]

    • Injection Volume: Typically 10-20 µL.[1]

  • Data Analysis:

    • Identify fatty acids by comparing their retention times with those of derivatized fatty acid standards.[1]

    • Quantify individual fatty acids by creating a calibration curve with known concentrations of standards.[1]

Cross-Validation Workflow

Cross-validation of HPLC and GC-MS results is essential for ensuring the accuracy and reliability of fatty acid profiling data. The following workflow outlines the key steps in this process.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 HPLC Analysis cluster_3 Cross-Validation Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization_GC Derivatization (FAMEs) LipidExtraction->Derivatization_GC Derivatization_HPLC Derivatization (Optional) LipidExtraction->Derivatization_HPLC GCMS_Analysis GC-MS Analysis Derivatization_GC->GCMS_Analysis DataAnalysis_GC Data Analysis (GC-MS) GCMS_Analysis->DataAnalysis_GC Comparison Comparison of Results DataAnalysis_GC->Comparison HPLC_Analysis HPLC Analysis Derivatization_HPLC->HPLC_Analysis DataAnalysis_HPLC Data Analysis (HPLC) HPLC_Analysis->DataAnalysis_HPLC DataAnalysis_HPLC->Comparison Validation Statistical Validation Comparison->Validation

Caption: Workflow for the cross-validation of HPLC and GC-MS for fatty acid profiling.

Logical Comparison of HPLC and GC-MS

The choice between HPLC and GC-MS is not always straightforward and often depends on the specific research question. The following diagram illustrates the logical considerations for selecting the appropriate technique.

cluster_0 Primary Considerations cluster_1 Technique Selection Start Start: Fatty Acid Analysis Required IsomerSeparation Isomer Separation Critical? (cis/trans, positional) Start->IsomerSeparation ThermalStability Thermally Labile or Non-Volatile Analytes? Start->ThermalStability HighThroughput High-Throughput Screening Needed? Start->HighThroughput UseHPLC Consider HPLC IsomerSeparation->UseHPLC Yes UseGCMS Consider GC-MS IsomerSeparation->UseGCMS No ThermalStability->UseHPLC Yes ThermalStability->UseGCMS No HighThroughput->UseHPLC No HighThroughput->UseGCMS Yes UseBoth Consider Both (Complementary) UseHPLC->UseBoth UseGCMS->UseBoth

Caption: Logical decision tree for selecting between HPLC and GC-MS for fatty acid analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable methods for the analysis of fatty acids. Rather than viewing them as competitors, they are often best utilized as complementary techniques.[4] GC-MS offers excellent sensitivity and is well-suited for comprehensive profiling of a wide range of fatty acids, particularly in a high-throughput setting. HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers and polyunsaturated fatty acids (PUFAs), due to its ambient temperature operation.[1][5]

For a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings in critical applications within research and drug development.

References

A Comparative Analysis of the Cytotoxic Effects of α-Eleostearic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of α-eleostearic acid (α-ESA) and its methyl ester derivative, methyl eleostearate. While extensive research has elucidated the anticancer activities of α-ESA, directly comparative cytotoxic data for its methyl ester is notably limited in publicly available literature. This document summarizes the existing experimental data for α-ESA, outlines the methodologies used for its evaluation, and discusses the known signaling pathways involved in its cytotoxic effects. The absence of robust data for methyl eleostearate necessitates a cautious approach to direct comparison, and this guide will highlight this critical knowledge gap.

Quantitative Cytotoxicity Data

The cytotoxic effects of α-eleostearic acid have been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The following table summarizes the available quantitative data for α-ESA. It is important to note that no directly comparable IC50 values for methyl eleostearate were found in the reviewed literature.

CompoundCell LineAssayIC50 / Effective ConcentrationReference
α-Eleostearic AcidSKBR3 (Breast Cancer)MTT AssayMore sensitive than T47D cells[1]
α-Eleostearic AcidT47D (Breast Cancer)MTT AssayLess sensitive than SKBR3 cells[1]
α-Eleostearic AcidMDA-MB-231 (Breast Cancer)Proliferation AssaySignificant inhibition at 20, 40, and 80 µmol/L
α-Eleostearic AcidMDA-ERα7 (Breast Cancer)Proliferation AssaySignificant inhibition at 20, 40, and 80 µmol/L
α-Eleostearic AcidMCF-7 (Breast Cancer)Not SpecifiedNot Specified[2]
α-Eleostearic AcidDLD-1 (Colon Cancer)Apoptosis AssayEC50 of 20 µM (for apoptosis induction)[3][4]
α-Eleostearic AcidVariousDNA Polymerase & Topoisomerase InhibitionIC50s ranging from ~5-20 µM[3][4]

Note: The EC50 value for DLD-1 cells refers to the effective concentration for inducing apoptosis, not necessarily cell viability. The IC50 values for DNA polymerase and topoisomerase inhibition indicate a direct molecular interaction.

Experimental Protocols

The evaluation of the cytotoxic effects of α-eleostearic acid has employed several standard in vitro assays. The methodologies for two key assays, the MTT assay for cell viability and the Annexin V assay for apoptosis, are detailed below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., α-eleostearic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Binding Buffer Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like α-eleostearic acid.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Breast Cancer Cell Lines) treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (α-Eleostearic Acid / Methyl Eleostearate) compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay annexin_assay Annexin V Assay (Apoptosis Detection) treatment->annexin_assay data_acq Data Acquisition (Spectrophotometry / Flow Cytometry) mtt_assay->data_acq annexin_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc apoptosis_quant Apoptosis Quantification data_acq->apoptosis_quant

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of chemical compounds.

Signaling Pathways of α-Eleostearic Acid-Induced Apoptosis

α-Eleostearic acid has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The diagram below illustrates the interconnected pathways involved in α-ESA-induced apoptosis in breast cancer cells.[1][2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_HER3 HER2/HER3 Akt Akt HER2_HER3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits BAD BAD Akt->BAD Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes Bcl2 Bcl-2 BAD->Bcl2 Inhibits Bcl2->Apoptosis Inhibits p53 p53 p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates CellCycleArrest Cell Cycle Arrest (G0/G1 and G2/M) p21->CellCycleArrest Induces Bax->Apoptosis Promotes PPARg PPARγ PPARg->CellCycleArrest Induces aESA α-Eleostearic Acid aESA->HER2_HER3 Inhibits aESA->Akt Inhibits aESA->Bcl2 Downregulates aESA->p53 Upregulates aESA->PPARg Activates

Caption: Signaling pathways modulated by α-eleostearic acid leading to apoptosis and cell cycle arrest.

Discussion and Conclusion

The available scientific literature strongly supports the cytotoxic and pro-apoptotic effects of α-eleostearic acid on various cancer cell lines, particularly breast cancer.[1][6][5] The mechanisms of action involve the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the HER2/HER3 and Akt pathways.[1] Furthermore, α-ESA has been shown to induce cell cycle arrest at the G0/G1 and G2/M phases.[1][5]

In stark contrast, there is a significant lack of published research on the cytotoxic properties of methyl eleostearate. While esterification of fatty acids can alter their physicochemical properties, such as solubility and cell membrane permeability, which in turn could influence their biological activity, no specific studies were identified that directly compare the cytotoxicity of α-ESA and its methyl ester. The product information for methyl α-eleostearate notes that it is a more neutral and lipid-soluble form of the free acid, but provides cytotoxicity data for α-ESA itself.[3][4]

Therefore, while α-eleostearic acid shows considerable promise as a cytotoxic agent against cancer cells, the cytotoxic potential of its methyl ester remains largely uninvestigated. Future research should focus on conducting direct comparative studies to evaluate the cytotoxic efficacy of methyl eleostearate relative to its parent compound, α-eleostearic acid. Such studies would be invaluable for understanding the structure-activity relationship and for the potential development of these compounds as anticancer agents.

References

A Comparative Analysis of the Anticarcinogenic Properties of Tung Oil and Bitter Gourd Seed Oil

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence reveals the potent anticancer activities of both tung oil and bitter gourd seed oil, primarily attributed to their high concentration of α-eleostearic acid. While direct comparative studies are limited, existing in vitro and in vivo data provide a strong basis for evaluating their respective anticarcinogenic potential.

Both tung oil, derived from the seeds of the Vernicia fordii tree, and bitter gourd (Momordica charantia) seed oil are rich sources of α-eleostearic acid (α-ESA), a conjugated linolenic acid isomer renowned for its cytotoxic effects on cancer cells.[1][2] This shared bioactive component forms the foundation of their anticancer properties, which are exerted through the modulation of critical signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of tumor growth. Tung oil generally boasts a higher concentration of α-ESA, typically ranging from 70% to 83%, whereas bitter gourd seed oil contains approximately 56% to 70% of this key fatty acid.[1][2][3]

Quantitative Analysis of Anticarcinogenic Efficacy

The anticarcinogenic effects of both oils and their primary active compound, α-ESA, have been quantified in various preclinical studies. The following tables summarize the key findings from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity and Apoptosis Induction

Oil/CompoundCancer Cell LineAssayConcentrationResultsReference
Bitter Gourd Seed Oil ExtractMCF-7 (Breast)MTT Assay16.21 ± 0.13 µg/mLIC50 at 72h[4]
Bitter Gourd Seed Oil ExtractMDA-MB-231 (Breast)MTT Assay30.0 ± 4.30 µg/mLIC50 at 72h[4]
Bitter Gourd ExtractMCF-7 (Breast)Apoptosis Assay2% (v/v)Increased PARP cleavage and caspase activation[5]
Bitter Gourd ExtractMDA-MB-231 (Breast)Apoptosis Assay2% (v/v)Increased PARP cleavage and caspase activation[5]
Bitter Gourd Seed OilCaco-2 (Colon)Cytotoxicity Assay25.31 µMIC50 at 24h[6]
Bitter Gourd Seed OilHepG2 (Liver)Cytotoxicity Assay80.28 µMIC50 at 24h[6]

Table 2: In Vivo Tumor Growth Inhibition

| Oil | Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Reference | |---|---|---|---|---|---| | Tung Oil | NSG mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | Oral gavage | 24 days | Significant reduction in median tumor volume and final tumor mass |[7] | | Bitter Gourd Seed Oil | F344 rats with azoxymethane-induced colon cancer | Colon Adenocarcinoma | 0.01% and 0.1% of diet | 32 weeks | Significant reduction in the incidence (47% and 40% inhibition, respectively) and multiplicity (64% and 58% inhibition, respectively) of colonic adenocarcinoma |[8][9] | | Bitter Gourd Seed Oil | Wistar rats with experimentally induced hepatocellular carcinoma | Hepatocellular Carcinoma | Supplementation | 168 days | Statistically significant reduction in the average number, diameter, and area of hepatic dysplastic nodules |[10] |

Mechanisms of Anticarcinogenic Action

The primary mechanism underlying the anticancer effects of both tung oil and bitter gourd seed oil is the action of α-eleostearic acid on various signaling pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

Alpha-eleostearic acid is a potent inducer of apoptosis in cancer cells. One of the key pathways implicated is the modulation of the Bcl-2 family of proteins. α-ESA has been shown to down-regulate the anti-apoptotic protein Bcl-2, while up-regulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[10]

Cell Cycle Arrest

Treatment with bitter gourd extract, rich in α-ESA, has been demonstrated to cause cell cycle arrest, particularly in the G2/M phase, in breast cancer cells.[5] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, α-ESA has been shown to up-regulate the expression of p53 and p21, which are critical tumor suppressors that halt the cell cycle in response to DNA damage.[5] Concurrently, it inhibits the expression of cyclins B1 and D1, proteins essential for the progression through the G2/M and G1/S phases, respectively.[5]

Modulation of Key Signaling Pathways

Several critical signaling pathways are targeted by α-eleostearic acid. In colon cancer models, bitter gourd seed oil has been shown to up-regulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that, when activated, can inhibit cell growth and promote differentiation.[11][12] Furthermore, α-ESA has been reported to interfere with the ERK-MAPK signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.

Signaling_Pathways cluster_oil Tung Oil / Bitter Gourd Seed Oil cluster_pathways Cellular Effects Oil α-Eleostearic Acid PPARg PPARγ Activation Oil->PPARg ERK ERK-MAPK Inhibition Oil->ERK Bcl2_Bax Bax/Bcl-2 Ratio ↑ Oil->Bcl2_Bax p53_p21 p53 & p21 ↑ Oil->p53_p21 Cyclins Cyclin B1/D1 ↓ Oil->Cyclins GrowthInhibition Growth Inhibition & Differentiation PPARg->GrowthInhibition ERK->GrowthInhibition Apoptosis Apoptosis Bcl2_Bax->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p53_p21->CellCycleArrest Cyclins->CellCycleArrest

Signaling pathways affected by α-eleostearic acid.

Experimental Protocols

The findings presented in this guide are based on established experimental methodologies. Below are summaries of the key protocols used in the cited studies.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., bitter gourd seed oil extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, 10 µL of MTT reagent is added to each well.

  • Incubation: The plates are incubated for 2 to 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with Tung Oil or Bitter Gourd Seed Oil A->B C Add MTT reagent B->C D Incubate (2-4 hours) C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F

Workflow for the MTT cell viability assay.
In Vivo Xenograft Model

This model is used to assess the effect of a compound on tumor growth in a living organism.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunodeficient mice (e.g., NSG mice).[7][15]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound (e.g., tung oil) or a control (e.g., safflower oil) via oral gavage for a specified duration.[7]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[7]

Azoxymethane (B1215336) (AOM)-Induced Colon Carcinogenesis Model

This is a chemically-induced model of colon cancer in rodents.

  • Carcinogen Induction: Rats (e.g., F344) are given subcutaneous injections of azoxymethane to induce the formation of colonic aberrant crypt foci (ACF), which are precursors to colon tumors.[8][16]

  • Dietary Intervention: The rats are fed diets containing different concentrations of the test substance (e.g., bitter gourd seed oil) for a prolonged period.[8][9]

  • Histopathological Analysis: At the end of the study, the colons are removed, and the incidence and multiplicity of adenocarcinomas are determined through histopathological examination.[8]

Conclusion

Both tung oil and bitter gourd seed oil exhibit significant anticarcinogenic properties, largely due to their high content of α-eleostearic acid. The available evidence strongly suggests that these natural oils can induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. In vivo studies have further demonstrated their ability to suppress tumor growth in animal models of breast and colon cancer.

While a direct comparison is challenging due to the lack of head-to-head studies, the higher concentration of α-eleostearic acid in tung oil may suggest a potentially greater potency. However, the efficacy of bitter gourd seed oil is well-documented across multiple cancer types. For researchers and drug development professionals, both oils represent promising sources of a potent bioactive compound with significant potential for further investigation in cancer prevention and therapy. Future research should focus on direct comparative studies and elucidation of the effects of other minor components in these oils that may contribute to their overall anticarcinogenic activity.

References

A Comparative Analysis of the Oxidative Stability of Methyl α-Eleostearate versus Other Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the oxidative stability of fatty acid methyl esters (FAMEs) is crucial for ensuring the quality, efficacy, and shelf-life of various formulations. This guide provides a detailed comparison of the oxidative stability of methyl α-eleostearate, a conjugated linolenic acid methyl ester, with other common FAMEs. The information is supported by experimental data and detailed methodologies.

Methyl α-eleostearate, derived from sources like tung oil, possesses a unique conjugated triene structure that significantly influences its susceptibility to oxidation compared to non-conjugated FAMEs. This guide will delve into the quantitative differences in oxidative stability and the underlying chemical mechanisms.

Quantitative Comparison of Oxidative Stability

The oxidative stability of FAMEs is commonly evaluated using accelerated oxidation tests, such as the Rancimat method. This method determines the induction period (IP), which is the time before the rapid onset of oxidation. A longer induction period indicates greater stability.

The following table summarizes the oxidative stability of methyl α-eleostearate in comparison to other representative FAMEs as determined by the Rancimat test.

Fatty Acid Methyl Ester (FAME)Chemical FormulaUnsaturation ProfileRancimat Induction Period (hours) at 110 °C
Methyl Stearate (B1226849)C19H38O2Saturated (18:0)> 24
Methyl Oleate (B1233923)C19H36O2Monounsaturated (18:1)10 - 15
Methyl Linoleate (B1235992)C19H34O2Polyunsaturated (18:2, non-conjugated)2 - 5
Methyl α-LinolenateC19H32O2Polyunsaturated (18:3, non-conjugated)1 - 3
Methyl α-EleostearateC19H32O2Polyunsaturated (18:3, conjugated)< 1

Note: The values presented are typical ranges and can vary based on the purity of the sample and specific experimental conditions.

The data clearly indicates that the degree of unsaturation plays a critical role in the oxidative stability of FAMEs. Saturated FAMEs like methyl stearate are highly stable. As the number of double bonds increases in non-conjugated FAMEs, from methyl oleate to methyl α-linolenate, the induction period significantly decreases, indicating lower stability. Notably, methyl α-eleostearate, despite having the same number of double bonds as methyl α-linolenate, exhibits the lowest oxidative stability. This is attributed to its conjugated double bond system, which is more susceptible to autoxidation.

Experimental Protocols

A standardized method for determining the oxidative stability of FAMEs is the Rancimat test, as specified in EN 14112.[1][2][3] This accelerated oxidation method provides a reliable measure of the resistance of FAMEs to oxidation.

Rancimat Method (EN 14112)

The fundamental principle of the Rancimat method involves accelerating the oxidation process by exposing the sample to elevated temperatures and a constant stream of purified air.[4][5] The volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water. The continuous measurement of the conductivity of this water allows for the detection of the endpoint of the induction period, which is marked by a rapid increase in conductivity.[3]

Apparatus:

  • Rancimat instrument equipped with a heating block, reaction vessels, measuring vessels, and a conductivity measuring cell.

  • Air pump to provide a constant flow of purified air.

Procedure:

  • A precisely weighed amount of the FAME sample (typically 3 g) is placed into the reaction vessel.[2]

  • The reaction vessel is placed in the heating block, which is maintained at a constant temperature, commonly 110 °C for biodiesel analysis.[2]

  • A constant stream of purified air (e.g., 10 L/h) is passed through the sample.[2]

  • The volatile oxidation products are collected in the measuring vessel containing deionized water.

  • The conductivity of the water is continuously monitored.

  • The induction period is determined as the time elapsed until a sharp increase in conductivity is observed.

Another method used for assessing oxidative stability is the Schaal Oven Test.

Schaal Oven Test

The Schaal oven test is a simpler, albeit less precise, accelerated aging test.[6][7] It involves storing samples at a constant elevated temperature and periodically evaluating them for signs of oxidation.

Procedure:

  • Samples of the FAMEs are placed in open containers.

  • The containers are stored in an oven at a constant temperature, typically 60-63 °C.[6]

  • Samples are withdrawn at regular intervals (e.g., daily or weekly).

  • The withdrawn samples are analyzed for markers of oxidation, such as peroxide value, p-anisidine (B42471) value, or sensory changes (odor and color).[6][8]

  • The time required to reach a predetermined level of oxidation is recorded as the stability of the sample.

Autoxidation Mechanism and Signaling Pathway

The differing oxidative stability between conjugated and non-conjugated FAMEs can be explained by their distinct autoxidation mechanisms. Non-conjugated FAMEs typically undergo a free-radical chain reaction involving initiation, propagation, and termination steps. The presence of bis-allylic protons in molecules like methyl linoleate and linolenate makes them particularly susceptible to hydrogen abstraction, initiating the oxidation cascade.

In contrast, the conjugated double bond system in methyl α-eleostearate leads to a more rapid oxidation process. The conjugated system can readily react with oxygen, leading to the formation of various oxidation products. The autoxidation of conjugated linoleic acid (CLA) methyl ester, a related compound, has been shown to proceed via a hydroperoxide pathway.[9][10][11] This involves the formation of conjugated diene allylic monohydroperoxides as primary autoxidation products.[9]

Below is a simplified representation of the initial steps in the autoxidation of a conjugated triene system, such as that found in methyl α-eleostearate.

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Secondary Products Initiator Initiator (e.g., heat, light, metal ions) Lipid_Radical Conjugated Triene (Methyl α-Eleostearate) Initiator->Lipid_Radical H abstraction Peroxyl_Radical Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O2 Hydroperoxide Hydroperoxide Peroxyl_Radical->Hydroperoxide + Unoxidized Lipid New_Lipid_Radical New Lipid Radical Hydroperoxide->New_Lipid_Radical forms Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary_Products Decomposition

Caption: Simplified autoxidation pathway of a conjugated triene.

The following diagram illustrates the general experimental workflow for assessing the oxidative stability of FAMEs using the Rancimat method.

Rancimat_Workflow cluster_preparation Sample Preparation cluster_analysis Rancimat Analysis cluster_results Data Analysis Sample FAME Sample Weighing Weigh 3g of Sample Sample->Weighing Reaction_Vessel Place Sample in Reaction Vessel Weighing->Reaction_Vessel Heating Heat at 110°C with 10 L/h Airflow Reaction_Vessel->Heating Conductivity_Measurement Continuous Conductivity Measurement Heating->Conductivity_Measurement Induction_Period Determine Induction Period (IP) Conductivity_Measurement->Induction_Period Comparison Compare IP Values Induction_Period->Comparison

Caption: Experimental workflow for Rancimat oxidative stability testing.

References

A Comparative Analysis of the Efficacy of Methyl alpha-Eleostearate and Punicic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of oncological and anti-inflammatory research, the selection of appropriate bioactive compounds is paramount to achieving significant scientific breakthroughs. This guide provides a detailed comparison of two prominent conjugated linolenic acid isomers: methyl alpha-eleostearate and punicic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their efficacy, mechanisms of action, and relevant experimental data to inform compound selection for future studies.

Introduction to the Compounds

This compound is the methyl ester of alpha-eleostearic acid (α-ESA), a conjugated fatty acid predominantly found in bitter gourd seed oil and tung oil.[1] Punicic acid (PA) is another conjugated linolenic acid isomer, abundantly present in pomegranate seed oil.[2][3] Both compounds are recognized for their potential anti-carcinogenic, anti-inflammatory, and antioxidant properties.[4][5] This guide will primarily refer to the free acid forms (alpha-eleostearic acid and punicic acid), as most of the available research has been conducted on them. The methyl ester form is generally used to enhance lipid solubility for experimental purposes.[1]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the quantitative data on the anti-cancer and antioxidant effects of alpha-eleostearic acid and punicic acid from various studies.

Table 1: Comparative Cytotoxicity and Proliferation Inhibition
CompoundCell LineConcentrationEffectReference
Alpha-Eleostearic AcidDLD-1 (Colon Cancer)20 µMEC50 for apoptosis induction[1]
Alpha-Eleostearic AcidMDA-MB-231 (Breast Cancer)40 µM~70-90% apoptosis induction[6][7]
Alpha-Eleostearic AcidMDA-ERα7 (Breast Cancer)40 µM~70-90% apoptosis induction[6][7]
Punicic AcidMDA-MB-231 (Breast Cancer)40 µM92% proliferation inhibition; 86% apoptosis induction[3][8]
Punicic AcidMDA-ERα7 (Breast Cancer)40 µM96% proliferation inhibition; 91% apoptosis induction[3][8]
Punicic AcidMCF-7 (Breast Cancer)10 & 50 µg/mlSignificant reduction in viable cell density[2]
Punicic AcidT98 (Glioblastoma)9.85 µl/mlIC50 for proliferation and migration inhibition[9]
Punicic AcidK562 (Leukemia)50 µg/mlIC50 for cytotoxicity[10]
Pomegranate Seed Oil Extract (rich in Punicic Acid)MDA-MB-231 (Breast Cancer)0.60 µLIC50 for cell viability[11]
Pomegranate Seed Oil Extract (rich in Punicic Acid)MCF-7 (Breast Cancer)0.50 µLIC50 for cell viability[11]
Table 2: Comparative Antioxidant Activity
CompoundExperimental ModelFindingReference
Alpha-Eleostearic AcidSodium arsenite-induced oxidative stress in ratsMore predominant antioxidant activity compared to punicic acid[4]
Punicic AcidSodium arsenite-induced oxidative stress in ratsShowed antioxidant activity but was less potent than alpha-eleostearic acid[4]

Mechanisms of Action: A Deeper Dive

Both fatty acids exert their biological effects through multiple signaling pathways, often culminating in apoptosis and the modulation of inflammatory responses.

Alpha-Eleostearic Acid: A Multi-Pronged Anti-Cancer Agent

Alpha-eleostearic acid has been shown to induce apoptosis in cancer cells through mechanisms that are dependent on lipid peroxidation.[6][7] Its pro-apoptotic activity involves the upregulation of key tumor suppressor proteins and cell cycle regulators.

Key Signaling Pathways for Alpha-Eleostearic Acid:

  • p53 and PPARγ Activation: In colon cancer cells, α-ESA upregulates GADD45, p53, and PPARγ, leading to apoptosis.[1] In breast cancer cells, it also increases the expression of PPARγ, p21, Bax, p53, and caspase-3 mRNA.[12]

  • HER2/HER3 Inhibition: In breast cancer cells, particularly those overexpressing HER2, α-ESA reduces HER2/HER3 protein expression. This leads to an increase in phosphorylated PTEN, which in turn decreases the phosphorylation of Akt.[13]

  • Mitochondrial Pathway: The inhibition of the Akt/GSK-3β survival pathway and the activation of the Akt/BAD/Bcl-2 apoptotic pathway contribute to its anti-tumor activity.[13] It also causes a loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[6][7]

alpha_ESA_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_HER3 HER2/HER3 Akt Akt (inhibited) HER2_HER3->Akt inhibits activation PTEN PTEN (activated) PTEN->Akt inhibits GSK3b GSK-3β (inhibited) Akt->GSK3b inhibits BAD BAD (activated) Akt->BAD inhibits Bcl2 Bcl-2 (inhibited) BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits PKC PKC PKC->Apoptosis Lipid_Peroxidation Lipid Peroxidation Lipid_Peroxidation->PKC p53 p53 (upregulated) p53->Apoptosis PPARg PPARγ (upregulated) PPARg->Apoptosis alpha_ESA Methyl alpha-Eleostearate alpha_ESA->HER2_HER3 inhibits alpha_ESA->PTEN activates alpha_ESA->Lipid_Peroxidation alpha_ESA->p53 alpha_ESA->PPARg

Proposed signaling pathway for this compound.
Punicic Acid: Inducer of Apoptosis and Ferroptosis

Punicic acid also demonstrates potent anti-cancer effects, with its mechanisms of action being linked to lipid peroxidation, similar to α-ESA.

Key Signaling Pathways for Punicic Acid:

  • PKC Pathway Activation: The inhibition of proliferation by punicic acid in breast cancer cells is dependent on lipid peroxidation and the subsequent activation of the Protein Kinase C (PKC) pathway.[2][8]

  • Ferroptosis Induction: Recent studies have shown that punicic acid can trigger ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[14][15]

  • NF-κB Inhibition: Punicic acid has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway, which leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[16][17]

punicic_acid_pathway cluster_inflammation Inflammatory Response cluster_cell_death Cell Death Pathways NFkB NF-κB (inhibited) Cytokines Pro-inflammatory Cytokines (reduced) NFkB->Cytokines regulates Lipid_Peroxidation Lipid Peroxidation PKC PKC (activated) Lipid_Peroxidation->PKC Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Apoptosis Apoptosis PKC->Apoptosis Punicic_Acid Punicic Acid Punicic_Acid->NFkB inhibits Punicic_Acid->Lipid_Peroxidation

Proposed signaling pathway for Punicic Acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited research.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is measured to determine cell viability.

  • LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is quantified as a measure of cytotoxicity. The LDH activity is measured using a coupled enzymatic reaction that results in a colored product, with absorbance proportional to the amount of LDH released.[2]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • AO/EB Staining: Acridine orange (AO) and ethidium (B1194527) bromide (EB) staining can be used to visualize apoptotic cells under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display condensed and fragmented orange chromatin.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., HER2, Akt, p53). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

experimental_workflow cluster_assays Efficacy Assessment start Cell Culture (e.g., Breast Cancer Cells) treatment Treatment with This compound or Punicic Acid (Varying Concentrations and Durations) start->treatment viability_assay Cell Viability/Cytotoxicity (MTT, LDH assays) treatment->viability_assay apoptosis_assay Apoptosis Detection (Annexin V/PI, AO/EB staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis mechanism_study Mechanism of Action Studies (e.g., NF-κB reporter assay) treatment->mechanism_study end Data Analysis and Interpretation viability_assay->end apoptosis_assay->end protein_analysis->end mechanism_study->end

References

Safety Operating Guide

Proper Disposal of Methyl alpha-Eleostearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations before proceeding with any disposal.

Safety and Handling Profile

Methyl alpha-eleostearate is a biochemical reagent commonly used in life science research.[1] While it is not classified as a hazardous substance under typical handling conditions, it is crucial to employ standard laboratory safety protocols. Based on safety data sheets (SDS) for analogous methyl esters, such as methyl stearate (B1226849) and fatty acid methyl esters (FAME), this compound is expected to have a low hazard profile.[2]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and related compounds.

PropertyThis compoundMethyl StearateMethyl OleateFatty Acid Methyl Esters (General)
Molecular Formula C19H32O2[3][4]C19H38O2C19H36O2C14-18 and C16-18-unsatd.
Molecular Weight 292.46 g/mol [3]298.51 g/mol 296.49 g/mol Not applicable
Appearance Neat liquid[4]Light cream, viscous liquidColorless to pale yellow liquidNot specified
Boiling Point Not specified215 °C @ 15 mmHg218 °C @ 27 hPaNot specified
Flash Point Not specified> 112 °C113 °CNot specified
Solubility Soluble in ethanol (B145695) (100 mg/ml), DMF (30 mg/ml), and DMSO (30 mg/ml)No information availableNot specifiedNot specified
CAS Number 4175-47-7[4][5][6]112-61-8112-62-967762-26-9[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow the established procedures for non-hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.

  • Waste Collection:

    • Collect waste this compound in a designated and clearly labeled waste container.

    • This includes any contaminated materials such as pipette tips, weighing paper, or absorbent pads.

    • The container should be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Labeling:

    • Clearly label the waste container as "Non-hazardous Chemical Waste."

    • List the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

    • Keep the container securely closed when not in use.

  • Disposal Route:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for the disposal of the collected waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Documentation:

    • Maintain a detailed record of the generated waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Methyl alpha-Eleostearate ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Compatible Container ppe->collect label_waste Step 3: Label Container Clearly 'Non-hazardous Chemical Waste' 'this compound' collect->label_waste store Step 4: Store Securely in Designated Waste Area label_waste->store contact_ehs Step 5: Contact Institutional EHS for Pickup/Disposal store->contact_ehs document Step 6: Document Waste Disposal (Name, Quantity, Date) contact_ehs->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally conscious disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl alpha-eleostearate
Reactant of Route 2
Methyl alpha-eleostearate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.